molecular formula C30H26O12 B153742 Procyanidin B8 CAS No. 12798-60-6

Procyanidin B8

Cat. No.: B153742
CAS No.: 12798-60-6
M. Wt: 578.5 g/mol
InChI Key: GMISZFQPFDAPGI-JJYFIROESA-N
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Description

Procyanidin B8 is a naturally occurring B-type procyanidin, a class of condensed tannins formed by the condensation of flavan-3-ol units. It is specifically characterized as a dimer where the monomeric subunits are linked by a C4→C6 interflavan bond . This compound belongs to a broader family of proanthocyanidins, which are widely distributed in fruits, vegetables, seeds, and bark . Procyanidins, including various dimers, are recognized for their potent bioactive properties, making them subjects of significant research interest . The primary research applications of this compound are linked to the well-documented biological activities of procyanidins. These include potent antioxidant activity , where they function as powerful scavengers of oxygen free radicals, helping to protect cellular components from oxidative stress . Related to this, procyanidins demonstrate anti-inflammatory properties by modulating key signaling pathways like NF-κB and MAPK, which are central to the inflammatory response . Furthermore, procyanidin oligomers have been investigated for their potential neuroprotective effects . Research suggests they may help protect neurons from oxidative damage, reduce neuroinflammation, and even mitigate the aggregation of abnormal proteins associated with neurodegenerative diseases . Their potential role in metabolic disorders is also an area of active investigation, with studies indicating they may improve insulin sensitivity and endothelial function . From a mechanistic perspective, this compound and related compounds are believed to exert their effects through multiple pathways. Their antioxidant capacity is not only direct but also involves the upregulation of endogenous antioxidant defense systems, such as the Nrf2 pathway . They can also influence cell fate by modulating pathways critical for survival, proliferation, and apoptosis, including the PI3K/Akt and MAPK cascades . The specific structure and degree of polymerization of procyanidin molecules are key determinants of their bioavailability and biological activity . It is important to note that dimeric procyanidins like B8 may be absorbed via the small intestine, whereas larger polymers are typically metabolized by the colonic gut microbiota . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26+,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMISZFQPFDAPGI-JJYFIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028816
Record name Procyanidin B8
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Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12798-60-6
Record name Procyanidin B8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12798-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B8
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Record name Procyanidin B8
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Record name Procyanidin B8
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Biosynthesis pathway of Procyanidin B8 in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Procyanidin (B600670) B8 in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic secondary metabolites ubiquitous in the plant kingdom.[1][2] They are oligomers or polymers of flavan-3-ol (B1228485) units, playing crucial roles in plant defense against herbivores and pathogens, and contributing to the sensory properties of many foods and beverages like wine and tea.[1][3] Procyanidin B8 is a specific B-type dimeric proanthocyanidin, composed of (+)-catechin and (-)-epicatechin (B1671481) units linked by a C4α→C6 bond.[4][5][6] This guide provides a detailed overview of the biosynthetic pathway of this compound, summarizing key enzymatic steps, presenting available data, outlining experimental protocols, and visualizing the core pathway.

The Biosynthetic Pathway of this compound

The formation of this compound is an extension of the general flavonoid biosynthetic pathway, which originates from the phenylpropanoid pathway. The synthesis can be broadly divided into three major stages:

  • Formation of Flavan-3-ol Precursors: Synthesis of the core flavonoid skeleton and its modification to produce dihydroquercetin.

  • Synthesis of Flavan-3-ol Monomers: Conversion of dihydroquercetin into the direct precursors of this compound: (+)-catechin and (-)-epicatechin.

  • Dimerization: The condensation of (+)-catechin and (-)-epicatechin to form the final this compound structure.

Upstream Flavonoid Pathway

The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into naringenin (B18129) chalcone (B49325).[7] Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to form the flavanone, naringenin.[7] Subsequent hydroxylation and reduction steps lead to the formation of dihydroflavonols. For procyanidins, which possess a 3',4'-dihydroxy pattern on their B-ring, the key intermediate is dihydroquercetin.[1][8] The key enzymes in this upstream pathway include:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamic acid 4-hydroxylase (C4H)

  • 4-coumarate:CoA ligase (4CL)

  • Chalcone synthase (CHS)

  • Chalcone isomerase (CHI)

  • Flavanone 3-hydroxylase (F3H)

  • Flavonoid 3'-hydroxylase (F3'H)

These enzymes work sequentially to build the foundational flavan-3-ol skeleton. The presence and activity of F3'H are critical for determining the B-ring hydroxylation pattern necessary for procyanidins.[1][7]

Synthesis of (+)-Catechin and (-)-Epicatechin Monomers

Dihydroquercetin is a critical branch point. It is first reduced by dihydroflavonol 4-reductase (DFR) to form leucocyanidin (B1674801) (a flavan-3,4-diol).[3][9] From leucocyanidin, two distinct branches lead to the synthesis of the two constituent monomers of this compound.[2][10]

  • Synthesis of (+)-Catechin (2,3-trans): Leucoanthocyanidin reductase (LAR) directly catalyzes the reduction of leucocyanidin to the 2,3-trans-flavan-3-ol, (+)-catechin.[2][3][10] This is a single-step conversion.

  • Synthesis of (-)-Epicatechin (2,3-cis): This synthesis involves a two-step process.

    • First, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored compound, cyanidin (B77932) (an anthocyanidin).[2][9]

    • Next, anthocyanidin reductase (ANR) reduces cyanidin to the 2,3-cis-flavan-3-ol, (-)-epicatechin.[2][3][10]

Dimerization to this compound

The final step is the polymerization of the flavan-3-ol monomers. The precise mechanism for this step in vivo is still under investigation, with evidence suggesting it could be a non-enzymatic process.[1][9][11] The prevailing chemical model posits that a carbocation or quinone methide, acting as an electrophilic "extension unit," is formed from one of the precursor molecules.[1][8][9] This reactive intermediate then attacks a nucleophilic flavan-3-ol "starter unit."[9]

In the formation of this compound, a (+)-catechin unit and an (-)-epicatechin unit condense with a C4→C6 linkage.[1][6] This linkage type distinguishes it from the more common C4→C8 linked dimers, such as Procyanidins B1 through B4.[1][12]

Quantitative Data

ProcyanidinUpper Unit (Extension)Lower Unit (Starter)Interflavan Linkage
B1 (-)-Epicatechin(+)-Catechin4β→8
B2 (-)-Epicatechin(-)-Epicatechin4β→8
B3 (+)-Catechin(+)-Catechin4α→8
B4 (+)-Catechin(-)-Epicatechin4α→8
B5 (-)-Epicatechin(-)-Epicatechin4β→6
B6 (+)-Catechin(+)-Catechin4α→6
B7 (-)-Epicatechin(+)-Catechin4β→6
B8 (+)-Catechin (-)-Epicatechin 4α→6

Experimental Protocols

The elucidation of the procyanidin biosynthesis pathway relies on a combination of genetic, biochemical, and analytical chemistry techniques.

Enzyme Assays for LAR and ANR
  • Objective: To determine the activity and substrate specificity of Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR).

  • Methodology:

    • Protein Expression: The genes encoding LAR and ANR are cloned from the plant of interest and expressed in a heterologous system like E. coli or yeast to produce recombinant proteins.

    • Substrate Preparation: Leucocyanidin (for LAR) and cyanidin (for ANR) are used as substrates. These may be chemically synthesized or enzymatically generated in situ.

    • Reaction Mixture: The purified recombinant enzyme is incubated in a buffered solution with the appropriate substrate and a required cofactor (typically NADPH or NADH).

    • Reaction Termination: The reaction is stopped after a defined time, often by the addition of an organic solvent like ethyl acetate.

    • Product Analysis: The reaction products, (+)-catechin for LAR and (-)-epicatechin for ANR, are extracted and analyzed quantitatively using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[3][10]

Structural Elucidation of Procyanidins
  • Objective: To determine the constituent monomers and the type of linkage (e.g., C4→C6 vs. C4→C8) in purified procyanidin oligomers.

  • Methodology (Thiolysis / Phloroglucinolysis):

    • Sample Preparation: A purified sample of the procyanidin polymer (e.g., from grape seed extract) is dissolved in a suitable solvent.

    • Depolymerization: The sample is subjected to acid-catalyzed cleavage in the presence of a strong nucleophile such as benzyl (B1604629) mercaptan (thiolysis) or phloroglucinol (B13840) (phloroglucinolysis).[13][14] This reaction cleaves the interflavan bonds.

    • Derivatization: The "starter" unit is released as a free flavan-3-ol monomer, while the "extension" units are released as thioether or phloroglucinol adducts.

    • Analysis: The resulting mixture of monomers and adducts is analyzed by HPLC-MS. By identifying and quantifying the products, the composition of the original polymer, the average degree of polymerization, and the nature of the linkages can be determined.[13][14]

Gene Expression Analysis
  • Objective: To correlate the expression levels of biosynthetic genes with the accumulation of procyanidins in different plant tissues or under different conditions.

  • Methodology (Quantitative PCR - qPCR):

    • RNA Extraction: Total RNA is extracted from plant tissues of interest (e.g., young leaves, developing seeds).

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific to the target genes (e.g., LAR, ANR, DFR). A fluorescent dye (like SYBR Green) is included, which intercalates with double-stranded DNA, allowing real-time monitoring of the amplification process.

    • Data Analysis: The expression level of the target gene is quantified relative to one or more stably expressed reference (housekeeping) genes. This allows for the comparison of gene activity across different samples.[15]

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the core biosynthetic pathway leading to this compound.

Procyanidin_B8_Biosynthesis cluster_catechin Catechin Branch cluster_epicatechin Epicatechin Branch metabolite metabolite enzyme enzyme pathway_end pathway_end DHQ Dihydroquercetin Leuco Leucocyanidin DHQ->Leuco DFR Cyanidin Cyanidin Leuco->Cyanidin ANS/LDOX Catechin (+)-Catechin Leuco->Catechin LAR Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR DFR DFR LAR LAR ANS ANS/LDOX ANR ANR

Caption: Biosynthesis of (+)-Catechin and (-)-Epicatechin monomers from Dihydroquercetin.

Procyanidin_B8_Formation monomer monomer dimer dimer process process Catechin (+)-Catechin Condensation Condensation (Non-enzymatic) Catechin->Condensation Epicatechin (-)-Epicatechin Epicatechin->Condensation B8 This compound (Catechin-(4α→6)-Epicatechin) Condensation->B8

Caption: Condensation of monomer units to form this compound.

References

Procyanidin B8: A Technical Guide to its Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanisms of action of Procyanidin (B600670) B8 in cancer cells is limited in publicly available literature. This guide synthesizes the current understanding of procyanidin dimers, a class to which Procyanidin B8 belongs, and general procyanidin extracts. The presented mechanisms are based on the activities of closely related compounds and may be extrapolated to this compound. Further research is warranted to elucidate the specific effects of this compound.

Core Anticancer Mechanisms of Procyanidins

Procyanidins, a class of flavonoids, have demonstrated significant potential as anticancer agents by targeting multiple facets of cancer cell pathobiology.[1] These naturally occurring polyphenols are known to induce apoptosis, cause cell cycle arrest, and inhibit metastasis by modulating key intracellular signaling pathways.[1][2]

Induction of Apoptosis

Procyanidins trigger programmed cell death in various cancer cell lines through both intrinsic and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increased expression of pro-apoptotic proteins like Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[1][4] Furthermore, procyanidins have been observed to induce apoptosis through the generation of reactive oxygen species (ROS) in cancer cells.[5]

Cell Cycle Arrest

A hallmark of procyanidin activity is the induction of cell cycle arrest, primarily at the G1 and G2/M phases.[1][2] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin E, cyclin A, cyclin B1, and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6.[1][3] Concurrently, an increase in the levels of CDK inhibitors like Cip1/p21 and Kip1/p27 has been reported, which further contributes to halting cell cycle progression.[2][3]

Inhibition of Metastasis

Procyanidins exhibit anti-metastatic properties by inhibiting the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2] These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. Additionally, procyanidins have been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[1]

Modulation of Key Signaling Pathways

The anticancer effects of procyanidins are orchestrated through the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and invasion.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[1] Procyanidins have been shown to inhibit this pathway by decreasing the phosphorylation of Akt.[1][2] This inhibition leads to the downstream suppression of pro-survival signals and can increase the expression of tumor suppressor genes like PTEN.[1]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a crucial role in cell proliferation, differentiation, and apoptosis. Procyanidins have been found to modulate this pathway, although the effects can be cell-type specific. In some contexts, they inhibit the MEK/ERK pathway, leading to suppressed cell proliferation.[1] In hepatocellular carcinoma, procyanidins have been shown to activate the B-cell MAPK pathway, contributing to tumor suppression.[6]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation, cell survival, and proliferation. Procyanidins can suppress the activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα.[2] This leads to the downregulation of NF-κB target genes, including those involved in inflammation (COX-2, iNOS) and cell survival.[1]

Data Presentation

Table 1: Effects of Procyanidins on Cancer Cell Viability and Apoptosis
Cancer Cell LineProcyanidin Type/ConcentrationEffectReference
PC-3 (Prostate)Procyanidin (300 µg/mL)44.86% apoptosis after 24h[4]
SCC12 (Squamous Cell Carcinoma)Grape Seed Proanthocyanidin (50-200 µg/mL)Dose-dependent increase in sub-G1 population[5]
BIU87 (Bladder)Grape Seed Procyanidin ExtractDose-dependent inhibition of cell growth[7]
HT-29, MCF-7, PC-3Proanthocyanidins (B150500) (IC50 doses)Inhibition of cell viability and proliferation[8]
MCF-7 (Breast)Procyanidin Fractions (30 µg/mL)Decreased cell viability and proliferation[9]
Table 2: Molecular Targets of Procyanidins in Different Cancer Cell Lines
Cancer Cell LineProcyanidin TypeMolecular TargetEffectReference
A549 (Lung)ProcyanidinPI3K/AktDecreased p-Akt[1]
BIU87 (Bladder)Grape Seed Procyanidin ExtractCyclin D1, CDK4, SurvivinDownregulation[7]
BxPC-3 (Pancreatic)ProcyanidinCyclin D1, E, A, B1Downregulation[1]
MIA PaCa-2 (Pancreatic)ProcyanidinBcl-2, MMP-9Downregulation[1]
A431 (Squamous Carcinoma)ProcyanidinNF-κB/p65, COX-2, iNOSDownregulation[1]
MDA-MB-231 (Breast)ProcyanidinVEGF, MMP-9Downregulation[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., 5,000-20,000 cells/well depending on the cell line) in a 96-well plate in 100 µL of complete culture medium.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Treatment: Treat the cells with various concentrations of this compound (or relevant procyanidin) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control group.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

Procyanidin_Apoptosis_Pathway Procyanidin This compound ROS ↑ ROS Generation Procyanidin->ROS Bcl2_family ↓ Bcl-2, Bcl-xL ↑ Bax Procyanidin->Bcl2_family Mito Mitochondrial Membrane Potential Disruption ROS->Mito Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis pathway.

Procyanidin_Cell_Cycle_Arrest Procyanidin This compound Cyclin_CDK ↓ Cyclin D1, CDK4/6 ↓ Cyclin E, CDK2 Procyanidin->Cyclin_CDK p21_p27 ↑ p21, p27 Procyanidin->p21_p27 G1_S_transition G1/S Phase Transition Cyclin_CDK->G1_S_transition p21_p27->G1_S_transition G1_arrest G1 Phase Arrest G1_S_transition->G1_arrest

Caption: this compound induced G1 cell cycle arrest.

Procyanidin_PI3K_Akt_Pathway Procyanidin This compound PI3K PI3K Procyanidin->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt  Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Survival Cell Survival & Proliferation Downstream->Survival

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental_Workflow_Western_Blot start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End detection->end

Caption: Western Blot experimental workflow.

References

Procyanidin B8: An In-Depth Technical Guide to its In Vitro Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units, is a naturally occurring flavonoid found in various plant sources, including fruits and bark. Procyanidins as a class are renowned for their potent antioxidant activities, which are significantly higher than those of vitamins C and E.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of Procyanidin B8, detailing the established methodologies for its assessment and exploring its potential modulatory effects on cellular antioxidant signaling pathways. While extensive research has been conducted on the antioxidant properties of procyanidin mixtures and other specific dimers like Procyanidin B2, a notable gap exists in the scientific literature regarding specific quantitative in vitro antioxidant data for isolated this compound. This guide, therefore, presents a framework for understanding and evaluating the antioxidant potential of this compound, drawing upon the broader knowledge of procyanidin chemistry and biology, and provides detailed experimental protocols for key antioxidant assays.

Introduction to this compound and its Antioxidant Potential

Procyanidins are a class of polyphenolic compounds formed from the polymerization of flavan-3-ol (B1228485) monomers, primarily (+)-catechin and (-)-epicatechin. Their structure, characterized by multiple hydroxyl groups on aromatic rings, endows them with potent free radical scavenging capabilities. The antioxidant activity of procyanidins is influenced by their degree of polymerization and the specific arrangement of the monomeric units.

This compound is a dimer with a C4-C6 linkage between a (+)-catechin and a (-)-epicatechin unit. While specific studies quantifying the antioxidant capacity of isolated this compound are limited, the general antioxidant prowess of procyanidins suggests that this compound is likely a significant contributor to the overall antioxidant activity of the plant extracts in which it is found.

Quantitative In Vitro Antioxidant Capacity of Procyanidins

The antioxidant capacity of chemical compounds can be evaluated through various in vitro assays that measure different aspects of their radical scavenging and reducing abilities. Due to the limited availability of specific data for this compound, this section presents a summary of representative data for procyanidin-rich extracts and other B-type procyanidin dimers to provide a comparative context.

Table 1: DPPH Radical Scavenging Activity of Procyanidin-Containing Extracts

SampleIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of ReferenceSource
Procyanidin-rich extract from Ephedra sinica roots30.30Butylated hydroxyanisole (BHA)10.17[2]

Table 2: ABTS Radical Cation Scavenging Activity of Procyanidin-Containing Extracts

SampleIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of ReferenceSource
Procyanidin-rich extract from Ephedra sinica roots18.00Vitamin C13.16[2]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Procyanidin-Containing Fractions

SampleFRAP Value (mmol Fe²⁺/kg)Source
Proanthocyanidin Fractions from Wild Grape Seed3.54 to 32.25[3]

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Proanthocyanidin-Containing Fruit Extracts

SampleORAC Value (mg TE/100g)Source
Methanol (B129727) Fraction of Whole Fruits135 to 479[4]
Acetone Fraction of Whole Fruits115.30 to 733.15[4]

Table 5: Cellular Antioxidant Activity (CAA) of Procyanidin-Containing Extracts

SampleCAA Value (µmol QE/100 g)Source
Sea Buckthorn ProcyanidinData not explicitly provided in this format, but significant protection against H₂O₂-induced oxidative stress in RAW264.7 cells was reported.[5]

Note: The data presented in these tables are for procyanidin-rich extracts or fractions and not for isolated this compound. The antioxidant capacity can vary significantly based on the source, purity, and specific composition of the procyanidin mixture.

Experimental Protocols for In Vitro Antioxidant Assays

This section provides detailed methodologies for the key in vitro antioxidant capacity assays. These protocols can be adapted for the evaluation of isolated this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix this compound solution with DPPH solution DPPH_sol->Mix Sample_sol Prepare this compound solutions (various concentrations) Sample_sol->Mix Control Prepare Control (solvent only) Measure_Abs Measure absorbance (at ~517 nm) Control->Measure_Abs Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Incubate->Measure_Abs Calculate Calculate % inhibition Measure_Abs->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The absorbance of this solution at approximately 517 nm should be adjusted to a specific value (e.g., 1.0 ± 0.2).

    • Prepare a series of dilutions of this compound in the same solvent.

  • Assay Procedure:

    • In a test tube or microplate well, add a fixed volume of the this compound solution to a fixed volume of the DPPH solution.

    • Prepare a blank sample containing the solvent instead of the this compound solution.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_reagent Generate ABTS•+ radical cation (ABTS + potassium persulfate) Dilute_ABTS Dilute ABTS•+ solution to working concentration ABTS_reagent->Dilute_ABTS Mix Mix this compound solution with ABTS•+ solution Dilute_ABTS->Mix Sample_sol Prepare this compound solutions (various concentrations) Sample_sol->Mix Incubate Incubate at room temperature (e.g., 6 minutes) Mix->Incubate Measure_Abs Measure absorbance (at ~734 nm) Incubate->Measure_Abs Calculate Calculate % inhibition Measure_Abs->Calculate TEAC Determine TEAC value Calculate->TEAC

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Prepare a series of dilutions of this compound and a series of ferrous sulfate (B86663) (FeSO₄·7H₂O) standards.

  • Assay Procedure:

    • Add a small volume of the this compound solution or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the blue-colored solution at approximately 593 nm.

    • Create a standard curve using the absorbance values of the ferrous sulfate standards.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as mmol of Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation.

Experimental Workflow for ORAC Assay

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Fluorescein_sol Prepare Fluorescein solution Mix Mix Fluorescein, this compound/Trolox, and AAPH in a microplate Fluorescein_sol->Mix Sample_sol Prepare this compound solutions Sample_sol->Mix Trolox_std Prepare Trolox standards Trolox_std->Mix AAPH_sol Prepare AAPH solution AAPH_sol->Mix Kinetic_read Measure fluorescence decay over time (at 37°C) Mix->Kinetic_read Calculate_AUC Calculate Area Under the Curve (AUC) Kinetic_read->Calculate_AUC Standard_curve Generate standard curve Calculate_AUC->Standard_curve Calculate_ORAC Calculate ORAC value Calculate_AUC->Calculate_ORAC Standard_curve->Calculate_ORAC CAA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_induction Oxidative Stress Induction cluster_measurement Measurement & Analysis Seed_cells Seed cells in a microplate (e.g., HepG2 or Caco-2) Treat_cells Treat cells with this compound and DCFH-DA Seed_cells->Treat_cells Add_inducer Add a radical generator (e.g., AAPH) Treat_cells->Add_inducer Measure_fluorescence Measure fluorescence over time Add_inducer->Measure_fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_fluorescence->Calculate_AUC Calculate_CAA Calculate CAA value Calculate_AUC->Calculate_CAA Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProcyanidinB8 This compound Keap1_Nrf2 Keap1-Nrf2 Complex ProcyanidinB8->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 degradation (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes upregulates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

References

An In-depth Technical Guide on the Bioavailability and Metabolism of Procyanidin B8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and metabolism of Procyanidin (B600670) B8, a B-type proanthocyanidin. While specific pharmacokinetic data for Procyanidin B8 is limited, this guide draws upon available data for closely related procyanidin dimers and the broader class of proanthocyanidins (B150500) to offer a thorough analysis. The content herein is intended to serve as a valuable resource for professionals engaged in phytochemical research, natural product drug discovery, and the development of functional foods and nutraceuticals.

Introduction to this compound

Procyanidins are a class of flavonoids composed of catechin (B1668976) and epicatechin monomeric units.[1] They are abundant in various plant-based foods, including fruits, vegetables, cereals, and beverages like wine and tea.[1] this compound is a specific dimer consisting of a catechin unit linked to an epicatechin unit via a C4→C6 bond. These compounds are of significant interest due to their potential health benefits, which are largely attributed to their antioxidant and cell-signaling modulation properties.[1][2] However, the therapeutic efficacy of procyanidins is intrinsically linked to their bioavailability and metabolic fate within the body.[3]

Bioavailability and Pharmacokinetics

The oral bioavailability of procyanidins is generally low and highly dependent on their degree of polymerization.[3] Monomers and dimers, such as this compound, are more readily absorbed than larger oligomers and polymers.[3] A significant portion of ingested procyanidins transits the upper gastrointestinal tract intact and reaches the colon, where they are extensively metabolized by the gut microbiota.[3]

Table 1: Pharmacokinetic Parameters of Procyanidin B2 (as a proxy for this compound) and its Metabolites in Rats [4][5][6]

Compound/MetaboliteDoseCmaxTmaxBioavailability (%)
[14C]Procyanidin B2 (total radioactivity)10.5 mg/kg (oral)Not specified~6 h8-11% (from blood AUC)
[14C]Procyanidin B2 (total radioactivity)21 mg/kg (oral)Not specified~6 hNot specified

Disclaimer: The data presented above is for Procyanidin B2 and should be considered as an estimation for this compound. Further research is required to determine the specific pharmacokinetic parameters of this compound.

Metabolism of this compound

This compound undergoes extensive metabolism through two primary pathways: phase II metabolism in the small intestine and liver, and microbial catabolism in the colon.[3]

The small fraction of this compound that is absorbed in the small intestine is subject to phase II metabolism. This process involves conjugation reactions such as glucuronidation, sulfation, and methylation, which increase the water solubility of the compound, thereby facilitating its excretion.[3]

The majority of ingested this compound reaches the colon, where it is broken down by the gut microbiota into smaller, more readily absorbable phenolic compounds.[3] This microbial degradation is a critical step in the overall metabolism of procyanidins and significantly contributes to the systemic exposure to their metabolites.

Table 2: Major Microbial Metabolites of Procyanidins

Metabolite ClassSpecific Compounds
Phenyl-γ-valerolactones5-(3',4'-Dihydroxyphenyl)-γ-valerolactone, 5-(3'-Hydroxyphenyl)-γ-valerolactone
Phenylvaleric AcidsDihydroxyphenylvaleric acid, Hydroxyphenylvaleric acid
Phenylpropionic Acids3-(3-Hydroxyphenyl)propionic acid, 3-Phenylpropionic acid
Phenylacetic Acids2-(3-Hydroxyphenyl)acetic acid, 2-Phenylacetic acid
Benzoic AcidsBenzoic acid

The following diagrams illustrate the general metabolic fate of procyanidin dimers like this compound.

ProcyanidinB8 This compound SmallIntestine Small Intestine ProcyanidinB8->SmallIntestine Oral Ingestion Colon Colon SmallIntestine->Colon Majority Absorption Absorption SmallIntestine->Absorption Limited MicrobialMetabolites Microbial Metabolites (Phenolic Acids, Valerolactones) Colon->MicrobialMetabolites Microbial Degradation PhaseIIMetabolites Phase II Metabolites (Glucuronides, Sulfates, Methylated forms) Excretion Excretion PhaseIIMetabolites->Excretion MicrobialMetabolites->Absorption Systemic Uptake Absorption->PhaseIIMetabolites

Caption: General metabolic pathway of this compound.

ProcyanidinB8 This compound (in Colon) InterflavanBondCleavage Interflavan Bond Cleavage ProcyanidinB8->InterflavanBondCleavage Monomers Catechin & Epicatechin InterflavanBondCleavage->Monomers CRingFission C-Ring Fission Monomers->CRingFission Valerolactones Phenyl-γ-valerolactones CRingFission->Valerolactones SideChainDegradation Side-Chain Degradation Valerolactones->SideChainDegradation PhenolicAcids Phenylpropionic & Phenylacetic Acids SideChainDegradation->PhenolicAcids FurtherDegradation Further Degradation PhenolicAcids->FurtherDegradation SimplePhenols Simple Phenolic Acids FurtherDegradation->SimplePhenols

Caption: Microbial degradation pathway of this compound.

Modulation of Cellular Signaling Pathways

Procyanidins and their metabolites are known to exert biological effects by modulating various cellular signaling pathways. A key pathway influenced by these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[2][7]

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to inducers, such as procyanidins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.[7][8]

cluster_nucleus Nucleus Procyanidin This compound (or its metabolites) Keap1Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Procyanidin->Keap1Nrf2 Inhibition of Nrf2 degradation Nrf2 Nrf2 Keap1Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE AntioxidantGenes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) CellularProtection Cellular Protection (Reduced Oxidative Stress) AntioxidantGenes->CellularProtection Nrf2_in_nucleus Nrf2 ARE_in_nucleus ARE Nrf2_in_nucleus->ARE_in_nucleus Binding ARE_in_nucleus->AntioxidantGenes Activation of Transcription

Caption: Activation of the Nrf2-ARE signaling pathway by this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the bioavailability and metabolism of this compound.

This protocol is designed to determine the pharmacokinetic profile of this compound following oral administration.

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Test Substance: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Oral gavage at a dose determined by preliminary toxicity studies.

  • Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) or protein precipitation to remove interfering substances.

  • Analytical Method: Quantification of this compound and its metabolites in plasma is performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[3]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

The Caco-2 cell monolayer model is widely used to predict the intestinal absorption and metabolism of compounds.[9]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Transport Study: this compound is added to the apical (AP) side of the Caco-2 monolayer. Samples are collected from the basolateral (BL) side at various time points to determine the apparent permeability coefficient (Papp).

  • Metabolism Study: After incubation, cell lysates and samples from both the AP and BL compartments are collected. The samples are analyzed by UPLC-MS/MS to identify and quantify any phase II metabolites of this compound formed by the Caco-2 cells.

  • Experimental Workflow:

Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days (Differentiation) Start->Culture AddCompound Add this compound to Apical side Culture->AddCompound Incubate Incubate at 37°C AddCompound->Incubate CollectSamples Collect samples from Apical and Basolateral sides and cell lysate Incubate->CollectSamples Analyze Analyze by UPLC-MS/MS CollectSamples->Analyze Determine Determine Papp and identify metabolites Analyze->Determine

Caption: Caco-2 cell experimental workflow.

  • Chromatography System: An ultra-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Quantification: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the parent compound and its metabolites based on their unique precursor-to-product ion transitions.

Conclusion and Future Directions

This compound, like other procyanidin dimers, exhibits low oral bioavailability. Its metabolism is characterized by limited absorption and subsequent phase II conjugation, with the majority undergoing extensive degradation by the colonic microbiota into a variety of smaller phenolic compounds. These microbial metabolites are readily absorbed and are likely major contributors to the systemic biological effects observed after procyanidin consumption, including the activation of the Nrf2-ARE signaling pathway.

Future research should focus on obtaining specific pharmacokinetic data for this compound to accurately assess its absorption, distribution, metabolism, and excretion profile. Further investigation into the bioactivity of its specific microbial metabolites is also crucial to fully elucidate the mechanisms underlying the health benefits of this compound and other procyanidins.

References

Procyanidin B8: A Technical Guide to its Putative Effects on NF-κB and MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the effects of procyanidin (B600670) B8 on the NF-κB and MAPK signaling pathways is limited in the current scientific literature. This guide synthesizes available information on closely related B-type procyanidin dimers, particularly procyanidin B2, to provide a putative understanding of procyanidin B8's potential mechanisms of action. The presented data and protocols should be interpreted with the understanding that they are derived from studies on structurally similar compounds and may not be fully representative of this compound's specific activities.

Introduction

Procyanidins are a class of flavonoids found in various plants, fruits, and vegetables, known for their antioxidant and anti-inflammatory properties.[1] this compound is a B-type proanthocyanidin (B93508) dimer composed of a catechin-(4α→6)-epicatechin linkage.[2] The anti-inflammatory effects of procyanidins are often attributed to their ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory responses.[3][4] This technical guide provides an in-depth overview of the potential effects of this compound on these pathways, drawing parallels from studies on closely related B-type procyanidins.

Effects on the NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical pathway in regulating the expression of genes involved in inflammation, immunity, and cell survival. Procyanidins have been shown to inhibit this pathway at multiple levels.[4]

Mechanism of Action

Procyanidins are thought to inhibit the canonical NF-κB pathway through the following mechanisms:

  • Inhibition of IκB Kinase (IKK) activity: Procyanidins may directly or indirectly inhibit the activity of IKK, the kinase responsible for phosphorylating the inhibitory protein IκBα.[3]

  • Prevention of IκBα Degradation: By inhibiting IKK, procyanidins prevent the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.

  • Inhibition of NF-κB Nuclear Translocation: With IκBα remaining bound to the p65/p50 NF-κB dimer in the cytoplasm, the translocation of this transcription factor to the nucleus is blocked.[5]

  • Reduced Transcription of Pro-inflammatory Genes: The absence of nuclear NF-κB leads to a decrease in the transcription of its target genes, which include various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[6][7]

Quantitative Data

The following table summarizes quantitative data from studies on B-type procyanidins, which may serve as an estimate for the potential activity of this compound.

Compound/ExtractCell LineAssayTargetIC50 / % InhibitionReference
Dimeric Procyanidin B2Hodgkin's lymphoma cellsDNA binding assayNF-κB41-48% inhibition at 25 µM[8]
Grape Seed Procyanidin ExtractRAW 264.7 macrophagesWestern Blotp65 nuclear translocation~40% inhibition at 65 µg/mL[5]
Grape Seed Procyanidin ExtractRats fed a high-fat dietELISA / RT-PCRPlasma IL-6, TNF-αSignificant reduction[6]

Effects on the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to inflammation, proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Procyanidins have been shown to modulate the activity of these kinases.[3]

Mechanism of Action

The inhibitory effects of procyanidins on the MAPK pathway are generally characterized by a reduction in the phosphorylation of key kinases:

  • ERK Pathway: Procyanidins can inhibit the phosphorylation of ERK1/2, which is often associated with cell proliferation and inflammation.[3]

  • JNK and p38 Pathways: Procyanidins can suppress the phosphorylation of JNK and p38, kinases that are strongly activated by cellular stress and play a significant role in the production of inflammatory mediators.[3]

Quantitative Data

The table below presents quantitative data on the effects of B-type procyanidins on the MAPK pathway.

Compound/ExtractCell LineAssayTargetEffectReference
Procyanidin B2Human colonic Caco-2 cellsWestern Blotp-ERK, p-p38Increased phosphorylation (in the context of Nrf2 activation)[9]
Cinnamtannin B1 (A-type procyanidin)Human keratinocytes and monocytesWestern Blotp-ERKDownregulation[10]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm ProcyanidinB8 This compound IKK IKK Complex ProcyanidinB8->IKK Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor Receptor->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocation NFkappaB_IkappaB NF-κB-IκBα Complex NFkappaB_IkappaB->NFkappaB Release Gene Pro-inflammatory Gene Expression Nucleus->Gene Activation MAPK_Pathway ProcyanidinB8 This compound MKK36 MKK3/6 ProcyanidinB8->MKK36 Inhibition MKK47 MKK4/7 ProcyanidinB8->MKK47 Inhibition MEK12 MEK1/2 ProcyanidinB8->MEK12 Inhibition Stimulus Stress/Growth Factors MAPKKK MAPKKK Stimulus->MAPKKK MAPKKK->MKK36 MAPKKK->MKK47 MAPKKK->MEK12 p38 p38 MKK36->p38 Phosphorylation JNK JNK MKK47->JNK Phosphorylation ERK ERK1/2 MEK12->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Western_Blot_Workflow A 1. Cell Culture and Treatment (with this compound and stimulus) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA or Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p-ERK) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J Luciferase_Assay_Workflow A 1. Cell Seeding B 2. Transfection with NF-κB Luciferase Reporter Plasmid A->B C 3. Treatment with this compound B->C D 4. Stimulation of NF-κB Pathway C->D E 5. Cell Lysis D->E F 6. Addition of Luciferin Substrate E->F G 7. Measurement of Luminescence F->G H 8. Data Normalization and Analysis G->H

References

The Pharmacokinetic Profile of Procyanidin B8: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin (B600670) B8, a B-type procyanidin dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units, is a naturally occurring flavonoid found in various fruits and plant-based foods. Like other procyanidins, it has garnered significant interest for its potential health benefits, largely attributed to its antioxidant and cell-signaling modulating properties. However, the therapeutic efficacy of Procyanidin B8 is intrinsically linked to its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and absorption of this compound and related B-type dimers, offering detailed experimental methodologies, quantitative data where available, and insights into the molecular pathways it influences. While specific pharmacokinetic parameters for this compound are not extensively documented in current literature, this guide synthesizes available data on closely related B-type procyanidin dimers to provide a valuable comparative resource for researchers.

Introduction to this compound

Procyanidins are a class of polyphenolic compounds formed from catechin (B1668976) and epicatechin monomers.[1] They are categorized based on the linkage between the flavan-3-ol (B1228485) units. B-type procyanidins, including the B1 through B8 dimers, are characterized by a single C-C bond.[2] this compound specifically consists of a (+)-catechin and a (-)-epicatechin unit linked by a C4–C6 bond.[3] The potential health-promoting effects of procyanidins are a subject of ongoing research, with studies suggesting roles in mitigating oxidative stress and inflammation.[2][4] A critical aspect of harnessing their therapeutic potential lies in understanding their journey through the body.

Pharmacokinetics of B-Type Procyanidin Dimers

The oral bioavailability of procyanidins, particularly dimers and larger oligomers, is generally low.[1][5] Their absorption is limited, and they undergo extensive metabolism in both the small intestine and the colon.[1][5]

Absorption

Procyanidin dimers are absorbed to a greater extent than their larger oligomeric and polymeric counterparts.[1] However, their absorption is still considerably less than that of their constituent monomers, catechin and epicatechin. The primary sites of absorption and metabolism are the small intestine and the colon.[1]

Distribution

Following absorption, procyanidin metabolites are distributed to various tissues. Studies on related procyanidin dimers have shown the presence of metabolites in plasma, liver, and kidney.[6]

Metabolism

Procyanidins that are absorbed in the small intestine undergo phase II metabolism, which includes glucuronidation, sulfation, and methylation.[1] A significant portion of ingested procyanidins reaches the colon intact, where they are catabolized by the gut microbiota into smaller phenolic acids and valerolactones.[5][7][8] These microbial metabolites are then absorbed and may contribute to the systemic effects of procyanidin consumption.[9]

Excretion

The metabolites of procyanidins are primarily excreted in the urine.[10]

Quantitative Pharmacokinetic Data

While specific quantitative pharmacokinetic data for this compound is scarce in the current scientific literature, studies on the closely related B-type dimers, Procyanidin B1 and B2, provide valuable insights into the expected pharmacokinetic profile of these compounds. The following tables summarize the available data for these related dimers.

Table 1: Pharmacokinetics of Procyanidin B1 and its Metabolites

CompoundSpeciesDoseCmaxTmaxReference
Procyanidin B1Human2g GSE10.6 ± 2.5 nmol/L2 h[1]
Metabolites (unspecified)Human---[1]

GSE: Grape Seed Extract

Table 2: Pharmacokinetics of Procyanidin B2 and its Metabolites

CompoundSpeciesDoseCmaxTmaxBioavailability (%)Reference
[14C]Procyanidin B2 (total radioactivity)Rat10.5 mg/kg (oral)~6 h-8-11% (from blood)[1][10]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical procedure for assessing the pharmacokinetics of a procyanidin dimer following oral administration to rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of a procyanidin dimer and its metabolites.

Materials:

  • Wistar rats (male, specific weight range, e.g., 200-250g)

  • This compound (or other B-type dimer)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in water)[1]

  • Oral gavage needles (appropriate size for rats)[11]

  • Syringes

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Metabolic cages for urine and feces collection (optional)[1]

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment. Provide standard chow and water ad libitum.

  • Dose Preparation: Prepare a homogenous suspension of the procyanidin dimer in the chosen vehicle at the desired concentration.[12] The dose can range from 10.5 mg/kg to 800 mg/kg body weight depending on the study's objectives.[1]

  • Fasting: Fast the rats overnight (e.g., 12 hours) before dosing, with free access to water.

  • Oral Administration: a. Weigh each rat to determine the precise volume of the dosing suspension to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[11] b. Gently restrain the rat.[11] c. Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[12] d. Carefully insert the gavage needle into the esophagus and administer the suspension slowly into the stomach.[11][12]

  • Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[1] b. Blood can be collected via methods such as retro-orbital sinus puncture or from the tail vein.[1] c. Immediately place the blood samples into anticoagulant-treated tubes.

  • Plasma Preparation: a. Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples for the concentration of the parent procyanidin and its metabolites using a validated analytical method, such as UPLC-MS/MS.[1]

Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_acclimatization Animal Acclimatization dose_prep Dose Preparation animal_acclimatization->dose_prep fasting Fasting dose_prep->fasting oral_gavage Oral Gavage fasting->oral_gavage blood_sampling Blood Sampling oral_gavage->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep uplc_msms UPLC-MS/MS Analysis plasma_prep->uplc_msms pk_analysis Pharmacokinetic Analysis uplc_msms->pk_analysis

Workflow for an in vivo pharmacokinetic study.
In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, non-essential amino acids, antibiotics)

  • Transwell inserts (e.g., 24-well or 96-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding: a. Culture Caco-2 cells in appropriate flasks. b. Seed the Caco-2 cells onto the apical side of the Transwell inserts at a specific density. c. Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Test: a. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.[13] b. Perform a Lucifer yellow permeability assay to confirm the integrity of the cell monolayer.

  • Permeability Assay: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound (this compound) at a known concentration to the apical (A) or basolateral (B) side of the monolayer. c. Add fresh transport buffer to the receiver compartment (B or A side, respectively). d. Incubate the plates at 37°C with gentle shaking for a specific time period (e.g., 2 hours).[14] e. At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the compound across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

Caco-2 Permeability Assay Workflow

G cluster_culture Cell Culture cluster_integrity Monolayer Integrity Check cluster_permeability Permeability Experiment cluster_analysis Analysis & Calculation cell_seeding Seed Caco-2 cells on Transwell inserts cell_differentiation Differentiate for 21 days cell_seeding->cell_differentiation teer_measurement TEER Measurement cell_differentiation->teer_measurement lucifer_yellow Lucifer Yellow Assay teer_measurement->lucifer_yellow add_compound Add this compound to donor compartment lucifer_yellow->add_compound incubation Incubate at 37°C add_compound->incubation sample_collection Collect samples from donor and receiver incubation->sample_collection lc_msms_analysis LC-MS/MS Analysis sample_collection->lc_msms_analysis papp_calculation Calculate Papp lc_msms_analysis->papp_calculation

Workflow for an in vitro Caco-2 permeability assay.
Analytical Method: UPLC-MS/MS for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of this compound and its metabolites in plasma.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase:

    • A: Water with an acid modifier (e.g., 0.1% formic acid)

    • B: Acetonitrile with an acid modifier (e.g., 0.1% formic acid)

  • Gradient Elution: A gradient program to separate the analytes.

  • Flow Rate: Optimized for the column dimensions.

  • Column Temperature: Controlled for reproducibility.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the parent procyanidin and its expected metabolites (e.g., glucuronides, sulfates, methyl-ethers).

Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

  • Loading: Load the plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection into the UPLC-MS/MS system.[3]

Signaling Pathways Modulated by Procyanidins

Procyanidins have been shown to modulate various intracellular signaling pathways, with the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway being a key target.[4] This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[4] Upon exposure to oxidative stress or certain bioactive compounds like procyanidins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and detoxification genes.[4] This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][15]

Procyanidin-Mediated Activation of the Nrf2/ARE Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus procyanidin This compound keap1 Keap1 procyanidin->keap1 inhibition nrf2 Nrf2 keap1->nrf2 binding & sequestration ubiquitin Ubiquitin keap1->ubiquitin promotes ubiquitination proteasome Proteasome nrf2->proteasome degradation nrf2_n Nrf2 nrf2->nrf2_n translocation ubiquitin->nrf2 are ARE nrf2_n->are binding antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription protective_proteins Protective Proteins antioxidant_genes->protective_proteins translation

Activation of the Nrf2/ARE pathway by this compound.

Conclusion

This compound, like other B-type procyanidin dimers, exhibits a pharmacokinetic profile characterized by low oral bioavailability and extensive metabolism. While specific quantitative data for this compound remains limited, the available information on related dimers provides a foundational understanding for researchers. The detailed experimental protocols provided in this guide offer a starting point for conducting robust pharmacokinetic and absorption studies. Furthermore, the elucidation of its interaction with key signaling pathways, such as the Nrf2/ARE pathway, underscores the potential molecular mechanisms behind its observed biological activities. Further research is warranted to fully characterize the ADME properties of this compound and to translate its potential health benefits into therapeutic applications.

References

Procyanidin B8: A Technical Guide on its Potential as a Chemopreventive Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer, has emerged as a molecule of interest in the field of cancer chemoprevention. As a member of the flavonoid family, widely distributed in various plant-based foods, procyanidin B8 is being investigated for its potential to inhibit, delay, or reverse carcinogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's chemopreventive properties, including its mechanisms of action, supporting preclinical evidence, and the experimental methodologies used for its evaluation. While research specifically on this compound is still developing, this document draws upon the broader knowledge of B-type procyanidins to present a cohesive picture of its potential and to guide future research endeavors.

Introduction

Procyanidins are a class of polyphenolic compounds, specifically condensed tannins, formed from catechin (B1668976) and epicatechin monomer units.[1] They are categorized based on the linkage between these units, with B-type procyanidins featuring a single C4-C8 or C4-C6 interflavan bond.[1][2] this compound is a dimer consisting of catechin and epicatechin units.[3] The chemopreventive potential of procyanidins, in general, is attributed to their antioxidant, anti-inflammatory, and anti-proliferative activities.[4][5] This guide focuses on the available data for this compound and related B-type dimers to elucidate their potential as chemopreventive agents.

Mechanism of Action

The anticancer effects of procyanidins are multi-faceted, involving the modulation of several key signaling pathways that regulate cell growth, proliferation, and survival. While direct evidence for this compound is limited, studies on closely related B-type procyanidins suggest that its chemopreventive actions are likely mediated through the following mechanisms:

Induction of Apoptosis

Procyanidins have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[5] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is often initiated through the intrinsic (mitochondrial) pathway, characterized by:

  • Modulation of Bcl-2 family proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to mitochondrial outer membrane permeabilization.[5][6]

  • Caspase activation: The release of cytochrome c from the mitochondria triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), leading to the execution of apoptosis.[6]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Procyanidins can intervene in this process by inducing cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[4][7] This is often achieved by:

  • Downregulation of cyclins and cyclin-dependent kinases (CDKs): Procyanidins have been observed to decrease the expression of key cell cycle regulators like cyclin D1, CDK4, and CDK6, leading to arrest in the G1 phase of the cell cycle.[4][8]

Modulation of Signaling Pathways

Procyanidins can influence critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Procyanidins have been shown to inhibit this pathway, leading to decreased cancer cell growth.[4][9]

  • NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer progression. Procyanidins can suppress NF-κB activation, thereby downregulating the expression of its target genes involved in cell proliferation and survival.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Cell Cycle Proteins Cell Cycle Proteins Akt->Cell Cycle Proteins Promotes Progression IκB IκB IKK->IκB Inhibits NF-κB NF-κB IκB->NF-κB Target Genes Target Genes NF-κB->Target Genes Transcription Bcl2 Bcl-2 (Anti-apoptotic) Caspases Caspases Bcl2->Caspases Inhibits Bax Bax (Pro-apoptotic) Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Proliferation Proliferation Target Genes->Proliferation Cell Cycle Proteins->Proliferation This compound This compound This compound->PI3K Inhibits This compound->IKK Inhibits This compound->Bcl2 Inhibits This compound->Bax Activates

Caption: Simplified signaling pathways modulated by this compound.

Preclinical Evidence

While specific in vivo and in vitro studies on this compound are scarce, a body of evidence for procyanidin-rich extracts and other B-type dimers provides a strong rationale for its investigation.

In Vitro Studies

Studies on various cancer cell lines have demonstrated the anti-proliferative and pro-apoptotic effects of procyanidins.

Procyanidin TypeCancer Cell LineEffectQuantitative DataReference
Grape Seed Procyanidin ExtractHuman Bladder Cancer (BIU87)G1 cell cycle arrest, apoptosisDose-dependent increase in G1 phase cells[7]
Procyanidin B2Human Prostate Cancer (PC3, 22Rv1, C4-2B)Inhibition of cell growth, induction of apoptosis-[10]
Procyanidin B2Human Epidermoid Carcinoma (A431)G1 cell cycle arrestReduction in CDK-2, -4, and -6 protein levels[8]
Grape Seed Procyanidin ExtractHuman Oral Squamous Cell Carcinoma (SCC25)Decreased cell viability72% decrease in cell viability[4]
Procyanidin FractionsHuman Breast Cancer (MCF-7)Decreased cell viability and proliferationEffective at 30 µg/mL[11]
In Vivo Studies

Animal models have provided further evidence for the chemopreventive potential of procyanidins.

Procyanidin TypeAnimal ModelCancer TypeEffectQuantitative DataReference
Grape Seed PolyphenolsSENCAR Mouse Skin Carcinogenesis ModelSkin CancerInhibition of tumor promotion35-60% inhibition of tumor incidence[12]
ProcyanidinsA431 Xenograft ModelSkin CancerReduced tumor growth-[4]
ProcyanidinsA549 Xenograft ModelLung CancerDecreased tumor cell proliferation-[4]
Grape ProcyanidinsH22 Xenograft ModelLiver CancerInhibition of tumor angiogenesisDecreased MVD and VEGF expression[13][14]

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of this compound's chemopreventive activity. The following are generalized protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells, which reflects cell proliferation.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.

  • Methodology:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the stained cells by flow cytometry.[15][16]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: Quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[17]

  • Methodology:

    • Treat cells with this compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat with RNase A to remove RNA.

    • Stain the cells with Propidium Iodide.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Principle: Detects and quantifies the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Lyse treated and control cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

cluster_assays Downstream Assays Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Harvesting Cell Harvesting This compound Treatment->Cell Harvesting Cell Viability (MTT) Cell Viability (MTT) Cell Harvesting->Cell Viability (MTT) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Cell Harvesting->Apoptosis (Annexin V/PI) Cell Cycle (PI Staining) Cell Cycle (PI Staining) Cell Harvesting->Cell Cycle (PI Staining) Protein Expression (Western Blot) Protein Expression (Western Blot) Cell Harvesting->Protein Expression (Western Blot) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Apoptosis (Annexin V/PI)->Data Analysis Cell Cycle (PI Staining)->Data Analysis Protein Expression (Western Blot)->Data Analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

Challenges and Future Directions

The primary challenge in advancing this compound as a chemopreventive agent is the limited body of research focused specifically on this dimer. Future research should prioritize:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound is essential for conducting definitive in vitro and in vivo studies.[19][20]

  • Bioavailability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining its effective dosage and delivery mechanisms.

  • Head-to-Head Comparative Studies: Directly comparing the bioactivity of this compound with other procyanidin dimers and oligomers will help to elucidate its specific structure-activity relationship.

  • In Vivo Efficacy: Conducting well-designed animal studies with purified this compound is necessary to validate its chemopreventive effects in a physiological context.

  • Clinical Trials: Should preclinical data prove promising, carefully designed clinical trials will be the ultimate step in evaluating the safety and efficacy of this compound as a chemopreventive agent in humans.

Conclusion

This compound holds promise as a potential chemopreventive agent based on the extensive research on procyanidins and other B-type dimers. Its likely mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways, provide a strong scientific rationale for its further investigation. However, the current lack of specific data on this compound necessitates a focused research effort to isolate, characterize, and evaluate this compound in rigorous preclinical models. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this compound in cancer prevention.

References

The Role of Procyanidin B8 in Preventing Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular, neurodegenerative, and metabolic disorders.[1][2][3] Procyanidins, a class of polyphenolic compounds found abundantly in fruits, seeds, and bark, are recognized for their potent antioxidant properties.[1][4][5] These compounds exist as oligomers and polymers of catechin (B1668976) and epicatechin units. Among them, the B-type procyanidins, which are dimers linked by a single C4-C8 or C4-C6 bond, have demonstrated significant bioactivity. This guide focuses specifically on Procyanidin (B600670) B8, elucidating its molecular mechanisms in the prevention of oxidative stress, detailing relevant experimental protocols, and presenting quantitative data from key studies.

1. Molecular Mechanisms of Action

Procyanidin B8 and other procyanidins combat oxidative stress through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems via key signaling pathways.

1.1 Direct Radical Scavenging The phenolic structure of procyanidins, rich in hydroxyl groups, enables them to donate hydrogen atoms or electrons to neutralize free radicals such as superoxide (B77818) anions and hydroxyl radicals.[1][6] This direct scavenging activity terminates oxidative chain reactions, thereby preventing damage to vital macromolecules like DNA, lipids, and proteins.[1][3] Studies have demonstrated that procyanidins can effectively inhibit lipid peroxidation, a key indicator of oxidative damage.[1]

1.2 Modulation of Cellular Signaling Pathways Beyond direct scavenging, procyanidins exert a more profound and lasting antioxidant effect by upregulating the body's own defense mechanisms through the modulation of critical signaling pathways.

1.2.1 The Nrf2/ARE Signaling Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7]

Procyanidins activate this pathway by disrupting the Nrf2-Keap1 interaction.[7][9] This inhibition of Keap1-dependent degradation allows Nrf2 to stabilize, accumulate, and translocate into the nucleus.[8][9] In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of various antioxidant genes, initiating their transcription.[7][8] Key downstream targets include heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione-S-transferases (GSTs), which collectively enhance the cell's capacity to detoxify ROS and electrophiles.[9][10]

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation PCB8 This compound PCB8->Keap1_Nrf2 inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Protection Cellular Protection Antioxidant_Genes->Protection Nrf2_n->ARE binds to

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

1.2.2 Mitogen-Activated Protein Kinase (MAPK) Pathway The MAPK family, including ERK, p38, and JNK, are stress-activated kinases that can influence cellular responses to oxidative stress.[1] Procyanidins have been shown to modulate MAPK signaling, often by downregulating the stress-activated p38 and JNK pathways, which can lead to apoptosis, while potentially activating the pro-survival ERK pathway.[1][5] This modulation helps suppress ROS production and inhibit apoptosis.[1] For instance, Procyanidin A2 has been shown to activate Nrf2 through JNK and p38 phosphorylation.[11]

1.2.3 Phosphoinositide 3-Kinase (PI3K)/Akt Pathway The PI3K/Akt signaling pathway is a crucial regulator of cell survival and growth. Activation of this pathway by procyanidins can protect cells, particularly neurons, from oxidative damage.[1] Studies have shown that procyanidins can activate Akt phosphorylation, which in turn can inhibit apoptotic processes and protect against lipid peroxidation-dependent membrane damage.[1][5]

2. Quantitative Data on Antioxidant Effects

Numerous in vivo and in vitro studies have quantified the effects of procyanidins on markers of oxidative stress. The following tables summarize key findings.

Table 1: Effects of Procyanidins on Antioxidant Enzymes and Markers in In Vivo Models

Animal ModelOxidative StressorProcyanidin Source & DoseEffect on Antioxidant MarkersCitation
MiceVarious (e.g., arsenite, H₂O₂)General Procyanidins (PCs) SOD, CAT, GSH, GPx, T-AOC; MDA[2]
RatsHypercholesterolemiaGrape Seed Proanthocyanidins (GSPE) SOD, CAT, GSH in cardiac tissue[12]
MiceZearalenone (B1683625)GSPE SOD, GSH-Px, CAT; MDA[10]
RatsCadmium (Cd)Procyanidins Nrf2/HO-1 expression[5]
PigletsWeaning StressProcyanidins (dietary) GSH-Px, CAT, SOD[13]

Note: ↑ indicates an increase, ↓ indicates a decrease. SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione; GPx: Glutathione Peroxidase; T-AOC: Total Antioxidant Capacity; MDA: Malondialdehyde.

Table 2: Effects of Procyanidins on Oxidative Stress in In Vitro Models

Cell LineOxidative StressorProcyanidin Source & ConcentrationEffect on Antioxidant MarkersCitation
L-02 (Human Liver)Arsenic (25 μM)GSPE (10, 25, 50 mg/L) SOD, GSH; MDA, ROS; Nrf2, HO-1, NQO1[10]
PC12 (Rat Pheochromocytoma)H₂O₂Procyanidins GSH-Px, CAT, SOD; ROS, MDA[13]
MODE-K (Mouse Intestinal Epithelial)N/AProcyanidins (5 μg/mL) Nrf2, HO-1, NQO1; Keap1[7][9]
RAW264.7 (Mouse Macrophage)H₂O₂ (800 μmol/L)Sea Buckthorn Procyanidin (25, 50, 100 μg/mL)Significant protection against oxidative stress[14]
MAC-T (Bovine Mammary Epithelial)Heat Stress (42°C)Procyanidin B2 (25 μM) Nrf2, HO-1, Txnrd1; ROS[8]

Note: ROS: Reactive Oxygen Species; Txnrd1: Thioredoxin Reductase-1.

3. Experimental Protocols

The investigation of this compound's antioxidant properties involves a range of standardized in vitro and in vivo methodologies.

Experimental_Workflow cluster_invitro In Vitro Model cluster_analysis Analysis start_vitro Select Cell Line (e.g., L-02, PC12) treatment Treatment Groups: 1. Control 2. Oxidative Stressor (OS) 3. This compound + OS start_vitro->treatment incubation Incubation treatment->incubation viability Cell Viability (MTT Assay) incubation->viability ros ROS Measurement (DCFH-DA, Flow Cytometry) incubation->ros protein Protein Analysis (Western Blot for Nrf2, HO-1) incubation->protein mrna mRNA Expression (qRT-PCR) incubation->mrna

Caption: A typical experimental workflow for in vitro analysis.

3.1 In Vitro Assays

  • Cell Culture and Treatment: A suitable cell line (e.g., PC12 for neuroprotection, L-02 for hepatotoxicity) is cultured under standard conditions.[10][13] Cells are then pre-treated with varying concentrations of this compound for a specified duration (e.g., 4-24 hours) before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂), arsenic, or heat.[8][10][13][14]

  • Cell Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability. Viable cells reduce MTT to a purple formazan (B1609692) product, the absorbance of which is measured spectrophotometrically to quantify cell survival.[10]

  • Intracellular ROS Measurement: The probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is commonly used. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, measured by flow cytometry or a fluorescence microplate reader, is proportional to the level of intracellular ROS.[10]

  • Western Blotting: This technique is used to quantify the expression levels of key proteins in the signaling pathways. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Keap1, anti-phospho-Akt) followed by secondary antibodies. Protein bands are visualized using chemiluminescence.[9][10]

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of target genes (e.g., Nrf2, HO-1, NQO1), total RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using specific primers in a real-time PCR system.[10]

3.2 In Vivo Models

  • Animal Models and Induction of Oxidative Stress: Rodent models (mice or rats) are commonly used.[2] Oxidative stress can be induced by administering toxins (e.g., arsenic in drinking water, zearalenone via gavage) or by feeding a high-fat diet.[10][15]

  • Procyanidin Administration: Procyanidins are typically administered via oral gavage or as a supplement in the feed for a predetermined period.[2][16]

  • Sample Collection and Analysis: At the end of the study, animals are euthanized, and blood (serum) and tissue samples (e.g., liver, heart, brain) are collected. Tissues are homogenized to prepare lysates.

  • Biochemical Assays: Commercial kits are used to measure the activity of antioxidant enzymes (SOD, CAT, GPx) and the levels of GSH and MDA in serum and tissue lysates, according to the manufacturer’s protocols.[10]

3.3 Chemical Antioxidant Capacity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The pre-formed ABTS radical cation (ABTS•+) is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is monitored spectrophotometrically. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[14]

This compound is a potent natural antioxidant that mitigates oxidative stress through a dual-action mechanism. It directly neutralizes harmful ROS and, more significantly, enhances the cell's intrinsic antioxidant defenses by activating the Nrf2/ARE signaling pathway. This leads to the upregulation of a suite of protective enzymes that detoxify reactive species and maintain redox homeostasis. The modulation of other pathways, such as MAPK and PI3K/Akt, further contributes to its cytoprotective effects by inhibiting inflammation and apoptosis.

Logical_Relationship PCB8 This compound Mech1 Direct Radical Scavenging PCB8->Mech1 Mech2 Modulation of Signaling Pathways PCB8->Mech2 ROS Reactive Oxygen Species (ROS) Mech1->ROS neutralizes Nrf2 Nrf2/ARE Pathway Activation Mech2->Nrf2 MAPK MAPK/PI3K-Akt Modulation Mech2->MAPK Damage ↓ Oxidative Damage (e.g., Lipid Peroxidation) ROS->Damage Enzymes ↑ Antioxidant Enzymes (HO-1, SOD, CAT, GPx) Nrf2->Enzymes Survival ↑ Cell Survival ↓ Apoptosis MAPK->Survival Enzymes->ROS detoxifies Outcome Prevention of Oxidative Stress Damage->Outcome Survival->Outcome

Caption: The integrated role of this compound in preventing oxidative stress.

The comprehensive data from in vivo and in vitro studies strongly supports the efficacy of procyanidins in antagonizing oxidative damage.[2] This body of evidence highlights the potential of this compound as a valuable agent for researchers and drug development professionals in the creation of novel therapeutic strategies for a wide range of oxidative stress-related diseases. Further clinical trials are warranted to fully elucidate its therapeutic applications in human health.[5]

References

Procyanidin B8: A Technical Guide to its Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer, has been a subject of interest in the field of phytochemistry and pharmacology due to its potential health benefits. This technical guide provides an in-depth overview of the discovery, initial characterization, and early-stage research into the biological activities of procyanidin B8. The document details the historical methodologies employed for its isolation and structural elucidation, presents available quantitative data in a structured format, and illustrates key experimental workflows and proposed biological pathways using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a historical perspective on the scientific journey of this natural compound.

Discovery and Initial Characterization

This compound is a dimeric proanthocyanidin composed of a (+)-catechin unit linked to a (-)-epicatechin (B1671481) unit via a C4α→C6 interflavan bond.[1][2] Its discovery and structural elucidation were part of a broader effort in the mid to late 20th century to understand the complex class of polyphenols known as condensed tannins.

The foundational work on proanthocyanidins (B150500) was pioneered by Professor Jacques Masquelier, who first discovered oligomeric proanthocyanidins (OPCs) in 1947.[3][4] His research laid the groundwork for the isolation and characterization of various procyanidin oligomers.

While a 1985 doctoral thesis by Jan A. Delcour from the Katholieke Universiteit te Leuven, titled "Structure elucidation of proanthocyanidins: direct synthesis and isolation from Pilsner beer," is a significant early work in the field, a key publication detailing the first isolation of this compound from a natural source is the 1991 paper by Jorge M. Ricardo da Silva and colleagues in the journal Phytochemistry.[2] This study reported the isolation and identification of several procyanidin dimers and trimers, including this compound, from grape seeds (Vitis vinifera).[5]

The structural elucidation of this compound was achieved through a combination of chemical and spectroscopic techniques, which were state-of-the-art for the time. These included enzymatic hydrolysis and acid-catalyzed degradation in the presence of nucleophiles like phloroglucinol (B13840) or phenylmethanethiol to break the interflavan bond and identify the constituent monomeric units.[5] Spectroscopic methods, primarily Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Proton Nuclear Magnetic Resonance (¹H NMR), were crucial in determining the molecular weight, the nature of the linkage, and the stereochemistry of the molecule.[5]

Structural Information
PropertyValueSource
Systematic Name (+)-Catechin-(4α→6)-(-)-epicatechin[2]
Molecular Formula C₃₀H₂₆O₁₂[2]
Molar Mass 578.52 g/mol [2]
Monofunctional Units (+)-Catechin, (-)-Epicatechin[5]
Interflavan Linkage C4α→C6[1][2]

Experimental Protocols (Historical Context)

The following sections detail the methodologies that were historically employed for the isolation and characterization of this compound, primarily based on the techniques described in the late 1980s and early 1990s.

Extraction from Natural Sources (e.g., Grape Seeds)

The initial step involved the extraction of procyanidins from plant material. A general workflow for this process is outlined below.

Extraction_Workflow Start Grape Seeds Grinding Grinding and Defatting (e.g., with hexane) Start->Grinding Extraction Solid-Liquid Extraction (e.g., with acetone/water or methanol/water) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (under reduced pressure) Filtration->Concentration CrudeExtract Crude Procyanidin Extract Concentration->CrudeExtract

Figure 1: General workflow for the extraction of procyanidins from grape seeds.
Chromatographic Separation and Purification

Following extraction, a multi-step chromatographic process was employed to separate the complex mixture of procyanidins and isolate individual oligomers like this compound.

Separation_Workflow CrudeExtract Crude Procyanidin Extract LPC Low-Pressure Chromatography (e.g., Sephadex LH-20) Elution with ethanol (B145695) or methanol/water CrudeExtract->LPC Fractionation Fractionation based on Degree of Polymerization LPC->Fractionation DimerFraction Dimeric Fraction Fractionation->DimerFraction HPLC Preparative High-Performance Liquid Chromatography (HPLC) (e.g., Reverse-phase C18 or Normal-phase silica) DimerFraction->HPLC Isolation Isolation of Individual Dimers HPLC->Isolation ProcyanidinB8 Pure this compound Isolation->ProcyanidinB8 Degradation_Reaction ProcyanidinB8 This compound ((+)-Catechin-(4α→6)-(-)-Epicatechin) Reaction Acid-Catalyzed Cleavage (e.g., HCl in methanol) + Nucleophile (Phloroglucinol) ProcyanidinB8->Reaction Products Reaction->Products TerminalUnit Terminal Unit ((-)-Epicatechin) Products->TerminalUnit Released ExtensionAdduct Extension Unit Adduct ((+)-Catechin-4α-phloroglucinol) Products->ExtensionAdduct Formed Biological_Activity_Pathway cluster_antioxidant Antioxidant Activity cluster_enzyme Enzyme Inhibition cluster_vascular Vascular Health ProcyanidinB8 This compound Scavenging Radical Scavenging ProcyanidinB8->Scavenging Inhibition Inhibition ProcyanidinB8->Inhibition CapillaryPermeability Capillary Permeability ProcyanidinB8->CapillaryPermeability Reduces CollagenElastin Collagen/Elastin Protection ProcyanidinB8->CollagenElastin Protects ROS Reactive Oxygen Species (ROS) ROS->Scavenging OxidativeDamage Reduced Oxidative Damage Scavenging->OxidativeDamage Enzymes Various Enzymes (e.g., Xanthine Oxidase) Enzymes->Inhibition BiologicalResponse Modulation of Biological Responses Inhibition->BiologicalResponse VascularIntegrity Improved Vascular Integrity

References

A Technical Guide to the Therapeutic Potential of Procyanidin B8 and Related B-Type Dimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific research on the bioactivity of Procyanidin (B600670) B8 is limited. This document provides a comprehensive overview of the therapeutic potential of B-type procyanidin dimers, a class to which Procyanidin B8 belongs. Data from studies on procyanidin-rich extracts and other specific B-type dimers are included to infer the potential therapeutic applications of this compound, and are duly noted.

Introduction

Procyanidins are a class of polyphenolic compounds belonging to the flavonoid family, widely distributed throughout the plant kingdom.[1] They are oligomers and polymers of flavan-3-ol (B1228485) units, primarily (+)-catechin and (-)-epicatechin (B1671481).[1] Procyanidins are categorized based on the nature of the interflavan linkage. B-type procyanidins, the most common in nature, consist of two flavan-3-ol units linked by a single C4-C8 or C4-C6 bond.[2][3]

This compound is a specific B-type dimer composed of (+)-catechin and (-)-epicatechin units linked by a C4α→C6 bond.[4][5] It is naturally found in various sources, including acorns, blackberries, raspberries, grape seeds, and beer.[5] While research on many procyanidin dimers is extensive, this compound itself is less studied. However, the well-documented antioxidant, anti-inflammatory, and anti-cancer properties of B-type procyanidins suggest a strong therapeutic potential for this compound.[6][7][8] This guide synthesizes the current understanding of B-type procyanidins to explore the probable therapeutic avenues for this compound.

Therapeutic Potential and Mechanisms of Action

The therapeutic effects of procyanidins are multi-faceted, stemming from their potent antioxidant and cell signaling-modulating capabilities.

Antioxidant Activity

Procyanidins are powerful antioxidants, with some studies suggesting their antioxidant capacity is 20 times that of vitamin C and 50 times that of vitamin E.[1] This activity is attributed to their chemical structure, which allows them to effectively scavenge reactive oxygen species (ROS) and chelate redox-active metals.[1][9] By neutralizing free radicals, procyanidins protect cells from oxidative damage to DNA, lipids, and proteins, a key factor in the pathogenesis of numerous chronic diseases.[1]

Key Mechanisms:

  • Direct ROS Scavenging: Procyanidins directly neutralize superoxide (B77818) radicals, hydroxyl radicals, and other ROS.[1]

  • Upregulation of Endogenous Antioxidants: They can activate the Nrf2/ARE signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and metabolic syndrome.[8][11] Procyanidins have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[6][8]

Key Mechanisms:

  • Inhibition of NF-κB Pathway: Procyanidins can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][6][12]

  • Modulation of MAPK Pathway: They can also suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, which are crucial for the production of inflammatory mediators.[1][8]

Anticancer Potential

Procyanidins have emerged as promising chemopreventive and therapeutic agents against various cancers.[13][14] Their anticancer effects are attributed to their ability to modulate multiple signaling pathways that regulate cell proliferation, apoptosis, angiogenesis, and metastasis.[7][13]

Key Mechanisms:

  • Induction of Apoptosis: Procyanidins can induce programmed cell death in cancer cells by altering the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating caspases.[13][15]

  • Cell Cycle Arrest: They can halt the cancer cell cycle, often at the G1 phase, by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13][14]

  • Inhibition of Angiogenesis and Metastasis: Procyanidins can inhibit the formation of new blood vessels that supply tumors and prevent cancer cell invasion by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[13][14]

  • Modulation of PI3K/Akt Pathway: This critical cell survival pathway is often dysregulated in cancer. Procyanidins have been shown to inhibit the PI3K/Akt/mTOR pathway, thereby promoting apoptosis and inhibiting proliferation.[7][13]

Metabolic Syndrome Management

Metabolic syndrome is a cluster of conditions including obesity, hyperglycemia, and dyslipidemia, which increases the risk of cardiovascular disease and type 2 diabetes.[11][16] Procyanidins have shown potential in managing these conditions.[16][17]

Key Mechanisms:

  • Improved Insulin Sensitivity: Procyanidins can enhance glucose uptake in cells by promoting the translocation of GLUT4 transporters to the plasma membrane.[18]

  • Lipid Metabolism Regulation: They have been shown to inhibit lipases, thereby reducing fat absorption, and to modulate the expression of genes involved in lipid homeostasis.[19]

Key Signaling Pathways and Visualizations

The multi-targeted nature of procyanidins is evident from their ability to modulate several interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

NF-κB Signaling Pathway Inhibition

Procyanidins can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidin Procyanidin B-type Dimers IKK IKK Complex Procyanidin->IKK Inhibits LPS Inflammatory Stimuli (e.g., LPS) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Release & Translocation Inflammation Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Inflammation Induces LPS->IKK Activates

Caption: Procyanidin inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway Inhibition in Cancer

In cancer cells, procyanidins can inhibit the PI3K/Akt/mTOR pathway. This leads to decreased cell proliferation and survival and promotes apoptosis.[7][20]

PI3K_Akt_Pathway Procyanidin Procyanidin B-type Dimers GF Growth Factors PI3K PI3K Procyanidin->PI3K Inhibits Akt Akt Procyanidin->Akt Inhibits Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Activates Receptor->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Procyanidin inhibition of the PI3K/Akt/mTOR pathway.
General Experimental Workflow for In Vivo Studies

A typical workflow for assessing the therapeutic potential of procyanidins in an animal model involves acclimatization, disease induction, intervention, and subsequent analysis.[21]

workflow cluster_intervention acclimatization Animal Acclimatization (e.g., 1 week) induction Disease Model Induction (e.g., High-Fat Diet, Carcinogen) acclimatization->induction grouping Random Grouping induction->grouping control Control Group (Vehicle) grouping->control treatment Treatment Group (Procyanidin) grouping->treatment intervention Intervention Period collection Sample Collection (Blood, Tissues) intervention->collection analysis Biochemical & Molecular Analysis collection->analysis histology Histological Examination analysis->histology western Western Blot (e.g., NF-κB, Nrf2) analysis->western elisa ELISA / Assays (e.g., Cytokines, SOD) analysis->elisa

Caption: General experimental workflow for an in vivo procyanidin study.

Quantitative Data Summary

The following tables summarize quantitative data from studies on procyanidin-rich extracts and specific B-type dimers. This data provides a framework for understanding the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Procyanidins

Compound/Extract Model System Treatment Outcome Result
Grape Seed Procyanidin Extract (GSPE) RAW 264.7 Macrophages (LPS-stimulated) 10-65 µg/mL NO Production Dose-dependent inhibition (IC50 ≈ 50 µg/mL)[12]
GSPE RAW 264.7 Macrophages (LPS-stimulated) 65 µg/mL NF-κB Translocation ~40% inhibition[12]
Procyanidins (High Dose) Wistar Rats (Alcohol and Iron-induced liver injury) 120 mg/kg/d Serum TNF-α & IL-6 Significant decrease compared to model group[19]

| Procyanidins (High Dose) | Wistar Rats (Alcohol and Iron-induced liver injury) | 120 mg/kg/d | Liver NF-κB p65 expression | Significant decrease[19] |

Table 2: Anticancer Activity of Procyanidins

Compound/Extract Cell Line Treatment Outcome Result
Procyanidin B2 OSCC Cells Not specified Bax/Bcl-2 Ratio Increased ratio, promoting apoptosis[13]
GSPE DU145 & LNCaP Prostate Cancer Cells Not specified MMP-2 & MMP-9 Expression Inhibition of expression[14]
Procyanidins BIU87 Bladder Cancer Cells Not specified Cell Cycle G1 arrest, inhibition of Cyclin D1 and CDK4[13]

| Procyanidin-rich extract | Epithelial Ovarian Cancer Cells | Not specified | Pro-MMP-2 levels | Reduction, indicating decreased invasive potential[13] |

Experimental Protocols

This section details common methodologies used to investigate the therapeutic potential of procyanidins.

Isolation and Purification of this compound

The isolation of specific procyanidin dimers like B8 from complex plant extracts is a significant challenge. A common approach involves semi-synthesis and advanced chromatographic techniques.[4][22][23]

  • Source Material: A polymeric procyanidin fraction, for instance from white willow bark (Salix alba), which is rich in (+)-catechin units.[4][22]

  • Acid-Catalyzed Depolymerization: The polymeric fraction is subjected to acid-catalyzed degradation (e.g., with HCl) in the presence of a nucleophile like (-)-epicatechin. This process cleaves the polymer and allows the formation of new dimeric procyanidins, including B8.[22][23]

  • Fractionation and Purification: The resulting reaction mixture is fractionated using High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases.[4][22][24]

  • Final Purification: Fractions enriched with this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC).[23]

  • Structure Verification: The identity and purity of the isolated this compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[22]

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of individual procyanidins.[25]

  • Method: Normal-Phase HPLC is particularly effective for separating procyanidin oligomers based on their degree of polymerization.[26]

  • Stationary Phase: A silica-based column is typically used.

  • Mobile Phase: A gradient elution system is employed, often consisting of a non-polar solvent mixture (e.g., dichloromethane/methanol/acetic acid/water) and a more polar solvent mixture (e.g., methanol/acetic acid/water).[26]

  • Detection: A fluorescence detector (FLD) is highly sensitive for procyanidins. A typical setting is an excitation wavelength of 276 nm and an emission wavelength of 316 nm.[26] Mass spectrometry (MS) can be coupled with HPLC for enhanced sensitivity and structural confirmation.[25][26]

  • Quantification: A calibration curve is generated using a purified procyanidin standard (e.g., Procyanidin B2 for dimers). The concentration in the sample is determined by comparing its peak area to the standard curve.[26]

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This assay assesses the ability of a compound to inhibit the inflammatory response in immune cells.[12]

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.

  • Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) (e.g., 1 µg/mL), to induce an inflammatory response, characterized by the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2).

  • Treatment: Cells are pre-treated with various concentrations of the procyanidin extract or isolated compound for a set period (e.g., 1 hour) before LPS stimulation.

  • Nitric Oxide (NO) Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in treated cells compared to LPS-only cells indicates inhibition of iNOS activity.[12]

  • Western Blot Analysis: To determine the mechanism, cell lysates are collected and subjected to Western blotting to measure the protein expression levels of key inflammatory pathway components like iNOS, COX-2, and NF-κB subunits (e.g., p65).[19][21]

Conclusion and Future Directions

This compound, as a member of the B-type dimeric procyanidins, holds significant therapeutic promise. The extensive body of research on related compounds strongly suggests its potential as a potent antioxidant, anti-inflammatory, and anticancer agent. The mechanisms underlying these effects are complex and involve the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt.

However, to fully realize the therapeutic potential of this compound, further research is critically needed. Future studies should focus on:

  • Dedicated Bioactivity Studies: Conducting in vitro and in vivo studies specifically with purified this compound to confirm its efficacy and elucidate its unique mechanisms of action.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as the bioavailability of procyanidins can be a limiting factor.[7][20]

  • Synergistic Effects: Exploring the potential synergistic effects of this compound with existing therapeutic agents to enhance efficacy and overcome drug resistance.[7]

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to validate the preclinical findings and establish the safety and therapeutic efficacy of this compound in humans.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Procyanidin B8 from Grape Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids, are abundant in grape seeds and are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential anticancer properties. Procyanidin (B600670) B8 is a specific dimeric proanthocyanidin (B93508) that has garnered attention for its potential health benefits. This document provides detailed application notes and protocols for the extraction and purification of procyanidin B8 from grape seeds, intended for use by researchers, scientists, and professionals in drug development.

Extraction Methodologies: An Overview

The extraction of procyanidins from grape seeds involves the selection of appropriate solvents and methods to efficiently isolate these compounds from the plant matrix. The choice of solvent is critical and is often a balance between extraction efficiency, cost, toxicity, and environmental impact.[1] Commonly employed solvents include acetone (B3395972), ethanol (B145695), methanol (B129727), and water, often in aqueous mixtures to enhance the extraction of a broader range of procyanidins.[1][2] Advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods.[3][4]

Table 1: Comparison of Solvents for Procyanidin Extraction from Grape Seeds

Solvent SystemConcentration (v/v)Relative YieldSource MatrixReference
Aqueous Acetone70%High (up to 17.5%)Grape Seed[5]
Aqueous Ethanol47% - 70%EffectiveGrape Seed[2][6]
MethanolNot specifiedSuitable for low molecular weight procyanidinsPlant materials[1]
WaterNot specifiedLow cost, non-toxicPlant materials[3]

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Proanthocyanidins from Grape Seeds

ParameterOptimized ConditionReference
Ethanol Concentration47%[6]
Solvent-to-Solid Ratio (v/w)10:1[6]
Sonication Time53 minutes[6]
Extraction Temperature60 °C[6]

Table 3: Optimized Conditions for Microwave-Assisted Extraction (MAE) of Monomeric Catechins and Proanthocyanidins from Grape Seeds

ParameterOptimized ConditionYield (Monomeric Catechins)Yield (Proanthocyanidins)Reference
Ethanol Concentration94%8.2 mg/g DW56.4 mg CE/g DW[4]
Temperature170 °C8.2 mg/g DW56.4 mg CE/g DW[4]
Duration55 minutes8.2 mg/g DW56.4 mg CE/g DW[4]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of Procyanidins from Grape Seeds

This protocol outlines a standard procedure for the extraction of procyanidins using an aqueous acetone solvent system.

Materials:

  • Dried grape seeds

  • Grinder or mill

  • Hexane (for defatting)

  • 70% Aqueous acetone (v/v)

  • Formic acid or acetic acid (for acidification)

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Magnetic stirrer or orbital shaker

  • Centrifuge

  • Filtration apparatus (e.g., Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dry the grape seeds and grind them into a fine powder (particle size <1 mm). For seeds with high lipid content, perform a defatting step by washing the powder with hexane.[2]

  • Extraction:

    • Weigh the powdered grape seed sample and place it in the extraction vessel.

    • Add the 70% aqueous acetone solution at a solid-to-solvent ratio of 1:10 (w/v).[2]

    • Acidify the solvent to a pH between 2 and 4 using formic or acetic acid to improve stability and yield.[2]

    • Continuously agitate the mixture using a magnetic stirrer or orbital shaker for up to 6 hours at room temperature.[2][5]

  • Solid-Liquid Separation:

    • Centrifuge the mixture to pellet the solid material.

    • Filter the supernatant to remove any remaining solid particles.

  • Solvent Removal:

    • Concentrate the extract by removing the acetone and water using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent degradation of the procyanidins.

  • Storage: Store the crude procyanidin extract at -20°C in an airtight container, preferably under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[2]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Proanthocyanidins

This protocol utilizes ultrasonication to enhance the extraction efficiency.

Materials:

  • Dried and powdered grape seeds

  • 47% Aqueous ethanol (v/v)[6]

  • Ultrasonic bath or probe sonicator

  • Extraction vessel

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Prepare the grape seed powder as described in Protocol 1.

  • Extraction:

    • Combine the grape seed powder with 47% aqueous ethanol at a 1:10 solid-to-solvent ratio (w/v) in the extraction vessel.[6]

    • Place the vessel in an ultrasonic bath or immerse the probe sonicator into the mixture.

    • Sonicate for 53 minutes at a controlled temperature of 60°C.[6]

  • Post-Extraction Processing: Follow steps 3-5 from Protocol 1 for solid-liquid separation, solvent removal, and storage of the extract.

Purification of this compound

Following crude extraction, purification is necessary to isolate this compound from the complex mixture of other procyanidins and phenolic compounds. Chromatographic techniques are most effective for this purpose.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating specific procyanidin oligomers.

Materials:

  • Crude procyanidin extract

  • Preparative HPLC system with a suitable column (e.g., C18 or Diol)[7]

  • Mobile phase solvents (e.g., water with acetic acid, methanol, or acetonitrile)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent and filter through a 0.45 µm syringe filter.

  • Chromatographic Separation:

    • Inject the prepared sample onto the preparative HPLC column.

    • Employ a gradient elution method to separate the procyanidins based on their polarity and size. A typical gradient might involve increasing the concentration of the organic solvent (e.g., methanol or acetonitrile) in the aqueous mobile phase over time.

    • Monitor the elution profile using a UV detector, typically at 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound, as identified by comparison with a standard or by mass spectrometry analysis.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Solvent Removal: Remove the mobile phase solvents from the purified fraction using a rotary evaporator or freeze-dryer.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Initial Separation cluster_concentration Concentration cluster_purification Purification GrapeSeeds Grape Seeds Drying Drying GrapeSeeds->Drying Grinding Grinding Drying->Grinding Defatting Defatting (with Hexane) Grinding->Defatting Extraction Solvent Extraction (e.g., 70% Acetone) Defatting->Extraction UAE Ultrasound-Assisted Extraction (UAE) Defatting->UAE Centrifugation Centrifugation Extraction->Centrifugation UAE->Centrifugation Filtration Filtration Centrifugation->Filtration Evaporation Rotary Evaporation Filtration->Evaporation HPLC Preparative HPLC Evaporation->HPLC ProcyanidinB8 Pure this compound HPLC->ProcyanidinB8

Caption: Workflow for this compound extraction and purification.

Potential Signaling Pathways Modulated by Procyanidins

Procyanidins have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes Procyanidins Procyanidins (e.g., this compound) PI3K PI3K Procyanidins->PI3K inhibits ERK ERK Procyanidins->ERK inhibits JNK JNK Procyanidins->JNK inhibits p38 p38 Procyanidins->p38 inhibits IKK IKK Procyanidins->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Proliferation mTOR->Proliferation ERK->Proliferation Apoptosis ↑ Apoptosis (in cancer cells) JNK->Apoptosis Inflammation ↓ Inflammation p38->Inflammation NFkB NF-κB IKK->NFkB NFkB->Inflammation NFkB->Proliferation

References

Application Note: Quantification of Procyanidin B8 in Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer, is a flavonoid found in various plant-based foods and beverages, including grapes, cocoa, and red wine. Procyanidins are recognized for their potent antioxidant and anti-inflammatory properties, making them subjects of interest in nutritional and pharmaceutical research. The quantification of Procyanidin B8 in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Procyanidins have been shown to exert their biological effects through the modulation of various cellular signaling pathways. Notably, they can inhibit pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3][4] This anti-inflammatory action is a key aspect of their potential health benefits.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the efficient extraction of this compound from plasma, minimizing matrix effects.[5][6]

Materials:

  • Plasma samples

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 200 µL of plasma sample with 200 µL of 2% formic acid in water. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0-1 min: 5% B; 1-8 min: 5-40% B; 8-9 min: 40-95% B; 9-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B

MS/MS Conditions:

This compound is a B-type procyanidin dimer. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Both positive and negative ionization modes can be utilized.[7][8]

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESI+ESI-
Precursor Ion (m/z) 579.15577.13
Product Ions (m/z) 291.08, 427.10289.07, 407.08, 451.09
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Dwell Time 100 ms100 ms

Note: The specific product ions and collision energies should be optimized for the instrument in use. The provided m/z values are based on the characteristic fragmentation of B-type procyanidin dimers which includes quinone methide (QM) cleavage, retro-Diels-Alder (RDA) fission, and heterocyclic ring fission (HRF).[9][10][11]

Data Presentation

The quantitative data for the method validation should be summarized in tables for clarity and easy comparison. The following tables present representative validation parameters for the quantification of procyanidin dimers in plasma, based on published data for similar compounds.[5][6][12]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 1000>0.990.31

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound5<10<1590-110
50<10<1590-110
500<10<1590-110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound>85<15

Visualizations

Signaling Pathway

Procyanidin_B8_Signaling This compound Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibition IKK IKK This compound->IKK Inhibition MAPK_pathway MAPK Pathway This compound->MAPK_pathway Inhibition TLR4->IKK TLR4->MAPK_pathway IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation p38 p38 p38->NFκB_n JNK JNK JNK->NFκB_n ERK ERK ERK->NFκB_n MAPK_pathway->p38 MAPK_pathway->JNK MAPK_pathway->ERK Inflammatory_Genes Pro-inflammatory Gene Expression NFκB_n->Inflammatory_Genes

Caption: this compound inhibits inflammatory pathways.

Experimental Workflow

HPLC_MSMS_Workflow Workflow for this compound Quantification in Plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (200 µL) Dilution Dilute with 2% Formic Acid Plasma_Sample->Dilution SPE_Loading Load Sample onto SPE Dilution->SPE_Loading SPE_Conditioning Condition SPE Cartridge SPE_Conditioning->SPE_Loading SPE_Washing Wash SPE Cartridge SPE_Loading->SPE_Washing SPE_Elution Elute with Methanol SPE_Washing->SPE_Elution Evaporation Evaporate to Dryness SPE_Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Separation HPLC Separation (C18 Column) Reconstitution->HPLC_Separation MSMS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MSMS_Detection Quantification Quantification (Calibration Curve) MSMS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: HPLC-MS/MS experimental workflow.

References

Application Notes and Protocols for the Isolation of Pure Procyanidin B8 from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin (B600670) B8 is a B-type proanthocyanidin (B93508) dimer, an oligomeric flavonoid composed of two (+)-catechin units linked by a C4α→C6 bond.[1][2] Procyanidins, as a class, are of significant interest to the pharmaceutical, food, and cosmetic industries due to their potent biological activities, including antioxidant, anti-inflammatory, antidiabetic, and cardioprotective effects.[3][4] The isolation of individual procyanidin oligomers, such as Procyanidin B8, in high purity is crucial for detailed bioactivity studies, mechanism of action elucidation, and for use as analytical standards. This document provides a detailed protocol for the isolation and purification of this compound from plant extracts, drawing upon established methodologies in the field.

Procyanidins are widely distributed in the plant kingdom, found in fruits, vegetables, legumes, cereals, and seeds.[3] Common sources for procyanidin extraction include grape seeds, apples, cocoa beans, and pine bark.[5] The isolation process is often challenging due to the structural diversity and complexity of proanthocyanidins.[6] This protocol outlines a multi-step approach involving extraction, preliminary purification, and final high-resolution chromatographic separation.

Experimental Workflow for this compound Isolation

Workflow cluster_0 Phase 1: Extraction & Initial Processing cluster_1 Phase 2: Crude Fractionation cluster_2 Phase 3: High-Resolution Purification cluster_3 Phase 4: Analysis & Characterization A Plant Material Selection & Preparation (e.g., Grape Seeds, Apple Pomace) B Solvent Extraction (e.g., Acetone (B3395972)/Water, Ethanol (B145695)/Water) A->B C Filtration & Solvent Removal B->C D Solvent Partitioning (e.g., with Ethyl Acetate) C->D E Low-Pressure Column Chromatography (e.g., Sephadex LH-20) D->E F High-Speed Counter-Current Chromatography (HSCCC) E->F G Preparative Reversed-Phase HPLC (Prep-RP-HPLC) F->G H Purity Assessment (Analytical HPLC) G->H I Structural Elucidation (LC-MS, NMR) H->I J Pure this compound I->J

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Plant Material and Extraction

The choice of plant material is critical for a successful isolation of this compound. While present in many plants, sources rich in (+)-catechin units are preferable.

Protocol 1: Extraction of Procyanidins

  • Preparation of Plant Material:

    • Select a suitable plant source (e.g., grape seeds, apple pomace).

    • Dry the plant material to a constant weight at a temperature not exceeding 40-50°C to prevent degradation of phenolic compounds.

    • Grind the dried material into a fine powder.

    • For materials with high lipid content, such as grape seeds, perform a defatting step by extraction with n-hexane in a Soxhlet apparatus.[7]

  • Solvent Extraction:

    • Macerate the powdered plant material in an aqueous organic solvent mixture. A common and effective solvent system is 70% (v/v) acetone in water or 70% (v/v) ethanol in water.[3] The solid-to-solvent ratio can be optimized, but a starting point of 1:10 (w/v) is recommended.[8]

    • To enhance extraction efficiency, employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[9][10] For UAE, sonicate the mixture for a period of 15-30 minutes.[10]

    • Stir the suspension at room temperature for 2-4 hours.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.

    • Remove the organic solvent (acetone or ethanol) from the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C.[7]

    • The remaining aqueous extract can be lyophilized to obtain a crude procyanidin powder.[7]

Purification of this compound

Protocol 2: Preliminary Purification using Column Chromatography

  • Solvent Partitioning:

    • Dissolve the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like ethyl acetate (B1210297) to separate oligomeric procyanidins from more polar compounds.[11]

  • Sephadex LH-20 Chromatography:

    • Sephadex LH-20 column chromatography is widely used for the separation of procyanidins.[11][12]

    • Pack a glass column with Sephadex LH-20 resin and equilibrate with the initial mobile phase (e.g., methanol).

    • Dissolve the ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of solvents, typically starting with ethanol and increasing the polarity with aqueous acetone or methanol (B129727) to elute procyanidins based on their degree of polymerization.[11]

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions enriched with dimeric procyanidins.

Protocol 3: High-Resolution Separation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb procyanidins.[13][14]

  • Solvent System Selection:

    • The choice of the two-phase solvent system is critical for successful separation. A common system for procyanidin separation is composed of n-butanol-methyl tert-butyl ether-acetonitrile-0.1% trifluoroacetic acid (2:4:3:8, v/v/v/v).[15][16]

    • Determine the partition coefficient (K) of the target compound to select the appropriate solvent system.

  • HSCCC Operation:

    • Fill the HSCCC coil with the stationary phase.

    • Pump the mobile phase through the coil at a specific flow rate while the coil is rotating at a high speed.

    • Once the hydrodynamic equilibrium is reached, inject the procyanidin-enriched fraction from the previous step.

    • Collect fractions and analyze them by analytical HPLC to identify those containing this compound.

Protocol 4: Final Purification by Preparative Reversed-Phase HPLC (Prep-RP-HPLC)

Preparative HPLC is often necessary to achieve high purity of the target compound.[12]

  • Column and Mobile Phase:

    • Use a C18 preparative column.

    • A typical mobile phase consists of a gradient of acidified water (e.g., 0.1% formic acid or acetic acid) (Solvent A) and an organic solvent such as acetonitrile (B52724) or methanol (Solvent B).[17]

  • Gradient Elution:

    • Develop a gradient elution method to separate this compound from other closely related isomers (e.g., Procyanidin B6). An example of a gradient could be: 0-10 min, 5-15% B; 10-40 min, 15-30% B; 40-50 min, 30-50% B. The exact gradient will need to be optimized based on the specific column and instrument.

  • Fraction Collection and Purity Assessment:

    • Collect the peak corresponding to this compound.

    • Assess the purity of the isolated compound using analytical HPLC with photodiode array (PDA) and/or mass spectrometry (MS) detection. A purity of >95% is desirable for most applications.

Structural Characterization

The identity and structure of the purified this compound should be confirmed using spectroscopic methods.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns that can help identify the compound. B-type procyanidins have characteristic fragmentation patterns.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are essential for unambiguous structure elucidation, including the confirmation of the C4α→C6 interflavan linkage.[1][19][20]

Quantitative Data Summary

The yield and purity of this compound can vary significantly depending on the plant source, extraction method, and purification strategy. The following tables provide representative data from the literature.

Table 1: Procyanidin Extraction Yields from Various Plant Sources

Plant SourceExtraction MethodSolventYieldReference
Grape SeedsMaceration70% Acetone13.6 mg/g[3]
Grape SkinsMaceration70% Acetone4.1 mg/g[3]
Sea Buckthorn SeedNot specifiedNot specified3.94 mg/g[3]
Peanut HullsUAE60% Ethanol9.07%[10]
Camphor LeavesMAE77% Ethanol81.56 ± 2.03 mg/g[10]

Table 2: Purity of Procyanidins Achieved by Different Purification Techniques

Procyanidin TypePurification MethodPurity AchievedReference
Dimeric ProcyanidinsSemisynthesis & HSCCC>91%[13]
Grape Seed ProanthocyanidinsHSCCC & Prep-HPLC70.0–95.7%[6]

Logical Relationships in Purification

logical_relationships start Crude Plant Extract step1 Step 1: Low-Resolution Chromatography (e.g., Sephadex LH-20) Objective: Separate by size/polarity Output: Enriched oligomer fractions start->step1:f0 step2 Step 2: Medium-Resolution Chromatography (e.g., HSCCC) Objective: Isolate specific oligomer class (dimers) Output: Fractions containing Procyanidin B isomers step1:f2->step2:f0 step3 Step 3: High-Resolution Chromatography (e.g., Prep-HPLC) Objective: Separate isomers Output: Pure this compound step2:f2->step3:f0 end Pure this compound step3:f2->end

Caption: Logical progression of the this compound purification strategy.

References

Application Notes and Protocols for In Vivo Experimental Design: Procyanidin B8 Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive set of application notes and protocols for designing and executing in vivo studies in rats to evaluate the bioactivity of Procyanidin B8. This compound, a B-type proanthocyanidin (B93508) found in various plants like grapes and apples, is recognized for its potent antioxidant and anti-inflammatory properties.[1][2][3][] These protocols are tailored for researchers in pharmacology and drug development, offering detailed methodologies for animal handling, compound administration, and key biochemical and histological analyses. The aim is to facilitate the generation of robust, reproducible data to elucidate the therapeutic potential of this compound.

Pre-experimental Considerations

Ethical Statement

All animal procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. Adherence to national and institutional guidelines for the care and use of laboratory animals is mandatory.

Animal Model
  • Strain: Wistar or Sprague-Dawley rats are recommended for general pharmacology and toxicology studies due to their well-characterized physiology.

  • Age and Weight: Young adult male rats (8-10 weeks old, 200-250g) are typically used to minimize hormonal variations.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment. They should be housed in standard cages with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

Compound Formulation and Preparation

This compound is sparingly soluble in aqueous solutions.

  • Vehicle Selection: A common vehicle is a solution of 0.5-1% Dimethyl sulfoxide (B87167) (DMSO) in sterile saline or corn oil. The final concentration of DMSO should be minimized to avoid vehicle-induced effects.

  • Preparation: On each day of administration, prepare a fresh stock solution of this compound by first dissolving it in the minimum required volume of DMSO, then diluting it to the final concentration with saline or corn oil. Vortex thoroughly before each use.

Experimental Design and Protocols

Overall Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating this compound.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis A Ethical Approval B Animal Acclimatization (1 Week) A->B C Baseline Measurements (e.g., Body Weight) B->C D Randomization into Treatment Groups C->D E Daily Administration of This compound / Vehicle D->E F Regular Monitoring (Health, Weight) E->F G Euthanasia & Sample Collection (Blood, Tissues) F->G H Biochemical Assays (Serum, Tissue Homogenates) G->H I Histopathological Examination G->I J Data Analysis & Interpretation H->J I->J

Caption: A standard workflow for in vivo evaluation of this compound in a rat model.

Animal Grouping and Dosing Regimen

For a dose-response study, a minimum of four groups (n=8-10 rats per group) is recommended. Doses should be selected based on literature for similar procyanidins or preliminary range-finding studies.

Table 1: Example Animal Grouping and Dosing Protocol

Group ID Treatment Dose (mg/kg) Administration Route Frequency & Duration
1 Vehicle Control - Oral Gavage Daily for 28 days
2 This compound (Low) 25 Oral Gavage Daily for 28 days
3 This compound (Medium) 50 Oral Gavage Daily for 28 days

| 4 | this compound (High) | 100 | Oral Gavage | Daily for 28 days |

Oral Gavage Administration Protocol

Oral gavage ensures precise delivery of the compound directly to the stomach.[5]

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and align the esophagus with the stomach. The head should be extended slightly upwards.[6]

  • Needle Measurement: Before the first administration, measure the appropriate insertion length by placing the gavage needle externally from the tip of the rat's nose to the last rib. Mark this length on the needle.[7][8]

  • Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The rat should swallow the tube as it passes into the esophagus. The needle should advance smoothly without resistance.[5][9] Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Compound Delivery: Once the needle is in place, slowly administer the calculated volume of the test substance. The maximum volume should not exceed 10 ml/kg.[9]

  • Withdrawal: After administration, gently remove the needle along the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress (e.g., coughing, difficulty breathing) for at least 10-15 minutes.[5]

Sample Collection Protocol

At the end of the treatment period:

  • Fasting: Fast the rats overnight (12-16 hours) but allow access to water.

  • Anesthesia & Euthanasia: Anesthetize the rats (e.g., using isoflurane (B1672236) or an injectable anesthetic cocktail) and euthanize according to the approved protocol.

  • Blood Collection: Collect whole blood via cardiac puncture. Dispense into appropriate tubes:

    • Serum: Use tubes with a clot activator. Allow to clot for 30 minutes, then centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.

    • Plasma: Use tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately.

    • Aliquot and store serum/plasma at -80°C.

  • Tissue Collection: Perfuse the carcass with ice-cold saline to remove blood from the organs. Carefully dissect target organs (e.g., liver, kidneys).

    • For Biochemical Analysis: Snap-freeze a portion of each tissue in liquid nitrogen and store at -80°C.

    • For Histology: Fix a separate portion in 10% neutral buffered formalin for at least 24 hours.[10]

Analytical Protocols

Biochemical Analysis of Oxidative Stress and Inflammation

Prepare tissue homogenates from frozen samples. Perform assays on serum/plasma and tissue homogenates using commercial kits or established laboratory methods.

Table 2: Key Biochemical Markers for Analysis

Parameter Category Marker Sample Type Rationale
Oxidative Stress Malondialdehyde (MDA) Serum, Tissue Measures lipid peroxidation, a key indicator of oxidative damage.[11][12]
Superoxide (B77818) Dismutase (SOD) Serum, Tissue Major antioxidant enzyme that scavenges superoxide radicals.[12][13]
Catalase (CAT) Tissue Antioxidant enzyme that decomposes hydrogen peroxide.[12]
Glutathione Peroxidase (GPx) Serum, Tissue Reduces hydrogen peroxide and lipid hydroperoxides.[14]
Inflammation TNF-α, IL-6, IL-1β Serum, Tissue Pro-inflammatory cytokines central to the inflammatory response.[15]
Liver Function ALT, AST Serum Enzymes released into the blood upon liver cell damage.[10]

| Kidney Function | BUN, Creatinine | Serum | Waste products cleared by the kidneys; levels indicate renal function.[10] |

Histopathological Protocol

Histological analysis provides visual evidence of tissue damage or protection.

  • Tissue Processing: After fixation in 10% formalin, dehydrate the tissue samples through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.[10][16]

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Mount sections on slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.[16][17]

  • Microscopic Examination: A qualified pathologist should examine the slides in a blinded manner for features such as cellular degeneration, necrosis, inflammatory cell infiltration, and congestion.[16][17]

Signaling Pathway Analysis

Procyanidins are known to exert their antioxidant effects by modulating key cellular signaling pathways.[18] The Nrf2/ARE pathway is a primary target for flavonoids and is crucial for cellular defense against oxidative stress.[19][20][21]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB8 This compound Keap1 Keap1 PB8->Keap1 Inactivation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation Nrf2_c Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates

References

Application Notes: Procyanidins in Oncology Cell Culture Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific isomer Procyanidin (B600670) B8 in oncology is not available in current research literature. These application notes are based on extensive research on procyanidin extracts (e.g., from grape seed) and closely related B-type procyanidins, such as Procyanidin B2. The principles and protocols described are expected to be broadly applicable.

Introduction

Procyanidins are a class of polyphenolic compounds found abundantly in fruits, vegetables, and seeds, known for their potent antioxidant and anti-inflammatory properties.[1][2] In oncology research, procyanidins have emerged as promising chemopreventive and therapeutic agents.[3][4] In vitro and in vivo studies have demonstrated their ability to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest without significant cytotoxic effects on normal cells.[3] This document provides an overview of the cell culture applications of procyanidins in oncology, summarizing their mechanisms of action and providing detailed protocols for key experiments.

Mechanisms of Action in Cancer Cells

Procyanidins exert their anticancer effects by modulating multiple cellular processes and signaling pathways.[4]

  • Induction of Apoptosis: Procyanidins trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves altering the ratio of pro-apoptotic (Bax, Bad) to anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3.[2][3][5] Some studies also show activation of the extrinsic pathway via caspase-8.[3]

  • Cell Cycle Arrest: A primary effect of procyanidins is the induction of cell cycle arrest, predominantly at the G1/S or G2/M checkpoints.[2][3] This is achieved by downregulating the expression of key cell cycle proteins, including Cyclin D1, Cyclin E, and cyclin-dependent kinases (CDK2, CDK4, CDK6).[2][3][4]

  • Inhibition of Pro-Survival Signaling Pathways: Procyanidins have been shown to inhibit critical signaling pathways that promote cancer cell growth and survival.

    • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Procyanidins can suppress this pathway by decreasing the phosphorylation of Akt, thereby inhibiting downstream effectors like mTOR and Bad.[2][6][7]

    • MAPK Pathway: Procyanidins can modulate the MAPK pathway, including JNK and p38, which can lead to the induction of apoptosis.[3][8][9]

    • NF-κB Pathway: By inhibiting the activation of NF-κB, procyanidins can downregulate the expression of genes involved in inflammation, cell survival, and proliferation.[4]

  • Anti-Metastatic and Anti-Angiogenic Effects: Procyanidins can reduce the invasive potential of cancer cells by inhibiting the activity of matrix metalloproteinases (MMP-2 and MMP-9).[3][10]

Data Presentation: Effects of Procyanidins on Cancer Cell Lines

The following tables summarize the observed effects of procyanidin extracts and specific dimers on various cancer cell lines as reported in the literature.

Table 1: Pro-Apoptotic and Cytotoxic Effects of Procyanidins

Cell LineCancer TypeCompound/ExtractConcentrationEffectReference
PC-3Prostate CancerProcyanidin300 µg/mL44.86% apoptosis after 24h; 87.30% decrease in mitochondrial membrane potential.[11]
MCF-7Breast CancerProcyanidin Fractions30 µg/mLDecreased cell viability and proliferation.[12]
HT-29, PC-3, MCF-7Colorectal, Prostate, BreastProanthocyanidins (B150500) (PACs)Not specifiedIncreased BAX expression, decreased BCL-2 expression, increased caspase activity.[13]
MIA PaCa-2Pancreatic CancerProcyanidinNot specifiedInduced apoptosis via suppression of Bcl-2 and activation of caspase-9.[3]
QAW42, OVCAR3Ovarian CancerProcyanidinNot specifiedInduced apoptosis with DNA damage and caspase-3 mediation.[3]

Table 2: Cell Cycle Arrest Induced by Procyanidins

Cell LineCancer TypeCompound/ExtractEffectMolecular ChangesReference
BIU87Bladder CancerGrape Seed Procyanidin Extract (GSPE)G1 phase arrest.Decreased Cyclin D1, CDK4, Survivin; Increased Caspase-3.[14]
BxPC-3Pancreatic CancerProcyanidinG1 phase arrest.Decreased Cyclin D1, E, A, B1; Increased p21.[3]
A431Epidermoid CarcinomaGrape Seed Proanthocyanidins (GSPs)G1 phase arrest.Decreased CDK2, CDK4, CDK6, Cyclin D1, D2, E; Increased p21, p27.[4]
Caco-2Colorectal CancerProcyanidin HexamerG2/M phase arrest.Not specified.[6]

Experimental Protocols

The following are detailed protocols for foundational experiments to assess the anticancer effects of procyanidins in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • Procyanidin stock solution (dissolved in DMSO or ethanol)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the procyanidin stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the procyanidin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO/ethanol (B145695) as the highest procyanidin dose) and an untreated control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS, ice-cold

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with procyanidins for the desired duration (e.g., 24 hours).[14]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample as described in the apoptosis protocol.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the pellet with PBS.

  • Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle phases based on DNA content histograms.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and the molecular pathways targeted by procyanidins.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Phenotypic Assays cluster_mechanism Phase 3: Mechanistic Analysis cluster_conclusion Phase 4: Conclusion start Select Cancer Cell Line culture Culture Cells to Optimal Confluency start->culture treat Treat with Procyanidin (Dose-Response & Time-Course) culture->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle protein Protein Expression (Western Blot) viability->protein apoptosis->protein cellcycle->protein gene Gene Expression (RT-qPCR) protein->gene data Data Analysis & Interpretation gene->data

Caption: General workflow for investigating the anticancer effects of procyanidins.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Procyanidin Procyanidins Procyanidin->PI3K Procyanidin->Akt Inhibit p-Akt

Caption: Procyanidins inhibit the PI3K/Akt survival pathway.

G Procyanidin Procyanidins Bax Bax Procyanidin->Bax Upregulate Bcl2 Bcl-2 Procyanidin->Bcl2 Downregulate Mito Mitochondrion Bax->Mito Promotes Pore Formation Bcl2->Mito Inhibits Pore Formation CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Forms Apoptosome Apaf1 Apaf-1 Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Procyanidins induce apoptosis via the intrinsic mitochondrial pathway.

References

Application Notes and Protocols for the Laboratory Synthesis of Procyanidin B8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the laboratory synthesis of Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508). The primary method outlined is a semisynthetic approach utilizing readily available natural resources, followed by purification using high-speed countercurrent chromatography (HSCCC).

Introduction

Procyanidin B8 is a dimeric proanthocyanidin composed of a (+)-catechin unit linked to a (-)-epicatechin (B1671481) unit via a C4α→C6 interflavan bond.[1] Found in various natural sources like grape seeds and beer, it is of significant interest to researchers for its potential biological activities.[1] The controlled laboratory synthesis of this compound is crucial for in-depth biological studies and drug development. The most established method for its preparation on a preparative scale is a semisynthetic approach involving the acid-catalyzed cleavage of polymeric procyanidins in the presence of a nucleophilic flavan-3-ol.[2][3]

This document details the semisynthetic protocol using a polymeric procyanidin fraction from white willow bark (Salix alba), which is naturally rich in (+)-catechin units.[2][3]

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as a three-stage process: Extraction of polymeric procyanidins, semisynthetic reaction to form dimeric procyanidins, and finally, purification of the target compound, this compound.

Synthesis_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Semisynthesis cluster_2 Step 3: Purification A White Willow Bark (Salix alba) B Extraction with Methanol (B129727)/Water A->B C Precipitation with n-Hexane/Ethanol B->C D Polymeric Procyanidin Fraction (rich in (+)-catechin) C->D E Polymeric Procyanidin Fraction G Acid-Catalyzed Reaction (Methanolic HCl) E->G F (-)-Epicatechin (Nucleophile) F->G H Reaction Mixture (contains this compound) G->H I Reaction Mixture J High-Speed Countercurrent Chromatography (HSCCC) I->J K Purified this compound J->K

Semisynthesis and Purification Workflow for this compound.

Experimental Protocols

Part 1: Preparation of Polymeric Procyanidin Fraction from White Willow Bark

This initial step involves the extraction and enrichment of the starting polymeric material.

Materials and Reagents:

Material/ReagentSpecification
White Willow Bark (Salix alba)Dried and ground
MethanolHPLC grade
WaterDeionized
n-HexaneACS grade
EthanolACS grade

Protocol:

  • Extraction:

    • Pre-extract the ground white willow bark with chloroform (B151607) overnight to remove chlorophyll.[4]

    • After filtration, extract the plant material three times with a 7:3 (v/v) mixture of methanol and water in an ultrasonic bath at 40 °C for 30 minutes for each extraction.[4]

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[4]

  • Enrichment of Polymeric Procyanidins:

    • Dissolve the crude extract in a minimal amount of a 7:3 (v/v) methanol/water mixture.

    • Precipitate the polymeric procyanidins by adding n-hexane and ethanol.[3]

    • Collect the precipitate, which is the enriched polymeric procyanidin fraction, and dry it. This fraction is rich in (+)-catechin units.[2][3]

Part 2: Semisynthetic Formation of Dimeric Procyanidins

This is the core reaction where the polymeric procyanidins are depolymerized and reacted with a nucleophile to form dimers.

Materials and Reagents:

Material/ReagentSpecification
Polymeric Procyanidin FractionFrom Part 1
(-)-Epicatechin>98% purity
Methanolic HCl0.1 N
Sodium Bicarbonate Solution0.5 N

Protocol:

  • Reaction Setup:

    • Dissolve the dried polymeric procyanidin precipitate from white willow bark and (-)-epicatechin in 0.1 N methanolic HCl. A substrate ratio of 1:2 or 1:3 (precipitate to nucleophile) is recommended for optimal yield of dimeric procyanidins.[5]

    • For a preparative scale, approximately 1.5 g of the reaction mixture can be prepared.[2]

  • Reaction Conditions:

    • Carry out the reaction at 30 °C for 20 minutes in a water bath.[5]

  • Neutralization and Work-up:

    • Neutralize the reaction mixture with 0.5 N sodium bicarbonate solution.

    • Evaporate the organic solvent (methanol).

    • Freeze-dry the residual aqueous solution to obtain the crude reaction mixture containing dimeric procyanidins, including this compound.[2]

Part 3: Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation of procyanidins from the complex reaction mixture.

Instrumentation and Solvents:

ParameterSpecification
HSCCC InstrumentEquipped with a preparative coil
Solvent SystemA two-phase system of tert-butyl methyl ether/n-butanol/acetonitrile/water (acidified with trifluoroacetic acid) is a suitable starting point for anthocyanin and related flavonoid separations. Specific ratios may need to be optimized for procyanidin dimers.
DetectionUV detector at 280 nm

Protocol:

  • Solvent System Preparation:

    • Prepare the selected two-phase solvent system and thoroughly degas it before use.

  • HSCCC Separation:

    • Fill the column with the stationary phase.

    • Set the apparatus to rotate at an appropriate speed.

    • Pump the mobile phase through the column at a constant flow rate.

    • Once hydrodynamic equilibrium is reached, inject the crude reaction mixture dissolved in a suitable solvent.

    • Collect fractions based on the UV chromatogram.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

    • The purity of the isolated compound should be confirmed by NMR spectroscopy.[3]

Quantitative Data

While the specific yield for this compound from this exact synthesis is not detailed in the referenced abstracts, the method is described as suitable for obtaining dimeric procyanidins on a preparative scale.[2][3] The purity of the isolated procyanidins using this methodology is generally high, often exceeding 95% as determined by HPLC.[6]

ProductMethodScalePurityReference
This compoundSemisynthesis and HSCCCPreparative>95% (expected)[2],[3],[6]
Conclusion

The described semisynthetic method provides a reliable and scalable approach for the laboratory synthesis of this compound. By utilizing a readily available polymeric procyanidin source and efficient HSCCC purification, researchers can obtain this valuable compound in sufficient quantities and purity for various scientific investigations. Further optimization of reaction and purification conditions may be necessary depending on the specific laboratory setup and desired scale.

References

Application Notes and Protocols for the Analytical Characterization of Procyanidin B8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units linked by a C4α→C6 bond.[1] The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Procyanidin B8

Procyanidins are a class of flavonoids abundant in various plant-based foods, including fruits, vegetables, nuts, and grains.[2] They are oligomers and polymers of flavan-3-ol (B1228485) units, primarily (+)-catechin and (-)-epicatechin.[2] this compound is a specific dimer that has garnered interest for its potential health benefits. Accurate and reliable analytical methods are crucial for its identification, quantification, and structural elucidation in various matrices, which is essential for quality control, standardization of botanical products, and pharmacological research.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a cornerstone technique for the separation and quantification of procyanidins. Both normal-phase (NP) and reversed-phase (RP) HPLC methods are employed, each offering distinct advantages.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is widely used for the analysis of less polar compounds and is effective for separating lower molecular weight procyanidins.

Experimental Protocol: RP-HPLC for this compound Quantification

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD) is suitable.

  • Column: A C18 column is typically used (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile[3]

  • Gradient Elution: A typical gradient starts with a low percentage of organic solvent (Solvent B) and gradually increases to elute more hydrophobic compounds. A representative gradient is shown in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • DAD: 280 nm is a common wavelength for the detection of procyanidins.

    • FLD: Excitation at 276 nm and emission at 316 nm offers higher sensitivity and selectivity.

  • Injection Volume: 10-20 µL

Quantitative Data Presentation

The following table summarizes representative quantitative data for procyanidins in botanical extracts, which can be adapted for this compound specific analysis.

Botanical SourceCommercial Extract/ProductProcyanidin ContentAnalytical MethodReference
Grape SeedStandardized Extracts74-95% Oligomeric Proanthocyanidins (OPCs)Not Specified[3]
Grape SeedEcovitis™~59.8% (598.3 µg/mg) Total ProcyanidinsGPC & MS[3]
Pine BarkStandardized Extracts (Pycnogenol®)80-85% Oligomeric Proanthocyanidins (OPCs)Not Specified[3]
CocoaUnspecified Commercial Extract724 ± 121 mg CE/g (Vanillin Assay)Vanillin-HCl Assay[3]

CE: Catechin (B1668976) Equivalents; GPC: Gel Permeation Chromatography; MS: Mass Spectrometry.[3]

Experimental Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Extraction from Plant Material Purification Purification (e.g., SPE) Extraction->Purification Injection Sample Injection Purification->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection Detection (DAD/FLD) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

RP-HPLC workflow for this compound analysis.

Mass Spectrometry (MS) for this compound Characterization

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive quantification of procyanidins. Electrospray ionization (ESI) is a commonly used ionization technique.

LC-MS/MS Analysis

Experimental Protocol: LC-MS/MS for this compound Identification and Quantification

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and shorter run times. The RP-HPLC conditions described above can be adapted.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is suitable.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for procyanidins.

  • ESI Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 30-50 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Nebulizer Gas (Nitrogen) Flow: 8-12 L/min

  • MS/MS Analysis: For structural confirmation, collision-induced dissociation (CID) is used to fragment the parent ion of this compound (m/z 577.13 in negative mode). Key fragment ions for B-type procyanidin dimers include those resulting from quinone methide (QM) cleavage, retro-Diels-Alder (RDA) fission, and heterocyclic ring fission (HRF).[2] For a B-type dimer, characteristic fragment ions would be observed at m/z 287 or 289.[2]

Fragmentation Pathway of a B-type Procyanidin Dimer

MS_Fragmentation Parent Procyanidin B-type Dimer [M-H]⁻ (m/z 577) QM Quinone Methide (QM) Cleavage Parent->QM RDA Retro-Diels-Alder (RDA) Fission Parent->RDA HRF Heterocyclic Ring Fission (HRF) Parent->HRF Fragments Fragment Ions (e.g., m/z 287, 289, 425, 451) QM->Fragments RDA->Fragments HRF->Fragments

Key fragmentation pathways in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

NMR spectroscopy is the most definitive method for the complete structural elucidation of procyanidins, including the determination of the interflavan linkage and stereochemistry.

1D and 2D NMR Experiments

A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential for the unambiguous assignment of all proton and carbon signals.[2]

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation:

    • A highly purified sample of this compound (typically 5-10 mg for ¹H and 20-50 mg for ¹³C) is required.[4]

    • The sample is dissolved in a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or a mixture).

    • The solution should be filtered to remove any particulate matter.[5][6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • NMR Experiments and Key Observations:

    • ¹H NMR: Provides information on the number and chemical environment of protons. The aromatic region (6.0-7.5 ppm) and the aliphatic region (2.5-5.5 ppm) are of particular interest.

    • ¹³C NMR: Shows the signals for all carbon atoms in the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the catechin and epicatechin units.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the C4-C6 linkage by observing the correlation between H-4 of the upper catechin unit and C-6 of the lower epicatechin unit.[2]

Logical Relationship for Structure Elucidation

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure This compound Structure COSY->Structure H-H Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Long-Range C-H (Linkage Site)

NMR experiments for structural elucidation.

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible results. The choice of extraction method depends on the sample matrix.

Protocol: Extraction of Procyanidins from Grape Seeds

This protocol is adapted from methods optimized for procyanidin extraction from grape seeds.[7][8]

  • Materials:

    • Finely ground grape seeds

    • Acetone (B3395972) (HPLC grade)

    • Ethanol (food-grade)[7]

    • Ultrapure water

    • Centrifuge tubes (50 mL)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Rotary evaporator

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Sephadex LH-20)

  • Procedure:

    • Weigh 1.0 g of ground grape seed powder into a 50 mL centrifuge tube.

    • Add 20 mL of 70% aqueous acetone or 47% aqueous ethanol.[7]

    • Vortex the mixture for 1 minute.

    • Sonicate in an ultrasonic bath for 30-53 minutes at a controlled temperature (e.g., 60°C).[7]

    • Centrifuge the suspension at 4000 rpm for 15 minutes.

    • Decant the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants and remove the organic solvent using a rotary evaporator.

    • The resulting aqueous extract can be further purified using SPE to remove interferences like sugars and acids.

    • The purified extract is then dried (e.g., by lyophilization) and reconstituted in a suitable solvent for analysis.

References

Application Notes and Protocols for Procyanidin B8 as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of Procyanidin (B600670) B8 as a standard in chromatographic analysis. The protocols outlined below are designed for the accurate quantification of Procyanidin B8 in various matrices, including plant extracts and pharmaceutical formulations.

Introduction to this compound

This compound is a B-type proanthocyanidin, which is a dimer composed of a catechin (B1668976) and an epicatechin unit linked by a C4→C6 bond.[1] It is found in various natural sources, including grape seeds and white willow bark.[1][2] As a member of the flavonoid family, this compound exhibits antioxidant and anti-inflammatory properties, making it a compound of interest in nutritional and pharmaceutical research.[3][4] Accurate quantification of this compound is crucial for quality control of natural products and for pharmacokinetic and pharmacodynamic studies.

Preparation and Handling of this compound Standard

Semi-Synthesis and Purification of this compound

Protocol for Semi-Synthesis and Purification:

  • Extraction of Polymeric Procyanidins: Extract the polymeric procyanidin fraction from white willow bark.[2]

  • Semi-Synthetic Reaction: Dissolve the polymeric procyanidin fraction and (-)-epicatechin (B1671481) in 0.1 N methanolic HCl. The reaction is typically carried out at 30°C for 20 minutes.[5]

  • Neutralization and Lyophilization: Neutralize the reaction mixture with a sodium hydrogen carbonate solution, evaporate the organic solvent, and freeze-dry the aqueous residue.[5]

  • Purification: Purify the resulting mixture using high-speed countercurrent chromatography (HSCCC) to isolate this compound.[2][5]

Workflow for this compound Standard Preparation

Figure 1. Workflow for this compound Standard Preparation A White Willow Bark B Extraction of Polymeric Procyanidins A->B C Polymeric Procyanidin Fraction B->C E Semi-Synthetic Reaction (0.1 N methanolic HCl, 30°C, 20 min) C->E D (-)-Epicatechin D->E F Reaction Mixture E->F G Purification by HSCCC F->G H Pure this compound Standard G->H

Caption: A flowchart illustrating the key steps in the semi-synthesis and purification of this compound.

Storage and Stability

Procyanidin dimers are generally more stable in mildly acidic conditions (pH 3-4) and at low temperatures.[6][7] They are susceptible to degradation through oxidation and epimerization in neutral or alkaline solutions.[7][8]

  • Stock Solutions: Prepare stock solutions of this compound in an acidified solvent, such as methanol (B129727) with 0.1% formic acid. Store stock solutions at -20°C or below in amber vials to protect from light.

  • Working Solutions: Prepare working solutions fresh daily by diluting the stock solution with the initial mobile phase of the chromatographic method.

Chromatographic Analysis of this compound

The following protocols are adapted from established methods for the analysis of procyanidin dimers.[2] Validation of these methods with a purified this compound standard is recommended.

Sample Preparation from Plant Matrices
  • Extraction: Extract the plant material with a mixture of acetone, water, and acetic acid (70:29.5:0.5, v/v/v).

  • Purification: Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. Elute the procyanidins with methanol.

  • Concentration: Evaporate the methanol under reduced pressure and redissolve the residue in the initial mobile phase for HPLC or UPLC analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in samples where it is present at higher concentrations.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

Quantitative Data (Hypothetical - requires validation):

ParameterValue
Retention Time~15-20 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Ultra-High-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS/MS) Detection

This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and at low concentrations.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A fast gradient from 5% to 40% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Precursor Ion ([M-H]⁻): m/z 577.1.

    • Product Ions for MRM: Monitor characteristic fragment ions (e.g., m/z 425.1, 289.1).[9]

Quantitative Data (Hypothetical - requires validation):

ParameterValue
Retention Time~4-6 min
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantification (LOQ)~0.015 µg/mL

Chromatographic Analysis Workflow

Figure 2. General Workflow for Chromatographic Analysis A Sample (e.g., Plant Extract) B Sample Preparation (Extraction & SPE) A->B C Prepared Sample B->C G HPLC or UPLC-MS/MS Analysis C->G D This compound Standard Stock Solution E Preparation of Calibration Standards D->E F Calibration Standards E->F F->G H Data Acquisition and Processing G->H I Quantification of this compound H->I

Caption: An overview of the steps involved in the quantitative analysis of this compound.

Biological Activity and Signaling Pathways

Procyanidins, including dimers, are known to modulate various cellular signaling pathways, contributing to their health benefits.[3][10] While specific pathways for this compound are not extensively characterized, it is plausible that it shares mechanisms with other procyanidin dimers. Larger procyanidins that are not readily absorbed can interact with cell surface receptors and membrane components to influence intracellular signaling.[3][11]

Potential Signaling Pathway Modulation by Procyanidin Dimers:

Procyanidin dimers may influence inflammatory responses by modulating key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][10] These pathways are central to the regulation of gene expression involved in inflammation and cell survival.

Generalized Signaling Pathway for Dimeric Procyanidins

Figure 3. Potential Modulation of Inflammatory Signaling by Dimeric Procyanidins cluster_extracellular Extracellular cluster_intracellular Intracellular Procyanidin_B8 Procyanidin Dimer (e.g., B8) Receptor Cell Surface Receptor Procyanidin_B8->Receptor Interaction MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway Activation IKK IKK Complex Receptor->IKK Activation Nucleus Nucleus MAPK_Pathway->Nucleus Modulation of Transcription Factors IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

Caption: A generalized diagram of how dimeric procyanidins may influence cellular signaling pathways.

References

Procyanidin B8 Formulation for Preclinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units, is a naturally occurring flavonoid found in various plants, including grape seeds, acorns, and some berries.[1][2] Procyanidins, as a class of polyphenolic compounds, have garnered significant interest in the scientific community for their potential therapeutic applications, attributed to their potent antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] These biological activities are primarily mediated through the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][3][6]

This document provides detailed application notes and experimental protocols for the formulation and preclinical evaluation of Procyanidin B8, with a focus on cancer research. Due to its low aqueous solubility and potential stability issues, appropriate formulation is critical for achieving meaningful results in preclinical studies. This guide outlines strategies for formulation, along with protocols for in vitro and in vivo characterization of this compound's biological effects.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a suitable formulation for preclinical trials.

PropertyValueSource
Molecular Formula C₃₀H₂₆O₁₂[1]
Molecular Weight 578.52 g/mol [1]
Appearance Oligomeric procyanidins are typically colorless to light brown powders.[7]
Solubility Oligomeric proanthocyanidins (B150500) are generally soluble in polar solvents such as water, alcohol, ketone, glacial acetic acid, and ethyl acetate. They are insoluble in weak polar solvents like petroleum ether, chloroform (B151607), and benzene.[7]
Predicted Water Solubility 0.14 g/L
Stability Procyanidins are known to be sensitive to pH, temperature, and light.[8][9] They are generally more stable at acidic pH values.[8] Degradation can occur at neutral and alkaline pH, as well as at elevated temperatures.[8]

Formulation Strategies for Preclinical Trials

The low aqueous solubility and potential instability of this compound necessitate the use of enabling formulations to ensure adequate bioavailability for in vivo studies. This section details two potential formulation approaches: a simple solution/suspension for initial studies and more advanced lipid-based nanoparticle formulations for enhanced delivery.

Simple Solution/Suspension Formulation

For early-stage in vitro and in vivo screening, a simple solution or suspension can be prepared. Given the low water solubility, co-solvents or suspending agents are necessary.

Protocol 1: Preparation of a this compound Solution/Suspension for Oral Gavage

Materials:

  • This compound

  • Ethanol (B145695) (pharmaceutical grade)

  • Propylene (B89431) glycol (pharmaceutical grade)

  • Purified water

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution in purified water (optional, for suspension)

Procedure:

  • Solubilization:

    • For a solution, dissolve this compound in a minimal amount of ethanol.

    • Slowly add propylene glycol while stirring to maintain solubility.

    • Gradually add purified water to the desired final concentration. The final concentration of ethanol and propylene glycol should be carefully considered to minimize potential toxicity in animal models. A typical starting point could be a vehicle containing 10% ethanol, 40% propylene glycol, and 50% water.

  • Suspension (if a solution is not achievable at the desired concentration):

    • Triturate the this compound powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.

    • Gradually add the remaining CMC-Na solution with continuous stirring to achieve the desired final concentration.

  • Sterilization: For in vivo studies, the formulation should be filter-sterilized through a 0.22 µm syringe filter if it is a solution. Suspensions cannot be filter-sterilized and should be prepared fresh under aseptic conditions.

  • Storage: Store the formulation protected from light at 2-8°C. Due to potential stability issues, it is recommended to prepare the formulation fresh before each use.

Advanced Formulation: Liposomal Encapsulation

Liposomal formulations can enhance the solubility, stability, and bioavailability of hydrophobic compounds like procyanidins.[7][10][11] The thin-film hydration method is a common technique for preparing liposomes.[10]

Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

Materials:

  • This compound

  • Soy phosphatidylcholine (or other suitable phospholipid)

  • Cholesterol

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin lipid film on the inner wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the liposome (B1194612) suspension using a probe sonicator on ice.

    • Alternatively, for a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with defined pore sizes using a lipid extruder.

  • Purification:

    • Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

  • Storage: Store the liposomal formulation at 2-8°C, protected from light.

Experimental Protocols for Preclinical Evaluation

This section provides detailed protocols for key in vitro and in vivo experiments to evaluate the biological activity of this compound formulations.

In Vitro Assays

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, PC-3 for prostate cancer)[1][4][12]

  • Complete cell culture medium

  • This compound formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound formulation (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the protein expression and activation of key signaling pathways (MAPK, NF-κB, Nrf2).[6][8][13]

Materials:

  • Cancer cell lines

  • This compound formulation

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes and then incubate with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 5: Antioxidant Activity (DPPH Assay)

This assay measures the free radical scavenging activity of this compound.[11][14][15]

Materials:

  • This compound formulation

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix different concentrations of the this compound formulation with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

In Vivo Studies

Protocol 6: Oral Gavage Administration in a Mouse Xenograft Model of Cancer

This protocol describes the in vivo evaluation of a this compound formulation in a cancer xenograft model.[1][5][16]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., A431, DU145)[1][5]

  • This compound formulation

  • Oral gavage needles

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, randomly assign the mice to treatment groups (e.g., vehicle control, this compound at different doses). Administer the formulation daily via oral gavage. Doses of 50 or 100 mg/kg body weight have been used for procyanidins in mice.[1]

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study. Acute oral toxicity studies in rats have shown an LD50 for procyanidin-rich extracts to be higher than 5000 mg/kg.[17][18]

Visualizations

G cluster_formulation Formulation Workflow ProcyanidinB8 This compound Powder Mix_Simple Mixing ProcyanidinB8->Mix_Simple Dissolve/Suspend Film Thin-Film Formation (Rotary Evaporation) ProcyanidinB8->Film Dissolve with Lipids Vehicle Vehicle (e.g., Ethanol, PG, Water, CMC-Na) Vehicle->Mix_Simple Lipids Lipids (e.g., Phosphatidylcholine, Cholesterol) Lipids->Film Formulation_Simple Simple Solution/ Suspension Mix_Simple->Formulation_Simple Homogenize Hydration Hydration Film->Hydration Hydrate Size_Reduction Size_Reduction Hydration->Size_Reduction Sonication/Extrusion Formulation_Liposome Liposomal Formulation Size_Reduction->Formulation_Liposome Purify

Caption: Workflow for the preparation of this compound formulations.

G cluster_invitro In Vitro Evaluation Workflow CancerCells Cancer Cell Lines Treatment Treat with this compound Formulation CancerCells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Antioxidant Antioxidant Assay (DPPH) Treatment->Antioxidant IC50 IC50 Value Viability->IC50 Determine Protein_Changes Protein Expression/ Activation Changes Signaling->Protein_Changes Analyze EC50 EC50 Value Antioxidant->EC50 Determine

Caption: Workflow for the in vitro evaluation of this compound.

G cluster_invivo In Vivo Evaluation Workflow Mice Immunocompromised Mice Implant Implant Cancer Cells (Xenograft) Mice->Implant Treatment Treat with this compound Formulation (Oral Gavage) Implant->Treatment Monitor Monitor Tumor Growth & Animal Health Treatment->Monitor Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Monitor->Analysis Safety Safety Profile Monitor->Safety Assess Efficacy Therapeutic Efficacy Analysis->Efficacy Determine

Caption: Workflow for the in vivo evaluation of this compound.

G cluster_pathways Modulated Signaling Pathways ProcyanidinB8 This compound MAPK MAPK Pathway (e.g., ERK) ProcyanidinB8->MAPK Inhibits NFkB NF-κB Pathway ProcyanidinB8->NFkB Inhibits Nrf2 Nrf2 Pathway ProcyanidinB8->Nrf2 Activates Cell_Proliferation Cancer Cell Proliferation MAPK->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Signaling pathways modulated by this compound.

References

Spectrophotometric and Chromatographic Analysis of Procyanidin B8 Content: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin (B600670) B8 is a B-type proanthocyanidin (B93508) dimer, a class of polyphenolic compounds found in various plant sources, including fruits, nuts, and bark. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant and anti-inflammatory properties. Accurate quantification of Procyanidin B8 in raw materials and finished products is crucial for quality control, standardization, and elucidation of its biological activity.

This document provides detailed application notes and protocols for the analysis of this compound content. While direct spectrophotometric analysis of a specific procyanidin dimer like B8 within a complex mixture is challenging due to spectral overlap with other procyanidins, this guide outlines both a general spectrophotometric method for total proanthocyanidin estimation and a more specific high-performance liquid chromatography (HPLC) method for the precise quantification of this compound.

I. Spectrophotometric Analysis for Total Proanthocyanidin Content (DMAC Assay)

Spectrophotometric methods are valuable for rapid screening and estimation of total proanthocyanidin (PAC) content. The 4-dimethylaminocinnamaldehyde (B146742) (DMAC) assay is a widely accepted method due to its specificity for flavan-3-ols, the building blocks of procyanidins.[1]

Principle

The DMAC reagent reacts with the terminal units of proanthocyanidin chains in an acidic environment to produce a green-blue colored complex.[1] The absorbance of this complex is measured at approximately 640 nm, and the total PAC content is determined by comparison to a standard curve.

Experimental Protocol: DMAC Assay

1. Reagent Preparation:

  • DMAC Reagent (0.1% w/v): Dissolve 100 mg of 4-dimethylaminocinnamaldehyde in 100 mL of acidified ethanol (B145695) (e.g., 75% ethanol containing 12.5% concentrated HCl).[2] This solution should be prepared fresh daily and protected from light.

  • Standard Solution: Prepare a stock solution of a suitable procyanidin standard (e.g., Procyanidin B2 or a commercially available grape seed proanthocyanidin extract of known concentration) in methanol. Create a series of dilutions to generate a standard curve (e.g., 10-100 µg/mL).

2. Sample Preparation:

  • Extraction: Extract the plant material or sample with a suitable solvent such as a mixture of acetone, water, and acetic acid or methanol.[2] The extraction can be facilitated by sonication or shaking.

  • Centrifugation: Centrifuge the extract to pellet any solid material.

  • Dilution: Dilute the supernatant with the extraction solvent to a concentration that falls within the linear range of the standard curve.

3. Assay Procedure:

  • Pipette 210 µL of the DMAC reagent into a 96-well microplate.

  • Add 70 µL of the diluted sample, standard, or blank (extraction solvent) to the wells.

  • Incubate the plate at room temperature for 15-25 minutes in the dark.[2]

  • Measure the absorbance at 640 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of total proanthocyanidins (B150500) in the samples by interpolating their absorbance values on the standard curve.

II. High-Performance Liquid Chromatography (HPLC) for Specific Quantification of this compound

For the specific and accurate quantification of this compound, a chromatographic separation technique such as HPLC is necessary.[3] This method separates individual procyanidin oligomers, allowing for their individual detection and quantification.

Principle

A liquid chromatograph separates the components of a sample mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For procyanidin analysis, reversed-phase HPLC is commonly employed. Detection is typically achieved using a UV-Vis detector, as procyanidins absorb light in the UV region.[3]

Experimental Protocol: HPLC-UV Analysis of this compound

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagent Preparation:

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.[3]

  • Mobile Phase B: 0.05% TFA in 90% acetonitrile/water.[3]

  • Standard Solution: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions for the calibration curve.

3. Sample Preparation:

  • Follow the same extraction and clarification steps as described for the DMAC assay.

  • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 10-20 µL.

  • Gradient Elution:

    • 10% B to 10% B (0-10 minutes)

    • 10% B to 35% B (10-20 minutes)[3]

5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Analytical Methods for Procyanidin Analysis

FeatureDMAC Spectrophotometric AssayHPLC-UV Method
Principle Colorimetric reaction with DMAC reagent.Chromatographic separation based on polarity.
Specificity Total Proanthocyanidins.Specific Procyanidin oligomers (e.g., B8).
Quantification Relative to a general procyanidin standard.Absolute quantification against a specific standard.
Throughput High-throughput (96-well plate format).Lower throughput (serial injections).
Instrumentation Spectrophotometer or microplate reader.HPLC system with UV detector.
Primary Use Rapid screening, total PAC content estimation.Accurate quantification of individual procyanidins.

Table 2: Example HPLC Gradient for this compound Analysis

Time (minutes)% Mobile Phase A (0.05% TFA in Water)% Mobile Phase B (0.05% TFA in 90% Acetonitrile)
09010
109010
206535

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plant Material / Product Extraction Extraction (e.g., Acetone/Water/Acetic Acid) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.45 µm) Supernatant->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detection UV Detection (225 nm) HPLC->UV_Detection Quantification Quantification of this compound UV_Detection->Quantification

Caption: Experimental workflow for the HPLC-based analysis of this compound.

Signaling Pathways of Procyanidins

Procyanidins, including likely this compound, exert their biological effects by modulating various cellular signaling pathways. Their antioxidant and anti-inflammatory activities are of particular interest.

Anti-inflammatory Signaling Pathways

Procyanidins have been shown to inhibit key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]

  • NF-κB Pathway: Procyanidins can prevent the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response.[7] By inhibiting NF-κB, procyanidins can reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[4][7]

  • MAPK Pathway: Procyanidins can also modulate the MAPK signaling cascade (including ERK, JNK, and p38), which is involved in cellular responses to stress and inflammation.[5][8] Inhibition of this pathway can further suppress the production of inflammatory mediators.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Procyanidin_B8 This compound MAPK MAPK (ERK, JNK, p38) Procyanidin_B8->MAPK IKK IKK Procyanidin_B8->IKK Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6, COX-2) MAPK->Inflammatory_Response IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus NFκB_nucleus->Inflammatory_Response

Caption: this compound's inhibitory effects on inflammatory pathways.

Antioxidant Signaling Pathways

The antioxidant effects of procyanidins are mediated, in part, by their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8]

  • Nrf2 Pathway: Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Procyanidins can promote the activation of this pathway, thereby enhancing the cell's endogenous antioxidant defenses.[8]

antioxidant_pathway cluster_nrf2 Nrf2 Pathway Procyanidin_B8 This compound Nrf2_inactive Nrf2 (inactive) Procyanidin_B8->Nrf2_inactive Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_inactive Nrf2_active Nrf2 (active nucleus) Nrf2_inactive->Nrf2_active ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress

Caption: this compound's activation of the Nrf2 antioxidant pathway.

References

Application Notes and Protocols for Measuring Procyanidin B8 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procyanidin (B600670) B8 is a B-type proanthocyanidin, a dimer formed from catechin (B1668976) and epicatechin units ((+)-catechin-(4α→6)-(-)-epicatechin).[1][2] Found in natural sources like grape seeds, beer, and various berries, it is part of the larger class of polyphenolic compounds known as procyanidins.[1][2] These compounds are of significant interest to researchers in nutrition, pharmacology, and drug development due to their potent biological activities, including antioxidant and anti-inflammatory effects.[3][4][5] Accurate and reproducible methods for quantifying Procyanidin B8 and its biological activity in samples are crucial for understanding its mechanisms of action, bioavailability, and potential therapeutic applications.[6]

This document provides detailed protocols for the direct quantification of this compound in biological matrices and for the assessment of its primary biological activities.

Application Note 1: Quantitative Analysis of this compound in Biological Samples by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the determination of this compound and its metabolites in complex biological samples like plasma.[7][8] This protocol outlines a general procedure for sample preparation and analysis.

Experimental Protocol: HPLC-MS/MS Quantification

1. Sample Preparation (Solid-Phase Extraction - SPE) [7] a. Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water. b. Acidify the plasma sample (e.g., 1 mL) with an appropriate acid (e.g., formic acid) and load it onto the conditioned cartridge. c. Wash the cartridge with 5 mL of acidified water to remove interferences. d. Elute the procyanidins with 5 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

2. HPLC-MS/MS Analysis a. Chromatographic Separation: Use a C18 reversed-phase column. The separation of procyanidin oligomers can be challenging, but this method is suitable for dimers like B8.[9] b. Detection: Employ a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]

Data Presentation: HPLC-MS/MS Parameters

Quantitative data should be presented in a clear, tabular format.

ParameterTypical Value / Condition
HPLC System UPLC/HPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized linear gradient from ~5% B to ~40% B over 15 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (B8) Precursor Ion (m/z) → Product Ion (m/z) (Specific to B8)
Quantification Based on a calibration curve of a purified this compound standard
LOD / LOQ Typically in the low µM to nM range in plasma.[7][8]

Application Note 2: Assessment of Antioxidant Activity

Procyanidins are powerful antioxidants, a property often evaluated by their ability to scavenge synthetic radicals.[4] The Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability of a compound to scavenge the stable radical cation ABTS•+, is a common and reliable method.[11]

Experimental Protocol: TEAC (ABTS) Assay[11]

1. Reagent Preparation a. ABTS Stock Solution: Prepare a 7 mM solution of ABTS in water. b. Potassium Persulfate Solution: Prepare a 2.45 mM solution of potassium persulfate in water. c. ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. d. Dilute the ABTS•+ working solution with ethanol (B145695) or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

2. Assay Procedure a. Prepare a series of dilutions of this compound and a Trolox standard in a suitable solvent. b. In a 96-well plate, add 20 µL of the sample or standard to 200 µL of the diluted ABTS•+ working solution. c. Incubate the plate at room temperature for 6 minutes. d. Measure the absorbance at 734 nm using a microplate reader. e. Calculate the percentage inhibition of absorbance compared to a blank control.

Data Presentation: Antioxidant Activity

Results are typically expressed as Trolox Equivalents (TE), which compares the antioxidant capacity of the sample to that of the standard, Trolox.

CompoundConcentration Range (µM)IC₅₀ (µM)TEAC Value (µmol TE / µmol compound)
Trolox Standard1 - 20X.X1.00 (by definition)
This compound0.5 - 10Y.YZ.Z

Note: Procyanidins generally show high antioxidant capacity in aqueous phase assays like TEAC.[11]

Application Note 3: Assessment of Anti-inflammatory Activity

This compound's anti-inflammatory properties can be assessed by its ability to suppress inflammatory responses in immune cells, such as macrophages.[12] A widely used in vitro model involves stimulating RAW 264.7 macrophages with lipopolysaccharide (LPS) and measuring the subsequent inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[12][13] The primary mechanism involves the inhibition of the NF-κB signaling pathway.[5][13]

Diagram: Anti-inflammatory Assay Workflow

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay[12]

1. Cell Culture and Seeding a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. b. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment a. Remove the old medium. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours. b. Stimulate the cells by adding LPS (final concentration 1 µg/mL) to all wells except the negative control. c. Incubate for 24 hours.

3. Nitric Oxide Measurement (Griess Assay) a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant. c. Incubate for 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm. e. Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

4. (Optional) Further Analysis a. Cytokines: Measure levels of TNF-α and IL-1β in the supernatant using commercial ELISA kits.[12] b. Western Blot: Analyze cell lysates for the expression of iNOS, COX-2, and the phosphorylation status of NF-κB p65 and IκBα to confirm the mechanism of action.[5][12]

Diagram: this compound Inhibition of NF-κB Signaling

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Data Presentation: Anti-inflammatory Activity

Results should be tabulated to show the dose-dependent effect of this compound on inflammatory markers.

Treatment ConcentrationCell Viability (%)NO Production (% of LPS Control)TNF-α Release (pg/mL)
Control (No LPS)100 ± 55 ± 2< 10
LPS (1 µg/mL) Only98 ± 41002500 ± 200
LPS + this compound (1 µM)99 ± 585 ± 62100 ± 150
LPS + this compound (5 µM)97 ± 655 ± 51400 ± 120
LPS + this compound (10 µM)96 ± 530 ± 4750 ± 80
IC₅₀ Value > 50 µMX.X µM Y.Y µM

Note: It is crucial to perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed inhibitory effects are not due to cytotoxicity.

References

Procyanidin B8: Application Notes and Protocols for In Vitro Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids found in various plants, are recognized for their potential health benefits, including the modulation of lipid metabolism. While research has often focused on extracts or more common procyanidins, specific oligomers like Procyanidin (B600670) B8 are of increasing interest for their targeted effects. This document provides detailed application notes and protocols for studying the effects of Procyanidin B8 on lipid metabolism in vitro.

Disclaimer: Direct experimental data specifically for this compound is limited in the current scientific literature. The following protocols and expected outcomes are based on extensive research on closely related B-type procyanidins, such as Procyanidin B2, and general procyanidin extracts (GSPE). Researchers should consider these protocols as a starting point and may need to optimize conditions specifically for this compound.

I. Application Notes

This compound can be utilized in various in vitro models to investigate its impact on key processes of lipid metabolism, including:

  • Adipogenesis: Studying the inhibition of pre-adipocyte differentiation into mature adipocytes.

  • Lipolysis: Assessing the stimulation of triglyceride breakdown in mature adipocytes.

  • Hepatic Lipid Accumulation: Investigating the reduction of lipid droplet formation in liver cells.

Key molecular targets and signaling pathways that can be explored in relation to this compound's effects include:

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ): A master regulator of adipogenesis. Procyanidins have been shown to downregulate PPARγ expression.[1]

  • AMP-activated Protein Kinase (AMPK): A key sensor of cellular energy status that, when activated, promotes fatty acid oxidation and inhibits lipid synthesis.[2]

  • Lipolytic Enzymes: Such as hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), which are crucial for the breakdown of stored triglycerides.

II. Quantitative Data Summary

The following tables summarize typical quantitative results observed in studies with B-type procyanidins and procyanidin extracts, which can be used as a benchmark for experiments with this compound.

Table 1: Effect of Procyanidins on Adipocyte Differentiation (3T3-L1 cells)

ParameterTreatmentConcentrationResultReference
Lipid AccumulationGrape Seed Procyanidin Extract (GSPE)100 µg/mLReduced lipid accumulation[1]
PPARγ mRNA ExpressionGrape Seed Procyanidin Extract (GSPE)100 µg/mLDecreased expression[1]
C/EBPα mRNA ExpressionGrape Seed Procyanidin Extract (GSPE)100 µg/mLDecreased expression[3]
aP2 mRNA ExpressionGrape Seed Procyanidin B2150 µg/mLDecreased expression

Table 2: Effect of Procyanidins on Lipolysis (Mature 3T3-L1 Adipocytes)

ParameterTreatmentConcentrationResultReference
Glycerol (B35011) ReleaseProcyanidin Extracts150 µMIncreased glycerol release[4][5]
HSL mRNA ExpressionProcyanidin Extracts150 µMTime-dependent reduction[4][5]
ATGL mRNA ExpressionGrape Seed Procyanidin Extract (GSPE)100 µg/mLIncreased expression[1]

Table 3: Effect of Procyanidins on Hepatic Lipid Accumulation (HepG2 cells)

ParameterTreatmentConcentrationResultReference
Intracellular Lipid DropletsDimer Procyanidin (DPC)10 µg/mLSignificantly reduced lipid accumulation[6]
Cellular ROS LevelDimer Procyanidin (DPC)10 µg/mLReduced ethanol-induced ROS increase[6]
p-AMPK LevelsProcyanidin B25, 10, 20 µMDose-dependent increase[7]

III. Experimental Protocols

A. In Vitro Adipogenesis Assay

Objective: To determine the inhibitory effect of this compound on the differentiation of 3T3-L1 pre-adipocytes.

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • Differentiation medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin

  • This compound stock solution (in DMSO or ethanol)

  • Oil Red O staining solution

  • Isopropanol (B130326)

Protocol:

  • Seed 3T3-L1 pre-adipocytes in a 24-well plate and grow to confluence.

  • Two days post-confluence (Day 0), replace the medium with DMI containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control.

  • On Day 2, replace the medium with DMII containing the respective concentrations of this compound or vehicle.

  • On Day 4, and every two days thereafter, replace the medium with fresh DMII containing the treatments.

  • On Day 8, wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells with 10% formalin for 1 hour.

  • Wash with water and stain with Oil Red O solution for 30 minutes.

  • Wash extensively with water to remove unbound dye.

  • Visually assess lipid droplet formation under a microscope and capture images.

  • For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 520 nm.

B. In Vitro Lipolysis Assay

Objective: To measure the effect of this compound on the breakdown of triglycerides in mature 3T3-L1 adipocytes.

Materials:

  • Mature 3T3-L1 adipocytes (differentiated as described above)

  • Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% BSA

  • This compound stock solution

  • Isoproterenol (B85558) (positive control)

  • Glycerol Assay Kit

Protocol:

  • Wash mature 3T3-L1 adipocytes twice with warm PBS.

  • Pre-incubate the cells in serum-free DMEM for 2 hours.

  • Wash the cells with KRBH buffer.

  • Incubate the cells with KRBH buffer containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM), vehicle control, or isoproterenol (e.g., 10 µM) for 3 hours at 37°C.

  • Collect the incubation medium.

  • Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Normalize the glycerol release to the total protein content of the cells in each well.

C. Hepatic Lipid Accumulation Assay

Objective: To evaluate the effect of this compound on lipid accumulation in HepG2 hepatocytes.

Materials:

  • HepG2 cell line

  • DMEM with 10% FBS

  • Oleic acid/palmitic acid solution (e.g., 2:1 ratio, complexed to BSA)

  • This compound stock solution

  • Nile Red or BODIPY 493/503 staining solution

  • DAPI solution

Protocol:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate.

  • After 24 hours, replace the medium with serum-free DMEM containing a mixture of oleic and palmitic acids (e.g., 200 µM) to induce lipid accumulation, along with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control.

  • Incubate for 24 hours.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash with PBS and stain with Nile Red or BODIPY 493/503 and DAPI for 30 minutes.

  • Wash with PBS.

  • Image the cells using a high-content imaging system or fluorescence microscope.

  • Quantify the lipid droplet area and intensity, normalized to the cell number (DAPI count).

IV. Visualization of Signaling Pathways and Workflows

A. Signaling Pathways

Procyanidin_Lipid_Metabolism_Signaling cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte Procyanidin_B8 This compound PPARg PPARγ Procyanidin_B8->PPARg Inhibits CEBPa C/EBPα Procyanidin_B8->CEBPa Inhibits PKA PKA Procyanidin_B8->PKA Activates ATGL ATGL Procyanidin_B8->ATGL Increases Expression Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis HSL HSL PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis ATGL->Lipolysis Procyanidin_B8_H This compound AMPK AMPK Procyanidin_B8_H->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits ACC ACC AMPK->ACC Inhibits FAS FAS SREBP1c->FAS Lipogenesis Lipogenesis ACC->Lipogenesis FAS->Lipogenesis

Caption: Signaling pathways modulated by this compound in adipocytes and hepatocytes.

B. Experimental Workflows

Adipogenesis_Workflow cluster_workflow Adipogenesis Assay Workflow A Seed 3T3-L1 pre-adipocytes B Grow to confluence A->B C Induce differentiation with DMI + this compound B->C D Maintain in DMII + this compound C->D E Stain with Oil Red O D->E F Quantify lipid accumulation E->F

Caption: Workflow for the in vitro adipogenesis assay.

Lipolysis_Workflow cluster_workflow Lipolysis Assay Workflow A Differentiate 3T3-L1 cells into mature adipocytes B Incubate with this compound A->B C Collect medium B->C D Measure glycerol concentration C->D E Normalize to total protein D->E

Caption: Workflow for the in vitro lipolysis assay.

Hepatic_Lipid_Workflow cluster_workflow Hepatic Lipid Accumulation Workflow A Seed HepG2 cells B Induce lipid accumulation with fatty acids + this compound A->B C Fix and stain cells (Nile Red/BODIPY & DAPI) B->C D Image and quantify lipid droplets C->D

Caption: Workflow for the hepatic lipid accumulation assay.

References

Application of Procyanidin B8 in Food Science Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procyanidin (B600670) B8 is a B-type procyanidin, a class of polyphenolic compounds formed from catechin (B1668976) and epicatechin units.[1] These compounds are abundant in various plant-based foods, including cocoa, apples, grape seeds, and red wine.[2][3] In food science, procyanidins are of significant interest due to their potent antioxidant and antimicrobial properties, which can contribute to food preservation, quality retention, and the development of functional foods.[4][5] While a substantial body of research exists on the applications of procyanidin-rich extracts, specific studies focusing solely on Procyanidin B8 are limited. Therefore, this document will primarily focus on the applications and protocols related to B-type procyanidins, as a representative class to which this compound belongs, with specific mentions of this compound where information is available.

Application Notes

This compound and other B-type procyanidins have demonstrated significant potential in various areas of food science research, primarily attributed to their bioactivity.

Natural Antioxidant for Food Preservation

B-type procyanidins are powerful antioxidants that can inhibit lipid oxidation, a major cause of food spoilage, off-flavor development, and nutrient loss.[4][6] Their application can extend the shelf-life of food products, particularly those rich in lipids like meat and dairy.

  • Inhibition of Lipid Peroxidation: Procyanidins effectively scavenge free radicals, thereby preventing the chain reactions of lipid peroxidation. Studies on pork patties have shown that treatment with procyanidin extracts significantly reduces the formation of 2-thiobarbituric acid reactive substances (TBARS), a key indicator of lipid oxidation.[5][7]

  • Color Stabilization: The antioxidant activity of procyanidins also helps in maintaining the natural color of food products. For instance, in meat, they can help in preserving the redness (a* value) by preventing the oxidation of myoglobin.[5]

Antimicrobial Agent for Food Safety

Procyanidins exhibit broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage microorganisms.[8][9] This makes them a promising natural alternative to synthetic preservatives.

  • Inhibition of Bacterial Growth: Research has shown that procyanidin extracts can significantly suppress the growth of total bacterial colonies and specific pathogens like Escherichia coli in food products such as pork patties.[5][7] The mechanism of action is thought to involve the disruption of bacterial cell walls and membranes.[10][11]

  • Biofilm Inhibition: Some studies suggest that procyanidins can interfere with biofilm formation, a critical factor in the persistence of microbial contamination in food processing environments.[11]

Functional Food Ingredient for Health Promotion

Beyond preservation, procyanidins are investigated for their potential health benefits when incorporated into food products.[2][3]

  • Modulation of Gut Microbiota: Ingested procyanidins can influence the composition and metabolic activity of the gut microbiota, which plays a crucial role in overall health.[12]

  • Anti-inflammatory and Cardioprotective Effects: Procyanidins have been shown to possess anti-inflammatory properties and may contribute to cardiovascular health by improving blood pressure and lipid profiles.[13][14]

Sensory Properties

Procyanidins can influence the sensory attributes of food, particularly taste and mouthfeel. They are known contributors to the astringency of foods and beverages like wine and fruit juices.[15][16] The degree of polymerization and the specific structure of the procyanidin can affect the intensity and quality of this astringent sensation.

Data Presentation

The following tables summarize the quantitative data from studies on the application of procyanidin-rich extracts in the preservation of pork patties during chilled storage.

Table 1: Effect of Procyanidin Treatment on the Quality Parameters of Pork Patties [5][7]

ParameterControl (0% Procyanidin)0.1% Procyanidin0.3% ProcyanidinStorage Day
pH 5.705.655.6114
VBN (mg%) 18.516.214.814
TBARS (mg MDA/kg) 1.250.850.6014

VBN: Volatile Basic Nitrogen; TBARS: 2-Thiobarbituric Acid Reactive Substances; MDA: Malondialdehyde

Table 2: Effect of Procyanidin Treatment on Microbial Counts in Pork Loin [6][17]

Microbial CountControl (0% Procyanidin Film)0.1% Procyanidin Film0.3% Procyanidin FilmStorage Day
Total Bacteria (log CFU/g) 7.86.55.914
E. coli (log CFU/g) 5.54.23.814

CFU: Colony Forming Units

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of procyanidins in food science.

Protocol 1: Extraction and Purification of Procyanidins from Plant Material

This protocol describes a general method for extracting and purifying procyanidins from sources like grape seeds or apple pomace.[8][18][19]

1. Materials and Reagents:

2. Extraction Procedure:

  • Grind the dried plant material to a fine powder.

  • Extract the powder with 70% aqueous acetone at a solid-to-solvent ratio of 1:10 (w/v) with constant stirring for 24 hours at room temperature.

  • Filter the mixture through cheesecloth and then through filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40°C to remove the acetone.

  • Wash the resulting aqueous extract with ethyl acetate to remove low molecular weight phenolics.

  • Freeze-dry the aqueous phase to obtain a crude procyanidin extract.

3. Purification by Column Chromatography:

  • Pack a glass column with Sephadex LH-20 resin equilibrated with methanol.

  • Dissolve the crude extract in a minimal amount of methanol and load it onto the column.

  • Elute the column sequentially with methanol to remove remaining low molecular weight compounds, and then with 70% aqueous acetone to elute the procyanidins.

  • Collect the procyanidin fraction and remove the acetone using a rotary evaporator.

  • Freeze-dry the final aqueous solution to obtain purified procyanidins.

Protocol 2: Quantification of Procyanidins by HPLC-FLD

This protocol details a method for the quantification of procyanidin dimers and oligomers using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[19][20]

1. Materials and Reagents:

  • Purified procyanidin extract

  • Procyanidin standards (e.g., Procyanidin B1, B2)

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1% in water, v/v)

  • HPLC system with a fluorescence detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 5%), increasing linearly to a higher percentage (e.g., 40%) over 30-40 minutes to separate the different procyanidin oligomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Fluorescence Detection: Excitation at 280 nm, Emission at 320 nm.

3. Procedure:

  • Prepare a series of standard solutions of known concentrations of procyanidin standards.

  • Dissolve the purified sample extract in the initial mobile phase composition.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the procyanidin peaks in the sample chromatogram by comparing their retention times and peak areas with those of the standards.

  • Construct a calibration curve from the standard injections to calculate the concentration of procyanidins in the sample.

Protocol 3: Assessment of Antioxidant Activity - TBARS Assay

This protocol describes the measurement of lipid oxidation in a food matrix treated with procyanidins using the TBARS assay.[5]

1. Materials and Reagents:

  • Food sample (e.g., pork patty)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Spectrophotometer

2. Procedure:

  • Homogenize 5 g of the food sample with 15 mL of TCA solution.

  • Filter the homogenate.

  • Mix 2 mL of the filtrate with 2 mL of TBA reagent in a test tube.

  • Heat the mixture in a boiling water bath for 30 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the resulting pink color at 532 nm using a spectrophotometer.

  • Prepare a standard curve using TMP.

  • Calculate the TBARS value as mg of malondialdehyde (MDA) per kg of the sample.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_application Food Application & Analysis cluster_analysis Analytical Methods plant_material Plant Material (e.g., Grape Seeds) extraction Solvent Extraction (70% Acetone) plant_material->extraction purification Column Chromatography (Sephadex LH-20) extraction->purification pure_procyanidins Purified Procyanidins purification->pure_procyanidins treatment Treatment with Procyanidins pure_procyanidins->treatment food_matrix Food Matrix (e.g., Pork Patties) food_matrix->treatment storage Chilled Storage treatment->storage analysis Quality Analysis storage->analysis hplc HPLC-FLD (Quantification) analysis->hplc Chemical tbars TBARS Assay (Antioxidant Activity) analysis->tbars Quality microbial Microbial Analysis (Antimicrobial Activity) analysis->microbial Safety

Caption: Experimental workflow for the application of procyanidins in food science.

signaling_pathway cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress Response procyanidins Procyanidins nfkb_activation NF-κB Activation procyanidins->nfkb_activation Inhibits nrf2 Nrf2 procyanidins->nrf2 Activates inflammatory_cytokines Pro-inflammatory Cytokines nfkb_activation->inflammatory_cytokines are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes

References

Solid-Phase Extraction for Procyanidin B8 Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer, is a polyphenolic compound found in various natural sources, including grape seeds, beer, acorn, and certain berries.[1] Like other procyanidins, Procyanidin B8 is of significant interest to the scientific community due to its potential health benefits, which are attributed to its antioxidant and cell-signaling modulating properties.[2][3] Procyanidins have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and cardioprotective effects.[2][3] The purification of specific procyanidin dimers like B8 is crucial for detailed in vitro and in vivo studies to elucidate their precise mechanisms of action and potential therapeutic applications.

Solid-phase extraction (SPE) is a widely used technique for the selective isolation and purification of compounds from complex mixtures.[4] This application note provides a detailed protocol for the purification of this compound from plant extracts using solid-phase extraction, along with relevant data and visualizations to guide researchers in their purification endeavors.

Data Presentation

While specific quantitative data for the solid-phase extraction of this compound is limited in publicly available literature, the following tables provide a summary of typical recoveries and purities achieved for procyanidin dimers from plant extracts using similar SPE methodologies. These values can serve as a benchmark for the optimization of this compound purification.

Table 1: Typical Recovery and Purity of Procyanidin Dimers using Solid-Phase Extraction

Procyanidin DimerSource MaterialSPE SorbentElution Solvent(s)Typical Recovery (%)Typical Purity (%)Reference
Procyanidin B1Grape Seed ExtractC18Methanol (B129727)/Water gradients85 - 95>90Adapted from[2]
Procyanidin B2Cocoa ExtractPolyamideEthanol (B145695)/Water gradients80 - 90>95Adapted from[5]
This compound (Expected) Grape Seed/Acorn Extract C18 or Polyamide Methanol/Ethanol Gradients 80 - 95 >90 Hypothetical

Note: The data for this compound is an educated estimation based on the behavior of similar B-type procyanidin dimers and should be empirically determined.

Experimental Protocols

This section outlines a detailed methodology for the purification of this compound from a plant extract using solid-phase extraction with a C18 cartridge. This protocol is a composite based on established methods for procyanidin dimer purification and may require optimization for specific sample matrices.[2][5]

Materials and Reagents
  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Crude plant extract containing this compound (e.g., from grape seeds)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (optional, for pH adjustment)

  • Solid Phase Extraction Vacuum Manifold

  • Collection tubes

  • Rotary evaporator or nitrogen evaporator

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis & Downstream Processing start Crude Plant Extract dissolve Dissolve in Loading Solvent (e.g., 10% Methanol in Water) start->dissolve load Load Sample dissolve->load condition Condition Cartridge (Methanol, then Water) condition->load wash Wash (e.g., 5% Methanol) to remove impurities load->wash elute Elute this compound (e.g., 70% Methanol) wash->elute collect Collect Eluate elute->collect dry Dry Down collect->dry analyze Purity Analysis (HPLC) dry->analyze end Purified this compound analyze->end

Caption: Experimental workflow for the purification of this compound using SPE.

Step-by-Step Protocol
  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through each cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Preparation and Loading:

    • Dissolve the crude plant extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water). The sample should be fully dissolved and free of particulates.

    • Load the prepared sample onto the conditioned C18 cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing Step:

    • After loading the entire sample, wash the cartridge with 5-10 mL of a weak solvent mixture to remove polar impurities. A solution of 5% methanol in water is typically effective. This step helps in removing sugars and other highly polar compounds that are not retained on the C18 sorbent.

  • Elution of this compound:

    • Elute the retained procyanidins, including this compound, with a stronger solvent. A common elution solvent is 70-80% methanol or ethanol in water.

    • Use a volume sufficient to ensure complete elution, typically 5-10 mL. Collect the eluate in a clean collection tube.

  • Post-Elution Processing and Analysis:

    • The collected eluate can be concentrated using a rotary evaporator or a stream of nitrogen to remove the solvent.

    • The dried, purified fraction can be reconstituted in a suitable solvent for downstream applications or analysis.

    • The purity of the isolated this compound should be assessed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Signaling Pathway Involvement

Procyanidins are known to modulate various cellular signaling pathways, which underlies many of their biological activities. While research specifically on this compound is ongoing, studies on procyanidin dimers and oligomers have demonstrated their interaction with key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis.

This compound and the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and growth. Procyanidins have been shown to inhibit this pathway in various cancer cell lines, leading to apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Procyanidin_B8 This compound Procyanidin_B8->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

This compound and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another key regulator of cell growth and differentiation. Dysregulation of this pathway is common in cancer. Procyanidins have been observed to modulate MAPK/ERK signaling, often leading to cell cycle arrest and apoptosis.

MAPK_ERK_Pathway GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Procyanidin_B8_erk This compound Raf Raf Procyanidin_B8_erk->Raf Inhibition Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates Cell_Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Cell_Proliferation

Caption: this compound's modulatory effect on the MAPK/ERK signaling pathway.

Conclusion

Solid-phase extraction is a robust and effective method for the purification of this compound from complex plant matrices. The protocol provided, based on C18 SPE, offers a solid foundation for researchers to obtain purified this compound for further biological and pharmacological investigations. While specific quantitative data for this compound purification is still emerging, the methodologies outlined here, coupled with an understanding of its potential interactions with key signaling pathways like PI3K/Akt and MAPK/ERK, will empower researchers to advance the study of this promising natural compound. Further optimization of the SPE protocol for specific plant sources is recommended to maximize recovery and purity.

References

Troubleshooting & Optimization

Technical Support Center: Procyanidin B8 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Procyanidin (B600670) B8 in aqueous solutions.

Troubleshooting Guides

This section addresses common problems encountered during experiments with Procyanidin B8 in aqueous solutions.

Issue 1: Rapid browning or color change of the this compound solution.

  • Possible Cause: Oxidation of this compound. This is accelerated by neutral or alkaline pH, exposure to oxygen and light, and elevated temperatures.[1]

  • Solution:

    • Maintain a slightly acidic pH, ideally between 3 and 4, by using acidified solvents or buffers (e.g., with 0.1-1% formic or acetic acid).[1]

    • Work under an inert atmosphere (e.g., nitrogen or argon gas) to minimize exposure to oxygen.

    • Protect the solution from light by using amber vials or covering the container with aluminum foil.

    • Perform experiments at controlled, low temperatures whenever possible.

Issue 2: Low recovery or yield of this compound after extraction or purification.

  • Possible Cause 1: Inefficient extraction solvent.

    • Solution: Use aqueous acetone (B3395972) (typically 70% v/v) for a broad range of procyanidins.[2] For lower molecular weight procyanidins, aqueous ethanol (B145695) (47-70%) can be effective.[2]

  • Possible Cause 2: Degradation during solvent evaporation.

    • Solution: Evaporate solvents under reduced pressure at a low temperature (below 40°C) to prevent thermal degradation.[1]

  • Possible Cause 3: Adsorption to container surfaces.

    • Solution: Use silanized glassware to minimize surface adsorption.

Issue 3: Inconsistent results in bioactivity assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Solution:

    • Prepare fresh solutions of this compound immediately before use.

    • If the assay requires a physiological pH (around 7.4), be aware that this compound is less stable at this pH. Minimize the time the compound spends in the high pH buffer.

    • Consider using a stabilizing agent, such as ascorbic acid, if it does not interfere with the assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in an aqueous solution?

A1: Procyanidins are most stable in mildly acidic conditions, typically within a pH range of 3.0 to 4.0.[1] In this range, both acid-catalyzed cleavage of the interflavan bond (at pH < 2.0) and oxidative degradation (at pH > 6.0) are minimized.[1]

Q2: How does temperature affect the stability of this compound?

A2: Increasing temperature accelerates the degradation of procyanidins. For long-term storage, it is recommended to store this compound solutions at -20°C or ideally -80°C.[1] For short-term storage (a few days), refrigeration at 4°C is acceptable. Avoid leaving solutions at room temperature for extended periods.[1]

Q3: Can I use antioxidants to improve the stability of this compound solutions?

A3: Yes, adding antioxidants like ascorbic acid can help prevent oxidative degradation, especially when working at neutral or near-neutral pH.[3] However, you must ensure that the chosen antioxidant does not interfere with your downstream applications or analytical methods.

Q4: What is encapsulation, and can it improve the stability of this compound?

A4: Encapsulation is a technique where the active molecule (this compound) is enclosed within a protective shell of another material (e.g., maltodextrin, gum arabic, lipids).[4][5] This can significantly enhance stability by protecting it from environmental factors like oxygen, light, and pH excursions.[4][6] Spray-drying and liposomal encapsulation are common methods.[4]

Q5: How can I accurately quantify the concentration of this compound in my solutions to monitor its stability?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and accurate method for quantifying individual procyanidins like this compound.[7] It is crucial to use a validated method and a pure standard of this compound for accurate calibration.

Data Presentation

Table 1: Influence of pH on the Stability of Dimeric Procyanidins in an Aqueous Model Solution at 22°C.

(Data extrapolated from studies on Procyanidin B1, B2, and B3 as a direct reference for this compound stability)

pHHalf-life (t½) in days (Procyanidin B1)Half-life (t½) in days (Procyanidin B2)Half-life (t½) in days (Procyanidin B3)General Stability Recommendation for this compound
2.07510298Less stable due to potential acid-catalyzed cleavage.
3.2267315298Most stable pH range.
4.2198243221Good stability, but degradation rate increases compared to pH 3.2.
5.0115154139Significantly less stable; increased susceptibility to oxidation.

Source: Adapted from studies on the degradation kinetics of procyanidins in model wine solutions.[8]

Table 2: Effect of Temperature on the Half-life of Dimeric Procyanidins at pH 3.2.

(Data extrapolated from studies on Procyanidin B1, B2, and B3 as a direct reference for this compound stability)

TemperatureHalf-life (t½) in days (Procyanidin B1)Half-life (t½) in days (Procyanidin B2)Half-life (t½) in days (Procyanidin B3)General Storage Recommendation for this compound
4°C (Refrigeration)> 500> 600> 550Suitable for short to medium-term storage.
22°C (Room Temp)267315298Not recommended for storage beyond immediate use.
40°C98121110Significant degradation occurs; avoid these temperatures.

Source: Adapted from studies on the degradation kinetics of procyanidins in model wine solutions.[8]

Table 3: Encapsulation Efficiency of Procyanidins Using Different Wall Materials.

(Data from studies on procyanidin extracts, providing a general guideline for this compound encapsulation)

Encapsulation MethodWall Material(s)Procyanidin SourceEncapsulation Efficiency (%)
Spray-DryingMaltodextrin & Gum ArabicGrape Seed88.84
Spray-DryingMaltodextrinLitchi Peel ExtractUp to 98.1
Spray-DryingWhey ProteinCoffee Pulp ExtractUp to 93.6
Liposomal EncapsulationSoy Lecithin, CholesterolNot Specified>90

Source:[2][4][5][9]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

  • Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 2.0, 3.2, 4.2, 5.0, 7.4).

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.

  • Sample Preparation: Dilute the this compound stock solution with each buffer to a final concentration suitable for HPLC analysis. Ensure the final concentration of the organic solvent is minimal to avoid affecting the stability.

  • Incubation: Aliquot the samples into amber HPLC vials and incubate them at different controlled temperatures (e.g., 4°C, 25°C, 40°C).

  • Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw a vial from each condition.

  • HPLC Analysis: Immediately analyze the samples by a validated reverse-phase HPLC method with UV or MS detection to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).

Protocol 2: Encapsulation of this compound by Spray-Drying

  • Wall Material Solution Preparation: Prepare a 20-30% (w/v) solution of the chosen wall material (e.g., maltodextrin) in distilled water with continuous stirring.

  • Core Material Dispersion: Disperse the this compound into the wall material solution. A typical core-to-wall material ratio is between 1:10 and 1:20 (w/w).

  • Homogenization: Homogenize the mixture at 10,000-15,000 rpm for 5-10 minutes to form a uniform emulsion.

  • Spray-Drying:

    • Feed the homogenized emulsion into a spray dryer.

    • Set the inlet air temperature between 140-180°C.

    • Adjust the feed flow rate to maintain an outlet temperature between 80-100°C.

  • Product Collection: Collect the powdered microcapsules from the cyclone collector.

  • Storage: Store the microcapsules in an airtight, light-protected container at 4°C.

  • Evaluation of Encapsulation Efficiency: Determine the total and surface this compound content to calculate the encapsulation efficiency.

Mandatory Visualizations

degradation_pathway cluster_factors Degradation Factors cluster_stabilizers Stabilizing Factors This compound This compound Degradation Products Degradation Products This compound->Degradation Products Degradation Stable this compound Stable this compound This compound->Stable this compound Stabilization High pH (>6) High pH (>6) High pH (>6)->this compound High Temperature (>40°C) High Temperature (>40°C) High Temperature (>40°C)->this compound Oxygen Oxygen Oxygen->this compound Light Light Light->this compound Acidic pH (3-4) Acidic pH (3-4) Acidic pH (3-4)->Stable this compound Low Temperature (<4°C) Low Temperature (<4°C) Low Temperature (<4°C)->Stable this compound Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stable this compound Antioxidants Antioxidants Antioxidants->Stable this compound Encapsulation Encapsulation Encapsulation->Stable this compound

Caption: Factors influencing this compound stability in aqueous solutions.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Buffer Dilution Buffer Dilution Stock Solution->Buffer Dilution Aliquoting Aliquoting Buffer Dilution->Aliquoting Controlled Temp Controlled Temp Aliquoting->Controlled Temp Time Points Time Points Controlled Temp->Time Points HPLC Analysis HPLC Analysis Time Points->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing Kinetic Modeling Kinetic Modeling Data Processing->Kinetic Modeling

Caption: Workflow for this compound stability testing.

References

Preventing oxidative degradation of Procyanidin B8 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidative degradation of Procyanidin (B600670) B8 during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Procyanidin B8 and why is its stability a concern?

This compound is a B-type proanthocyanidin, specifically a catechin-(4α→6)-epicatechin dimer, naturally found in sources like grape seeds and beer.[1] Like other polyphenols, its structure, rich in hydroxyl groups, makes it a potent antioxidant but also highly susceptible to oxidative degradation. This degradation can lead to a loss of biological activity, inaccurate experimental results, and the formation of unknown derivatives.

Q2: What are the primary factors that cause this compound to degrade?

The primary factors that accelerate the oxidative degradation of this compound are:

  • High pH (Neutral/Alkaline): Procyanidins are very unstable in neutral or alkaline conditions, which promotes rapid oxidation.[2][3]

  • Elevated Temperature: Higher temperatures significantly speed up the rate of chemical degradation.[4][5][6]

  • Oxygen Exposure: The presence of atmospheric oxygen is a key reactant in the oxidation of phenolic hydroxyl groups.[3][7]

  • Light Exposure: UV and ambient light can provide the energy to initiate oxidative reactions.[2][8]

  • Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze oxidation reactions.[9]

Q3: My this compound solution has turned brown. What happened?

A brown color is a common visual indicator of oxidative degradation.[2] This occurs when the phenolic structures are oxidized, especially when exposed to oxygen under neutral or basic pH, high temperatures, or light. This color change is associated with a loss of the compound's original structure and bioactivity.[2]

Q4: What is the ideal way to store this compound, both in solid form and in solution?

  • Solid Form (Lyophilized Powder): For long-term stability, store solid this compound at -20°C or ideally at -80°C in a tightly sealed container with a desiccant to keep it dry.[2] Protect it from light by using an amber vial or storing it in the dark.

  • Solution (Stock Solutions): Prepare stock solutions in an appropriate solvent system (see Q5). For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[2] For short-term use (a few days), refrigeration at 2-8°C is acceptable.[2]

Q5: What is the best solvent system for preparing and storing this compound solutions?

To enhance stability, solvents should be acidified.[2] A common choice is a mixture of acetone (B3395972) and water (e.g., 70% acetone) or methanol/ethanol, with the addition of a small amount of acid, such as 0.1-1% acetic or formic acid.[2] This maintains a low pH (ideally 3-4), which is the most stable range for procyanidins.[2]

Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution(s)
Sample solution turns brown or yellow quickly. High pH: The solvent is neutral or alkaline (pH > 6.0), causing rapid oxidation.[2]Immediately acidify the solution by adding a small amount of formic or acetic acid to achieve a pH between 3 and 4.[2] For future preparations, use pre-acidified solvents.
Loss of compound detected in HPLC analysis after a few days of storage at 4°C. Temperature is too high for storage: Refrigeration (2-8°C) is only suitable for very short-term storage (a few days).[2] Significant degradation can still occur.For storage longer than a day or two, aliquot the solution into single-use vials and store at -20°C or -80°C.[2]
Inconsistent results from the same stock solution over time. Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can introduce oxygen and cause degradation.[2]Prepare a concentrated stock solution and create single-use aliquots before freezing. Thaw only one aliquot at a time for each experiment.[2]
Rapid degradation even with acidified solvent and low temperature. Oxygen Exposure: The solution was not protected from atmospheric oxygen during preparation or storage.When preparing solutions, work quickly. Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing and freezing. Use tightly sealed vials.
Low recovery or yield after an extraction procedure. Inefficient or Harsh Extraction Conditions: The solvent may be suboptimal, or the temperature used during solvent evaporation may be too high (>40°C).[2]Use an optimized solvent like 70% acetone with 1% acetic acid for broad-range procyanidin extraction.[2] During solvent removal (e.g., with a rotary evaporator), ensure the water bath temperature remains below 40°C.[2]

Below is a troubleshooting flowchart for diagnosing this compound degradation issues.

G start Degradation of this compound Observed ph_check Is the solution pH between 3 and 4? start->ph_check temp_check Was the sample stored at -20°C or -80°C? ph_check->temp_check Yes ph_solution Solution: Acidify solvent with 0.1-1% formic or acetic acid to pH 3-4. ph_check->ph_solution No oxygen_light_check Was exposure to oxygen and light minimized? temp_check->oxygen_light_check Yes temp_solution Solution: Store long-term at -80°C. Use 2-8°C for short-term only. temp_check->temp_solution No freeze_thaw_check Was the sample aliquoted to avoid freeze-thaw cycles? oxygen_light_check->freeze_thaw_check Yes oxygen_light_solution Solution: Use amber vials and consider purging with inert gas (N2, Ar). oxygen_light_check->oxygen_light_solution No freeze_thaw_solution Solution: Aliquot stock solutions into single-use vials before freezing. freeze_thaw_check->freeze_thaw_solution No end_node Stability Optimized freeze_thaw_check->end_node Yes ph_solution->temp_check temp_solution->oxygen_light_check oxygen_light_solution->freeze_thaw_check freeze_thaw_solution->end_node

Caption: Troubleshooting logic for this compound degradation issues.

Data on Procyanidin Stability

The stability of procyanidins is highly dependent on environmental conditions. The following tables summarize the impact of pH and temperature.

Table 1: Effect of pH on Procyanidin Stability

pH Range Stability Level Associated Risks
< 2.0 Unstable Risk of acid-catalyzed cleavage of interflavan bonds.[2]
3.0 - 4.0 Most Stable Optimal range for extraction and storage. [2]
4.0 - 6.0 Decreasing Stability Increased susceptibility to oxidation as pH rises.[2]

| > 7.0 | Very Unstable | Rapid oxidative degradation occurs.[2][3] |

Table 2: Effect of Temperature on Procyanidin Stability

Temperature Recommended Use Expected Stability Outcome
> 60°C Avoid Significant and rapid degradation.[2]
40°C - 50°C Avoid / Short Duration Only Degradation accelerates; not suitable for processing steps like solvent evaporation.[2]
25°C (Room Temp) Avoid for Storage Not suitable for storage; significant losses can occur over time.[2]
2-8°C (Refrigeration) Short-Term Storage (days) Adequate for working solutions and temporary storage.[2]

| -20°C to -80°C | Ideal for Long-Term Storage | Preserves stability for extended periods. [2][7] |

Note: The degradation of flavonoids, including procyanidins, has been shown to follow first-order reaction kinetics, with the rate constant (k) increasing at higher temperatures. For instance, in one study on dark chocolate, flavonoids degraded more rapidly at 35°C (k = 7.8 × 10⁻³/day) than at 22°C (k = 5.4 × 10⁻³/day) and 4°C (k = 2.2 × 10⁻³/day).[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes how to prepare a stock solution of this compound with enhanced stability for long-term storage.

  • Solvent Preparation:

    • Prepare your desired solvent system (e.g., 70% acetone in HPLC-grade water or 100% methanol).

    • Acidify the solvent by adding 0.1% (v/v) formic acid or 1% (v/v) acetic acid. For example, add 100 µL of formic acid to 100 mL of solvent.

    • Mix thoroughly.

  • Dissolving this compound:

    • Weigh the required amount of solid this compound in an appropriate vial.

    • Add the acidified solvent to achieve the desired final concentration (e.g., 1 mg/mL).

    • Vortex or sonicate briefly at room temperature until the solid is completely dissolved. Avoid heating.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, amber glass HPLC vials or microcentrifuge tubes.

    • Optional: Gently flush the headspace of each vial with an inert gas (nitrogen or argon) to displace oxygen.

    • Seal the vials tightly.

    • Label clearly with the compound name, concentration, solvent, and date.

    • Immediately place the aliquots in a -80°C freezer for long-term storage.

The diagram below outlines the workflow for preparing a stable stock solution.

G cluster_prep Preparation cluster_storage Storage node_style node_style start Start prepare_solvent Prepare Acidified Solvent (e.g., 70% Acetone + 0.1% Formic Acid) start->prepare_solvent weigh_pcb8 Weigh Solid This compound start->weigh_pcb8 dissolve Dissolve this compound in Acidified Solvent prepare_solvent->dissolve weigh_pcb8->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot purge Optional: Purge with Inert Gas (N2/Ar) aliquot->purge seal Seal Vials Tightly purge->seal store Store at -80°C seal->store finish End store->finish G pcb8 This compound (Stable Form) oxidation Oxidative Reaction pcb8->oxidation ph High pH (> 6.0) ph->oxidation temp High Temperature (> 8°C) temp->oxidation oxygen Oxygen oxygen->oxidation light Light (UV/Ambient) light->oxidation degraded Degradation Products (Loss of Bioactivity, Color Change) oxidation->degraded

References

Technical Support Center: Optimization of Procyanidin B8 Extraction from Bark

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Procyanidin (B600670) B8 from various bark sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Procyanidin B8 from bark, offering potential causes and solutions to enhance yield and purity.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient Solvent System: The polarity of the solvent may not be optimal for this compound. 2. Inadequate Solid-to-Liquid Ratio: Insufficient solvent to effectively penetrate the bark matrix. 3. Suboptimal Extraction Time or Temperature: Extraction time may be too short for complete extraction, or the temperature may be too low. 4. Improper Bark Preparation: Large particle size can limit solvent access to the target compounds.1. Optimize Solvent: Start with a 60-70% aqueous methanol (B129727) or ethanol (B145695) solution. For specific barks, consider testing a range of concentrations. Acidifying the solvent with 0.1-1% formic acid can improve stability and yield.[1] 2. Adjust Ratio: Experiment with solid-to-liquid ratios between 1:10 and 1:40 (w/v). 3. Optimize Conditions: For conventional extraction, test times between 3 to 6 hours. For Ultrasound-Assisted Extraction (UAE), optimal times are often shorter (e.g., 15-60 minutes). Maintain temperatures below 50°C to prevent degradation.[2][3] 4. Reduce Particle Size: Grind the bark to a fine powder (e.g., <0.5 mm) to increase the surface area for extraction.
Degradation of this compound (Brownish Extract) 1. Oxidation: Exposure to oxygen, especially at neutral or alkaline pH, can cause degradation. 2. Thermal Degradation: High temperatures during extraction or solvent evaporation can break down procyanidins. 3. pH Instability: Procyanidins are unstable in alkaline conditions and can undergo hydrolysis in strongly acidic environments.1. Control Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Add antioxidants like ascorbic acid to the extraction solvent. 2. Maintain Low Temperatures: Keep extraction temperatures below 50°C. Use a rotary evaporator at low temperatures (<40°C) for solvent removal. 3. Maintain Acidic pH: Ensure the extraction solvent is acidified to a pH between 3 and 4.[4]
Co-extraction of a High Amount of Polymeric Procyanidins 1. Solvent Choice: Solvents like aqueous acetone (B3395972) are very effective at extracting a broad range of procyanidins, including larger polymers.[5] 2. Harsh Extraction Conditions: High temperatures can sometimes favor the extraction of larger molecules.1. Solvent Selection: Consider using a higher percentage of alcohol (e.g., 80% ethanol) which may have a slightly lower affinity for very large polymers compared to aqueous acetone. 2. Milder Conditions: Employ lower extraction temperatures and shorter extraction times to favor the extraction of smaller oligomers like this compound.
Inconsistent and Non-Reproducible Results 1. Variability in Bark Source: The concentration of this compound can vary depending on the tree species, age, and part of the bark.[6] 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can lead to different yields.1. Standardize Raw Material: Whenever possible, use bark from the same species, age, and collection site. Document the source material thoroughly. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters. Use calibrated equipment and document every step of the process.

Frequently Asked Questions (FAQs)

Q1: Which type of bark is a good source of this compound?

A1: While this compound is a dimer of (+)-catechin and (-)-epicatechin (B1671481) and can be found in various plants, white willow bark (Salix alba) has been identified as a notable source.[7][8] Other potential sources include various species of pine (Pinus) and acacia (Acacia mearnsii), which are known to be rich in B-type procyanidins.[9][10]

Q2: What is the most effective solvent for extracting this compound from bark?

A2: Generally, aqueous solutions of organic solvents are most effective. A 60% hydromethanolic mixture has been shown to be highly efficient for extracting dimeric procyanidins.[1] Aqueous ethanol (50-80%) and aqueous acetone (70%) are also excellent choices for extracting a range of procyanidins.[5] The addition of a small amount of acid, such as 0.1-1% formic acid, is recommended to improve the stability of the procyanidins during extraction.[1]

Q3: How can I improve the efficiency of my this compound extraction?

A3: To improve efficiency, consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly reduce extraction time and solvent consumption while increasing yield.[2][11] For UAE, optimizing parameters like ultrasonic power, temperature, and time is crucial.[3] For MAE, factors such as microwave power, irradiation time, and solvent choice will influence the outcome.[4][11]

Q4: What are the optimal storage conditions for bark extracts containing this compound?

A4: this compound is susceptible to degradation. For short-term storage, keep the extract at 4°C in a dark, airtight container. For long-term storage, it is best to freeze the extract at -20°C or below, preferably after removing the solvent and storing it as a lyophilized powder. Avoid repeated freeze-thaw cycles.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD, Fluorescence Detector - FLD, or Mass Spectrometry - MS) is the most common and accurate method for quantifying this compound.[1][12][13] A validated HPLC-FLD method can offer high sensitivity for procyanidin quantification.[14] It is essential to use a certified this compound standard for accurate calibration and quantification.

Quantitative Data on Procyanidin Dimer Extraction

The following table summarizes representative yields of procyanidin dimers from various bark sources under different extraction conditions. Note: Specific yield data for this compound is limited in the literature; therefore, this table provides data for total dimeric procyanidins or closely related B-type dimers as a reference.

Bark Source Extraction Method Solvent System Key Parameters Procyanidin Dimer Yield (mg/g dry bark) Reference
Grape PomaceOptimized Solvent60% Methanol + 1% Formic Acid10 min sonication, 15 min shaking~5 mg/g (total dimeric procyanidins)[15]
Pinus densifloraNot specifiedNot specifiedNot specified0.43 - 2.95 mg/g (Procyanidin B1 + B3)[13]
Salix albaUltrasound-Assisted70% Methanol30 min at 40°CNot explicitly quantified for dimers, but identified as a rich source[9]
Larix gmeliniiSolvent ExtractionNot specifiedNot specifiedPurified extract contained 0.71% Procyanidin B1[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from White Willow Bark

This protocol is a representative method for the efficient extraction of this compound.

  • Sample Preparation:

    • Dry the white willow bark at 40°C until a constant weight is achieved.

    • Grind the dried bark into a fine powder (<0.5 mm) using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered bark and place it in a 250 mL flask.

    • Add 150 mL of 60% aqueous methanol containing 0.5% formic acid (solid-to-liquid ratio of 1:15).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes. Maintain the temperature of the water bath at 40°C.[9]

  • Separation and Filtration:

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Decant the supernatant. Re-extract the solid residue with another 100 mL of the extraction solvent and repeat the centrifugation.

    • Combine the supernatants and filter through a 0.45 µm syringe filter.

  • Solvent Removal and Storage:

    • Evaporate the solvent from the filtered extract using a rotary evaporator at a temperature below 40°C.

    • Lyophilize the concentrated extract to obtain a dry powder.

    • Store the lyophilized extract at -20°C in a desiccator.

Protocol 2: Microwave-Assisted Extraction (MAE) of Procyanidins from Pine Bark

This protocol provides a rapid method for extracting procyanidins, which can be optimized for this compound.

  • Sample Preparation:

    • Prepare dried and powdered pine bark as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered bark into a microwave extraction vessel.

    • Add 100 mL of 70% aqueous ethanol.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: microwave power of 650 W and an irradiation time of 18 minutes.[4]

  • Separation and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the solid residue with a small amount of the extraction solvent.

  • Solvent Removal and Storage:

    • Remove the solvent and store the extract as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis Bark Bark Collection Drying Drying (40°C) Bark->Drying Grinding Grinding (<0.5mm) Drying->Grinding Solvent Solvent Addition (e.g., 60% MeOH + 0.5% Formic Acid) Grinding->Solvent UAE Ultrasound-Assisted Extraction (40kHz, 40°C, 30 min) Solvent->UAE Centrifugation Centrifugation UAE->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Evaporation Solvent Evaporation (<40°C) Filtration->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization HPLC HPLC-FLD/MS Analysis Lyophilization->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Workflow for Ultrasound-Assisted Extraction of this compound from Bark.

Troubleshooting_Logic Start Low this compound Yield? CheckSolvent Is the solvent system optimized? (e.g., 60-70% aq. alcohol + acid) Start->CheckSolvent Yes Degradation Is the extract brown? Start->Degradation No CheckSolvent->Start No, optimize solvent CheckParams Are extraction parameters optimal? (Time, Temp, Ratio) CheckSolvent->CheckParams Yes CheckParams->Start No, optimize parameters CheckPrep Is bark particle size <0.5mm? CheckParams->CheckPrep Yes CheckPrep->Start No, grind bark Solution Yield Optimized CheckPrep->Solution Yes Degradation->Start No CheckTemp Is extraction/evaporation temp <50°C? Degradation->CheckTemp Yes CheckTemp->Degradation No, lower temp CheckpH Is pH acidic (3-4)? CheckTemp->CheckpH Yes CheckpH->Degradation No, acidify CheckOxygen Is oxygen exposure minimized? CheckpH->CheckOxygen Yes CheckOxygen->Degradation No, use inert atm. CheckOxygen->Solution Yes

Caption: Troubleshooting Logic for Low this compound Yield and Degradation.

References

Technical Support Center: Procyanidin B8 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability of Procyanidin (B600670) B8 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Procyanidin B8 and why is its in vivo bioavailability typically low?

This compound is a B-type proanthocyanidin (B93508) dimer composed of a catechin (B1668976) and an epicatechin unit.[1] Its low in vivo bioavailability is attributed to several factors:

  • Poor Water Solubility: this compound has limited solubility in aqueous environments like the gastrointestinal tract, which hinders its dissolution and subsequent absorption.

  • Limited Intestinal Permeability: As a moderately sized molecule, its passive diffusion across the intestinal epithelium is inefficient.

  • Extensive Metabolism: this compound undergoes significant metabolism both by the gut microbiota in the colon and phase II enzymes in the small intestine and liver.[2][3]

  • Efflux Transporter Activity: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.

Q2: What are the expected pharmacokinetic parameters for this compound?

Direct pharmacokinetic data for this compound is limited in publicly available literature. However, data from similar procyanidin dimers, such as Procyanidin B2, can provide an estimate. After oral administration of Procyanidin B2 in rats, the time to reach maximum plasma concentration (Tmax) is approximately 6 hours.[4][5] The absolute bioavailability, however, is estimated to be low when measured from plasma concentrations of the parent compound (8-11%), though it is higher when considering total radioactivity from labeled compounds, suggesting extensive metabolism.[4][5] Free forms of procyanidin dimers have been detected in rat plasma, reaching a maximum concentration around 1 hour after oral administration of a grape seed extract.[6][7]

Q3: How does the food matrix affect the bioavailability of this compound?

The food matrix can significantly influence the bioavailability of this compound.[8]

  • Proteins and Dietary Fiber: Binding to proteins and dietary fiber can decrease the bioaccessibility of this compound.[9]

  • Lipids and Digestible Carbohydrates: Co-administration with lipids or digestible carbohydrates may enhance its absorption.[6][7][9]

  • Other Polyphenols: The presence of other flavonoids can have synergistic or antagonistic effects on absorption and metabolism.[9]

Q4: What are the main metabolites of this compound?

This compound is expected to be metabolized along similar pathways as other procyanidin dimers. In the small intestine and liver, it can undergo phase II metabolism to form glucuronidated, sulfated, and methylated conjugates.[2][3] In the colon, gut microbiota can break down this compound into smaller phenolic acids, such as phenylpropionic, phenylacetic, and benzoic acids.[2]

Troubleshooting Guide for Low in vivo Bioavailability of this compound

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Very low or undetectable plasma concentrations of this compound 1. Poor aqueous solubility and dissolution in the gastrointestinal tract. 2. Rapid metabolism by gut microbiota and phase II enzymes. 3. High presystemic clearance . 4. Inefficient intestinal absorption . 5. Analytical method not sensitive enough .1. Formulation Improvement: Utilize formulation strategies such as nanoparticles, liposomes, or self-emulsifying drug delivery systems (SEDDS) to enhance solubility and dissolution.[10][11][12][13][14] 2. Co-administration: Administer with absorption enhancers or inhibitors of metabolic enzymes (use with caution and appropriate ethical approval). 3. Dose Escalation: Increase the administered dose to see if detectable levels can be achieved. 4. Route of Administration: Consider intravenous administration to bypass first-pass metabolism and determine systemic clearance. 5. Analytical Method Optimization: Improve the sensitivity of your LC-MS/MS method.[15][16][17]
High variability in plasma concentrations between subjects 1. Differences in gut microbiota composition among individual animals. 2. Variations in food intake and gastric emptying times . 3. Genetic polymorphisms in drug-metabolizing enzymes and transporters.1. Standardize Gut Microbiota: Co-house animals to normalize gut flora or use animals from a supplier with a well-characterized and stable microbiome. 2. Fasting Protocol: Implement a consistent fasting period before administration to standardize gastrointestinal conditions. 3. Larger Sample Size: Increase the number of animals per group to improve statistical power and account for individual variations.
Low recovery of this compound from plasma samples 1. Degradation during sample collection and processing . Procyanidins are unstable at neutral or alkaline pH. 2. Binding to plasma proteins . 3. Inefficient extraction method .1. Sample Stabilization: Collect blood in tubes containing an anticoagulant and an antioxidant (e.g., ascorbic acid). Immediately acidify the plasma to a pH of 3-4 with an appropriate acid (e.g., formic acid). 2. Protein Precipitation: Use an effective protein precipitation agent (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid) to release protein-bound this compound. 3. Extraction Optimization: Validate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method for optimal recovery.
In vitro-in vivo correlation (IVIVC) is poor 1. In vitro model (e.g., Caco-2) does not fully replicate in vivo conditions . Caco-2 cells may not express the same levels of transporters and metabolic enzymes as the in vivo small intestine. 2. Metabolism by gut microbiota is not accounted for in the in vitro model .1. Refine In Vitro Model: Use co-culture models (e.g., Caco-2 with mucus-secreting HT29 cells) or more complex 3D intestinal models. 2. Incorporate Microbiota: Consider ex vivo models using animal intestinal segments or in vitro models that incorporate fecal microbiota.

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Formulation: this compound can be dissolved in a vehicle suitable for oral gavage, such as a solution containing a small percentage of ethanol (B145695) and/or Tween 80 in water, or formulated into a nanoparticle suspension.

  • Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant and a stabilizer (e.g., EDTA and ascorbic acid).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma. Immediately acidify the plasma with formic acid to a final concentration of 0.1-1%.

  • Sample Analysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: Add this compound (e.g., 10 µM) to the apical side of the monolayer and collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral side and collect samples from the apical side to assess active efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

LC-MS/MS Quantification of this compound in Plasma

Objective: To develop a sensitive and specific method for the quantification of this compound in plasma.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a structurally similar but chromatographically resolved compound).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile containing 1% formic acid.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to regulatory guidelines.

Data Presentation

Table 1: Factors Affecting this compound Bioavailability and Troubleshooting Strategies

Factor Potential Impact on Bioavailability Experimental Approach to Investigate Troubleshooting/Enhancement Strategy
Solubility/Dissolution Low aqueous solubility limits dissolution rate.In vitro dissolution testing in simulated gastric and intestinal fluids.Nanoparticle formulations, solid dispersions, co-solvents.[10][11][12][13][14]
Intestinal Permeability Low passive permeability across the intestinal epithelium.Caco-2 permeability assay.Co-administration with permeation enhancers.
Metabolism (Gut Microbiota) Degradation by colonic bacteria into smaller phenolic acids.In vitro fecal fermentation studies; analysis of metabolites in feces and urine.Co-administration with prebiotics or probiotics to modulate gut microbiota.
Metabolism (Phase II) Rapid conjugation (glucuronidation, sulfation) in the intestine and liver.In vitro metabolism studies with liver microsomes or S9 fractions; analysis of conjugated metabolites in plasma and urine.Co-administration with inhibitors of specific metabolic enzymes (research setting).
Efflux Transporters Active efflux back into the intestinal lumen by transporters like P-gp.Bidirectional Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil).Co-administration with P-gp inhibitors.
Food Matrix Effects Binding to proteins and fiber can reduce absorption; lipids can enhance it.[8][9]In vivo studies with co-administration of different food components.Administer with a high-fat meal or formulate with lipids.

Visualizations

G cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_absorption Absorption & Metabolism This compound This compound Stomach Stomach This compound->Stomach Ingestion Small Intestine Small Intestine Stomach->Small Intestine Gastric Emptying Colon Colon Small Intestine->Colon Unabsorbed Fraction Intestinal Epithelium Intestinal Epithelium Small Intestine->Intestinal Epithelium Absorption Systemic Circulation Systemic Circulation Colon->Systemic Circulation Microbial Metabolites Intestinal Epithelium->Small Intestine Efflux Intestinal Epithelium->Systemic Circulation Portal Vein Liver Liver Systemic Circulation->Liver Liver->Systemic Circulation Metabolites

Caption: Overview of the in vivo fate of orally administered this compound.

G Start Start Low Bioavailability Low Bioavailability Start->Low Bioavailability Check Solubility Check Solubility Low Bioavailability->Check Solubility Is it soluble? Improve Formulation Improve Formulation Check Solubility->Improve Formulation No Check Permeability Check Permeability Check Solubility->Check Permeability Yes Improve Formulation->Low Bioavailability Check Permeability->Improve Formulation Not Permeable Assess Metabolism Assess Metabolism Check Permeability->Assess Metabolism Permeable Assess Metabolism->Improve Formulation High Metabolism Investigate Efflux Investigate Efflux Assess Metabolism->Investigate Efflux Low Metabolism Investigate Efflux->Improve Formulation Efflux Observed Analyze Food Matrix Effect Analyze Food Matrix Effect Investigate Efflux->Analyze Food Matrix Effect No Efflux End End Analyze Food Matrix Effect->End

Caption: Troubleshooting workflow for low bioavailability of this compound.

G This compound This compound Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism Small Intestine & Liver Microbial Metabolism Microbial Metabolism This compound->Microbial Metabolism Colon Conjugated Metabolites Conjugated Metabolites Phase II Metabolism->Conjugated Metabolites Phenolic Acids Phenolic Acids Microbial Metabolism->Phenolic Acids Excretion Excretion Conjugated Metabolites->Excretion Phenolic Acids->Excretion

Caption: Metabolic pathways of this compound in vivo.

References

Technical Support Center: Overcoming Procyanidin B8 Solubility Challenges in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address solubility issues of Procyanidin B8 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For preparing concentrated stock solutions of this compound, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are the recommended solvents.[1] While specific quantitative solubility data for this compound is limited, data from the structurally similar Procyanidin B2 suggests a solubility of approximately 30 mg/mL in these organic solvents.[1][2] Oligomeric proanthocyanidins (B150500) are generally soluble in polar solvents like water, alcohol, and ketones.[3]

Q2: How can I avoid precipitation of this compound when adding it to my cell culture medium?

A2: this compound has limited solubility in aqueous solutions, and direct addition of a concentrated stock solution to your cell culture medium will likely cause precipitation. To avoid this, a stepwise dilution method is crucial. Here is a recommended protocol:

  • Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO or ethanol.

  • Warm your cell culture medium to 37°C.

  • Perform serial dilutions of your stock solution. You can make an intermediate dilution in a small volume of the solvent or directly into the warmed medium.

  • Add the final, diluted solution to your bulk cell culture medium drop-by-drop while gently swirling to ensure rapid and thorough mixing.[1]

Q3: What is the stability of this compound in solution?

A3: this compound solutions are susceptible to degradation, influenced by factors like pH, temperature, and light. Procyanidins are generally more stable in acidic environments.[4] Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C, protected from light, and are generally stable for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions are less stable and should be prepared fresh for each experiment.[1] Degradation may be observed as a brownish tint in the solution.[1]

Q4: What are the key signaling pathways modulated by this compound that I should consider in my experimental design?

A4: Procyanidins, including B-type dimers, are known to modulate several critical signaling pathways involved in inflammation and cancer. Key pathways to consider are:

  • NF-κB Signaling Pathway: Procyanidins have been shown to inhibit the NF-κB pathway, which is a central regulator of inflammation.[5][6][7][8]

  • MAPK Signaling Pathway: Procyanidins can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[7][8][9]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival and proliferation, and procyanidins have been reported to inhibit its activity, contributing to their anti-cancer effects.[4]

Troubleshooting Guides

Issue 1: this compound is not dissolving in the recommended solvent.

  • Potential Cause: Impure solvent or presence of water.

    • Troubleshooting Step: Ensure you are using high-purity, anhydrous DMSO or ethanol. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds. Store DMSO in a desiccator as it is hygroscopic.[1]

  • Potential Cause: Insufficient dissolution technique.

    • Troubleshooting Step: Vortex the solution thoroughly. For ethanol, sonication for 10-15 minutes can aid dissolution. Gentle warming of the solution to 37°C can also be beneficial, but avoid excessive heat to prevent degradation.[1]

Issue 2: My this compound precipitates out of the cell culture medium during the experiment.

  • Potential Cause: High final concentration of the organic solvent.

    • Troubleshooting Step: Ensure the final concentration of DMSO or ethanol in your cell culture medium is as low as possible, ideally below 0.5% (v/v), to prevent both precipitation and solvent-induced cytotoxicity.[1]

  • Potential Cause: Localized high concentration of this compound upon addition.

    • Troubleshooting Step: Always add the diluted this compound solution to the medium dropwise while gently agitating the medium to facilitate rapid dispersal.

Issue 3: I am observing unexpected cytotoxicity or changes in cell morphology.

  • Potential Cause: Solvent toxicity.

    • Troubleshooting Step: Run a vehicle control with the same final concentration of the solvent (DMSO or ethanol) to distinguish between the effects of the solvent and this compound. Aim for a final solvent concentration below 0.1% where possible.

  • Potential Cause: this compound-induced cytotoxicity.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line using a cytotoxicity assay like the MTT assay.[10][11][12]

Data Presentation

Table 1: Solubility of B-Type Procyanidins in Various Solvents

ProcyanidinSolventSolubilityReference(s)
Procyanidin B1DMSO, Ethanol, DMF~30 mg/mL[13]
Procyanidin B1PBS (pH 7.2)~10 mg/mL[13]
Procyanidin B2DMSO, Ethanol, DMF~30 mg/mL[1][2]
Procyanidin B2PBS (pH 7.2)~10 mg/mL[2]
Procyanidin B5Ethanol (with sonication)4.00 mg/mL[1]
Oligomeric ProanthocyanidinsWater, Alcohol, Ketone, Ethyl AcetateSoluble[3]

Table 2: Recommended Concentration Ranges for Procyanidins in Cell-Based Assays

Assay TypeCell LineProcyanidin TypeEffective ConcentrationReference(s)
Anti-inflammatoryRAW 264.7Grape Seed Extract10-65 µg/mL[5][6]
Anti-inflammatoryRAW 264.7Wild Grape Seed Procyanidins1-50 µg/mL[7][8]
CytotoxicityBJ (Human Skin Fibroblasts)Crude Procyanidin Extract0.125-2 mg/mL[10]
Apoptosis/AutophagyBGC-823, SGC-7901Procyanidin B210-200 µM[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for ethanol)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • If using DMSO, vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be employed if necessary.

  • If using ethanol, sonicate the solution for 10-15 minutes to facilitate dissolution.[1]

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Cytotoxicity Assessment using MTT Assay

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final solvent concentration does not exceed 0.5%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the highest concentration of solvent) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.[12][14]

Protocol 3: Western Blot Analysis of MAPK Pathway Activation

Materials:

  • Cell line of interest

  • This compound stock solution

  • Stimulant (e.g., LPS, TNF-α) if investigating inhibitory effects

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1-2 hours).

  • If applicable, stimulate the cells with an appropriate agonist for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Collect cell lysates and determine the protein concentration using a BCA assay.

  • Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control and total protein levels.[9][15][16][17][18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (DMSO/Ethanol) dilute Prepare Working Dilutions in Culture Medium stock->dilute cells Seed Cells in Culture Plates treat Treat Cells with This compound cells->treat dilute->treat viability Cytotoxicity Assay (e.g., MTT) treat->viability western Western Blot for Signaling Proteins treat->western reporter NF-κB Reporter Assay treat->reporter analyze Quantify Results & Statistical Analysis viability->analyze western->analyze reporter->analyze

Caption: General experimental workflow for cell-based assays with this compound.

nfkb_pathway cluster_nucleus procyanidin This compound ikk IKK Complex procyanidin->ikk stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammatory Cytokines) nfkb_nuc NF-κB (p65/p50) nfkb_nuc->transcription

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway procyanidin This compound raf Raf procyanidin->raf mek MEK procyanidin->mek stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor stimulus->receptor ras Ras receptor->ras ras->raf raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription response Cellular Response (Proliferation, Apoptosis) transcription->response

Caption: this compound modulates the MAPK/ERK signaling pathway.

References

How to avoid Procyanidin B8 degradation at neutral or alkaline pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin B8. The focus is on preventing its degradation, particularly at neutral or alkaline pH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading at neutral or alkaline pH?

This compound, like other proanthocyanidins (B150500), is highly susceptible to oxidative degradation in neutral or alkaline conditions (pH > 7.0).[1] The phenolic hydroxyl groups in its structure are prone to oxidation, which is accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures. This degradation often results in a visible browning of the solution and a loss of biological activity.[1] The primary degradation mechanism involves the formation of highly reactive quinone-methide intermediates.

Q2: What is the optimal pH range for maintaining this compound stability?

Procyanidins are most stable in mildly acidic conditions, typically within a pH range of 3.0 to 4.0.[1] Within this range, the molecule is less susceptible to both acid-catalyzed hydrolysis (which can occur at pH < 2.0) and oxidative degradation.[1] It is crucial to maintain this pH throughout all experimental procedures, including extraction, purification, and storage.

Q3: What are the primary factors that accelerate this compound degradation?

Several factors can accelerate the degradation of this compound, especially at neutral or alkaline pH:

  • pH: As the pH increases above 4.0, the rate of oxidative degradation significantly increases.[1]

  • Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Procyanidin antioxidant activity can start to decline at temperatures above 50°C.[1]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions.

Q4: My this compound solution has turned brown. What does this indicate and can I still use it?

A brown coloration is a common visual indicator of oxidative degradation of procyanidins.[1] This signifies that the phenolic hydroxyl groups have reacted with oxygen, leading to the formation of polymeric pigments and a loss of the original compound's integrity and bioactivity. It is strongly recommended to discard the browned solution and prepare a fresh one, taking precautions to minimize exposure to oxygen, light, and unfavorable pH conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Rapid browning of this compound solution at neutral pH.

  • Possible Cause: Oxidative degradation due to unfavorable pH and exposure to oxygen.

  • Solution:

    • pH Adjustment: Immediately adjust the pH of your solution to the optimal range of 3.0-4.0 using an appropriate acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) or by adding a small amount of an acid like formic acid or acetic acid.[1]

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere, such as nitrogen or argon gas, to minimize oxygen exposure.

    • Use of Antioxidants: Add an antioxidant to the solution. Ascorbic acid is a commonly used and effective antioxidant for this purpose.

Problem 2: Inconsistent results in bioactivity assays.

  • Possible Cause: Degradation of this compound during the assay, which is often performed at a physiological pH of ~7.4.

  • Solution:

    • Freshly Prepared Solutions: Always prepare this compound solutions immediately before use.

    • Stabilization Strategies:

      • Microencapsulation: Encapsulate the this compound to protect it from the assay environment. Liposomal or polymer-based microencapsulation can enhance stability.

      • Chemical Modification: Consider creating a more stable derivative of this compound, such as through esterification, which can improve its stability in different environments.[2]

    • Control Experiments: Include control experiments to assess the stability of this compound under your specific assay conditions over the duration of the experiment.

Data on Procyanidin Stability

While specific quantitative data for the degradation kinetics of this compound at various neutral and alkaline pH values is limited in publicly available literature, the following table summarizes the general stability of procyanidins under different conditions. This information can be used as a guideline for handling this compound.

pH RangeTemperature RangeStabilityKey Considerations
< 2.0AmbientUnstableRisk of acid-catalyzed cleavage of interflavan bonds.[1]
3.0 - 4.0 < 40°C Most Stable Optimal range for extraction, processing, and storage. [1]
4.0 - 6.0AmbientDecreasing StabilityThe rate of degradation increases as the pH approaches neutral.
> 7.0AmbientVery UnstableRapid oxidative degradation occurs.[1]

Experimental Protocols

Protocol 1: Stabilization of this compound Solution with Ascorbic Acid

This protocol describes how to prepare a stabilized this compound solution for use in experiments where a neutral or near-neutral pH is required for a short period.

Materials:

  • This compound standard

  • High-purity solvent (e.g., ethanol, methanol, or a buffer at pH 3-4)

  • L-Ascorbic acid

  • pH meter

  • Inert gas (Nitrogen or Argon)

  • Amber vials

Procedure:

  • Solvent Preparation: If using a buffer, ensure it is pre-adjusted to pH 3-4. If using a solvent like ethanol, it is recommended to degas it by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Stock Solution Preparation:

    • Weigh the required amount of this compound and dissolve it in the prepared solvent in an amber vial.

    • Prepare a stock solution of L-Ascorbic acid (e.g., 10 mg/mL) in the same solvent.

  • Stabilization:

    • Add the L-Ascorbic acid stock solution to the this compound solution to achieve a final concentration of 0.1% (w/v) ascorbic acid.

    • Purge the headspace of the vial with an inert gas before sealing.

  • Storage: Store the stabilized solution at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) and protected from light.[1]

  • Use: When diluting the stabilized stock solution for an experiment at a neutral pH, add ascorbic acid to the dilution buffer as well to maintain its protective effect.

Protocol 2: Microencapsulation of this compound by Spray-Drying

This protocol provides a general method for encapsulating this compound to enhance its stability, particularly for applications in functional foods or drug delivery systems.

Materials:

  • This compound extract

  • Wall material (e.g., maltodextrin, gum arabic, or a combination)

  • Distilled water

  • Homogenizer

  • Spray dryer

Procedure:

  • Wall Material Solution Preparation: Prepare a solution of the wall material in distilled water (e.g., 20-30% w/v). Stir until fully dissolved.

  • Core Material Dispersion: Disperse the this compound extract into the wall material solution. The ratio of core to wall material can vary but a common starting point is 1:10 (w/w).

  • Homogenization: Homogenize the mixture to create a stable emulsion. The specific speed and time will depend on the homogenizer used.

  • Spray-Drying:

    • Feed the emulsion into the spray dryer.

    • Set the inlet temperature (typically 140-180°C) and feed rate according to the manufacturer's instructions for your specific instrument and wall material.

    • The outlet temperature should generally be maintained between 80-100°C.

  • Product Collection and Storage: Collect the resulting powder and store it in an airtight, light-resistant container at low temperature and humidity.

Visualizations

degradation_pathway cluster_conditions Conditions cluster_process Degradation Process Neutral_Alkaline_pH Neutral or Alkaline pH (pH > 7.0) Oxidation Oxidation Neutral_Alkaline_pH->Oxidation Oxygen Oxygen (Atmospheric) Oxygen->Oxidation Light_Heat Light / Heat Light_Heat->Oxidation Procyanidin_B8 This compound (Stable at pH 3-4) Procyanidin_B8->Oxidation Quinone_Methide Quinone-Methide Intermediates Oxidation->Quinone_Methide Degradation_Products Degradation Products (e.g., Polymeric Pigments) Quinone_Methide->Degradation_Products

Caption: Degradation pathway of this compound under neutral or alkaline conditions.

stabilization_workflow cluster_problem Problem cluster_solutions Stabilization Strategies Degradation This compound Degradation at Neutral/Alkaline pH pH_Control pH Control (Maintain pH 3-4) Degradation->pH_Control Antioxidants Use of Antioxidants (e.g., Ascorbic Acid) Degradation->Antioxidants Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Degradation->Inert_Atmosphere Low_Temp Low Temperature (Refrigeration/Freezing) Degradation->Low_Temp Encapsulation Microencapsulation (Liposomes, Spray-drying) Degradation->Encapsulation

Caption: Key strategies to prevent this compound degradation.

References

Technical Support Center: Procyanidin B8 Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of Procyanidin (B600670) B8 peaks in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Procyanidin B8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in HPLC challenging?

This compound is a B-type proanthocyanidin, specifically a dimer composed of a (+)-catechin unit linked to a (-)-epicatechin (B1671481) unit via a C4→C6 bond.[1] The primary challenge in its HPLC analysis lies in its structural similarity to other procyanidin dimers, particularly isomers with the same constituent monomers but different linkage positions (e.g., C4→C8). This similarity in structure often leads to very close retention times and potential co-elution, making it difficult to achieve baseline separation.[1]

Q2: What are the common causes of poor resolution for the this compound peak?

Poor resolution of the this compound peak can stem from several factors:

  • Co-elution with other procyanidin isomers: Due to similar structures, other B-type procyanidin dimers can elute very close to this compound.

  • Inappropriate column selection: The choice of stationary phase is critical for separating structurally similar isomers.

  • Suboptimal mobile phase composition: The organic modifier, pH, and additives in the mobile phase significantly influence selectivity.

  • Inadequate gradient program: A poorly optimized gradient may not provide sufficient separation power in the elution window of this compound.

  • Peak tailing: Interactions between the phenolic hydroxyl groups of this compound and active sites on the column packing material can cause peak tailing, which reduces resolution.

  • Sample overload: Injecting too much sample can lead to peak broadening and distortion.

Q3: What initial steps can I take to improve the resolution of my this compound peak?

Start by systematically evaluating and optimizing your current HPLC method. Key initial steps include:

  • Reviewing your column chemistry: Ensure you are using a high-resolution column suitable for phenolic compounds.

  • Optimizing the mobile phase: Experiment with different organic modifiers (acetonitrile often provides better selectivity than methanol (B129727) for flavonoids) and adjust the pH of the aqueous phase.[2]

  • Adjusting the gradient slope: A shallower gradient around the elution time of this compound can improve separation.

  • Lowering the flow rate: This can sometimes enhance separation efficiency, although it will increase the run time.

  • Checking for and addressing peak tailing: This may involve using a different column, adjusting the mobile phase pH, or using specific mobile phase additives.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to this compound peak resolution.

Problem 1: Poor Resolution and Co-elution of this compound Peak

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Column Chemistry - Switch to a different stationary phase: If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which can offer unique interactions with aromatic compounds like procyanidins.[2] - Use a column with smaller particle size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and can improve the resolution of closely eluting peaks.
Suboptimal Mobile Phase Composition - Change the organic modifier: Switching between acetonitrile (B52724) and methanol can alter the selectivity of the separation. - Adjust the mobile phase pH: The pH of the aqueous phase can influence the ionization state of the phenolic hydroxyl groups, affecting retention and selectivity. Experiment with small pH adjustments using additives like formic acid or acetic acid. - Optimize additive concentration: Ensure the concentration of the acid modifier is optimal for peak shape and selectivity.
Ineffective Gradient Elution Program - Employ a shallower gradient: Decrease the rate of change of the organic solvent concentration around the expected retention time of this compound. This will increase the separation window for closely eluting compounds. - Introduce an isocratic hold: A short isocratic hold at a specific mobile phase composition just before the elution of this compound can sometimes improve resolution.
Elevated Column Temperature - Optimize the column temperature: Temperature can affect selectivity. Evaluate a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for separating this compound from its isomers.
Problem 2: this compound Peak Tailing

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Column Packing - Use an end-capped column: High-quality, end-capped C18 columns are designed to minimize interactions with residual silanol (B1196071) groups. - Adjust mobile phase pH: A lower pH (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups, reducing peak tailing. - Add a competing base: In some cases, adding a small amount of a competing base to the mobile phase can help to block active sites on the stationary phase.
Column Overload - Reduce sample concentration: Dilute the sample to ensure you are not overloading the column. - Decrease injection volume: Injecting a smaller volume can improve peak shape.
Contamination of the Column or Guard Column - Flush the column: Use a strong solvent to wash the column and remove any strongly retained compounds. - Replace the guard column: If a guard column is being used, it may be contaminated and should be replaced.
Sample Solvent Effects - Dissolve the sample in the initial mobile phase: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, the sample should be dissolved in the starting mobile phase of the gradient.

Experimental Protocols

The following are example HPLC methods that can be adapted and optimized for the analysis of this compound.

Method 1: Reversed-Phase HPLC for Procyanidin Dimers

This method is a starting point for the separation of procyanidin dimers and can be optimized for this compound.

Parameter Condition
Column High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Start with a low percentage of B, and create a shallow gradient around the elution time of the procyanidin dimers. A starting point could be: - 0-5 min: 5% B - 5-30 min: 5-20% B (shallow gradient) - 30-35 min: 20-90% B (wash) - 35-40 min: 90% B (hold) - 40-45 min: 90-5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 315 nm)[3]
Injection Volume 10 µL
Method 2: HILIC for Separation of Procyanidin Isomers

Hydrophilic Interaction Liquid Chromatography (HILIC) can offer different selectivity compared to reversed-phase and may be beneficial for separating polar isomers like this compound.

Parameter Condition
Column HILIC column (e.g., Diol or Amide phase, 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient Program Start with a high percentage of A (organic) and gradually increase B (aqueous). A starting point could be: - 0-5 min: 95% A - 5-25 min: 95-80% A (shallow gradient) - 25-30 min: 80-50% A (wash) - 30-35 min: 50% A (hold) - 35-40 min: 50-95% A (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 280 nm or Mass Spectrometry (MS)
Injection Volume 5 µL

Visualizations

Logical Troubleshooting Workflow for Poor Peak Resolution

Troubleshooting_Workflow Start Poor Resolution of This compound Peak CheckTailing Is the peak tailing? Start->CheckTailing OptimizeMobilePhase Optimize Mobile Phase (Organic modifier, pH, additives) CheckTailing->OptimizeMobilePhase No AddressTailing Troubleshoot Peak Tailing (See Problem 2) CheckTailing->AddressTailing Yes OptimizeGradient Optimize Gradient Program (Shallower slope, isocratic hold) OptimizeMobilePhase->OptimizeGradient ChangeColumn Change HPLC Column (Different selectivity, smaller particles) OptimizeGradient->ChangeColumn ReduceLoad Reduce Sample Load (Dilute sample, decrease injection volume) ChangeColumn->ReduceLoad End Resolution Improved ReduceLoad->End AddressTailing->End Experimental_Workflow cluster_hplc HPLC Method Optimization Start Sample Preparation (Extraction and Filtration) HPLC HPLC System Start->HPLC Column Column Selection (e.g., C18, Phenyl-Hexyl, HILIC) HPLC->Column MobilePhase Mobile Phase Preparation (Aqueous + Organic with modifier) Column->MobilePhase Method Method Development (Gradient, Flow Rate, Temperature) MobilePhase->Method Injection Sample Injection Method->Injection Detection Detection (UV, Fluorescence, MS) Injection->Detection DataAnalysis Data Analysis (Peak Integration, Quantification) Detection->DataAnalysis End Results DataAnalysis->End

References

Minimizing matrix effects in LC-MS analysis of Procyanidin B8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Procyanidin (B600670) B8.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Procyanidin B8?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, sugars, and other small molecules.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] For instance, in biological matrices like plasma, phospholipids (B1166683) are a major cause of ion suppression.[1]

Q2: How can I quantitatively assess the matrix effect for my this compound analysis?

A2: The most widely accepted method for quantitatively evaluating matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of a pure this compound standard in a clean solvent to the peak area of a blank matrix sample that has been spiked with this compound after the extraction process. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Areapost-extraction spike / Peak Areaneat solution) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

It is recommended to evaluate the matrix effect at both low and high concentrations of this compound.

Q3: What is the best strategy to compensate for matrix effects in this compound quantification?

A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4][5] A SIL-IS for this compound, such as a uniformly 13C-labeled version, will have nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to highly accurate and precise quantification.[5] While custom synthesis may be required if a commercial standard is unavailable, the investment significantly improves data reliability.[6]

Q4: Are there commercially available stable isotope-labeled internal standards for this compound?

A4: The commercial availability of a specific 13C-labeled this compound may be limited. However, companies specializing in stable isotope standards may offer custom synthesis services.[6] Alternatively, researchers have successfully used 13C-labeled versions of other B-type procyanidin dimers, such as Procyanidin B2, for the accurate quantification of procyanidins up to a degree of polymerization of four in various food matrices.[7][8] It is crucial to verify that the chosen SIL-IS has a similar ionization efficiency and chromatographic behavior to this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Action
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Implement a column wash procedure or use a guard column. If contamination is severe, replace the column.
Inappropriate Mobile Phase pH Procyanidins are more stable in acidic conditions. Ensure the mobile phase is adequately acidified (e.g., with 0.1% formic acid).[2]
Strong Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Issue 2: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Action
Variable Matrix Effects This is a primary cause of irreproducibility. Implement a robust sample cleanup method (see below) and use a stable isotope-labeled internal standard.
Sample Degradation This compound is susceptible to degradation at elevated temperatures and in non-acidic conditions.[2] Keep samples cool and use acidified solvents throughout the sample preparation process.
Inconsistent Sample Preparation Ensure all sample preparation steps, including extraction times, solvent volumes, and evaporation conditions, are standardized and performed consistently for all samples and standards.
Sample Heterogeneity Thoroughly homogenize the initial sample material before taking a subsample for extraction.
Issue 3: Low Signal Intensity or High Limit of Quantification (LOQ)
Potential Cause Troubleshooting Action
Significant Ion Suppression This is a strong indicator of matrix effects. Improve sample cleanup to remove interfering components. Consider sample dilution, which can sometimes improve the signal-to-noise ratio by reducing the concentration of matrix components.
Inefficient Extraction Optimize the extraction solvent and procedure. For solid samples, ensure the material is finely ground. Consider using ultrasonication or other extraction enhancement techniques.[2] For plasma samples, ensure the protein precipitation or SPE method is effective.
Suboptimal MS Parameters Optimize MS parameters such as spray voltage, gas flows, and temperatures for this compound. Perform infusion experiments with a pure standard to determine the optimal settings.
Analyte Degradation As mentioned previously, ensure sample stability throughout the analytical process.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is based on methods developed for the analysis of procyanidin dimers in plasma and is designed to minimize matrix effects through Solid-Phase Extraction (SPE).[9]

1. Sample Pre-treatment:

  • To 500 µL of plasma, add the 13C-labeled internal standard.

  • Add 500 µL of 1% formic acid in water and vortex to mix.

  • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

2. Solid-Phase Extraction (SPE):

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elute the this compound and internal standard with 1 mL of methanol.

3. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: Extraction of this compound from a Solid Food Matrix (e.g., Cocoa Powder)

This protocol is adapted from validated methods for procyanidin analysis in food matrices.[7]

1. Extraction:

  • Weigh 1 g of finely ground sample into a centrifuge tube.

  • Add the 13C-labeled internal standard.

  • Add 10 mL of a solvent mixture of acetone (B3395972)/water/acetic acid (70:29.5:0.5, v/v/v).

  • Vortex thoroughly and sonicate for 30 minutes in a water bath, keeping the temperature below 30°C.[2]

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet twice more.

2. Solvent Removal and Cleanup:

  • Pool the supernatants and evaporate the acetone using a rotary evaporator at a temperature below 40°C.

  • The remaining aqueous extract can be further purified by passing it through a C18 SPE cartridge, conditioned with methanol and water. Wash with water and elute with methanol.

3. Final Preparation:

  • Evaporate the purified extract to dryness under nitrogen at <40°C.

  • Reconstitute in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data from studies on B-type procyanidin dimers, which can serve as a reference for what to expect during method development for this compound.

Table 1: Matrix Effects and Recovery of Procyanidin B2 in Rat Plasma

Concentration (ng/mL)Matrix Effect (%)Recovery (%)
2084.9 ± 0.771.7 ± 1.5
5088.5 ± 0.972.2 ± 1.8
10090.2 ± 1.374.7 ± 2.1

Data adapted from a study on Procyanidin B2, demonstrating moderate ion suppression and consistent recovery after liquid-liquid extraction.

Table 2: Performance of a Validated HPLC-MS² Method for B-type Procyanidins in Food Matrices [7][8]

ParameterResult
Accuracy 90.9% to 125.4%
Precision (RSD) < 10% at lower concentrations
Matrices Validated In Seven model food matrices
Internal Standard Used 13C-labeled procyanidins

This data highlights the excellent performance achievable when using a stable isotope-labeled internal standard to compensate for matrix effects across various complex matrices.

Table 3: Typical MRM Transitions for B-type Procyanidin Dimers (e.g., this compound)

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Procyanidin B-type Dimer577.3407.0289.0
13C-labeled Procyanidin Dimer589.3 (example for 12 13C atoms)417.0 (example)295.0 (example)

These transitions are based on the fragmentation patterns of B-type procyanidin dimers and should be optimized for your specific instrument.[10][11]

Visualizations

Experimental_Workflow_Plasma plasma Plasma Sample add_is Add 13C-IS plasma->add_is acidify Acidify & Precipitate Proteins add_is->acidify centrifuge Centrifuge acidify->centrifuge spe Solid-Phase Extraction (Oasis HLB) centrifuge->spe Supernatant evaporate Evaporate to Dryness spe->evaporate Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound extraction from plasma.

Troubleshooting_Logic start Inaccurate/ Irreproducible Results check_is Using a 13C-labeled Internal Standard? start->check_is implement_is Implement 13C-IS (Gold Standard) check_is->implement_is No check_cleanup Assess Sample Cleanup check_is->check_cleanup Yes improve_cleanup Improve Cleanup (e.g., SPE, LLE) check_cleanup->improve_cleanup Ineffective check_chroma Review Chromatography check_cleanup->check_chroma Effective optimize_chroma Optimize Separation (Gradient, Column) check_chroma->optimize_chroma Poor Peak Shape check_stability Investigate Analyte Stability check_chroma->check_stability Good Peak Shape stabilize_sample Acidify Solvents, Keep Samples Cool check_stability->stabilize_sample Degradation Suspected

Caption: Logic for troubleshooting inaccurate LC-MS results.

References

Procyanidin B8 stability under different temperature and light conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin (B600670) B8. The information is designed to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Procyanidin B8 and why is its stability a concern?

This compound is a B-type proanthocyanidin, which is an oligomeric compound formed from flavan-3-ol (B1228485) units; specifically, it is a catechin-(4α→6)-epicatechin dimer.[1][2] Like other procyanidins, it is an unstable compound susceptible to degradation from various environmental factors, which can impact experimental results and the bioactivity of the compound.[3]

Q2: What are the optimal storage conditions for this compound?

For long-term stability, this compound extracts or isolates should be stored at low temperatures.

  • Long-Term Storage: Freezing at -20°C or, for maximum stability, -80°C is recommended.[4]

  • Short-Term Storage: Refrigeration at 2-8°C is suitable for a few days.[4]

  • Room Temperature: Storage at 25°C is not recommended as it can lead to significant degradation over time.[4]

Q3: How do temperature and light affect the stability of this compound?

Both temperature and light are critical factors that can induce degradation.

  • Temperature: High temperatures accelerate degradation. Processing steps, such as solvent evaporation, should be conducted at low temperatures (e.g., <40°C) to prevent thermal degradation.[4] Studies on similar flavonoids in dark chocolate have shown that degradation rates increase significantly with temperature.[5][6]

  • Light: Exposure to light, particularly UV light, can lead to photolytic reactions and degradation.[7][8] It is crucial to use amber vials or other light-protecting containers and to minimize light exposure during handling and storage.[4]

Q4: How does pH influence the stability of this compound?

Procyanidins are highly sensitive to pH.

  • Optimal pH: They are most stable in mildly acidic conditions, typically between pH 3 and 4.[4]

  • Alkaline/Neutral pH: In neutral or basic conditions, procyanidins are highly susceptible to oxidative degradation, often indicated by a browning of the solution.[4][9]

  • Strongly Acidic pH: At very low pH (<2.0), they can undergo acid-catalyzed hydrolysis, which breaks the bonds between the flavan-3-ol units.[4]

Troubleshooting Guides

Problem 1: My this compound sample/extract has turned brown.

  • Cause: A brown color is a common indicator of oxidative degradation.[4] This occurs when the phenolic hydroxyl groups react with oxygen.

  • Common Triggers:

    • pH of the solution is neutral or basic.[4]

    • Prolonged exposure to atmospheric oxygen.[9][10]

    • Exposure to high temperatures or light.[4]

  • Solutions:

    • Ensure all solvents and buffers are acidified to a pH between 3 and 4 using acids like formic or acetic acid.[4]

    • Minimize the sample's exposure to air. Work quickly or consider using an inert atmosphere (e.g., nitrogen or argon gas).

    • Store samples in amber vials and protect them from light during experiments.[4]

    • Avoid heating samples above 40°C.[4]

Problem 2: I am seeing a loss of this compound concentration in my samples over a short period, even when refrigerated.

  • Cause: This could be due to several factors, including repeated freeze-thaw cycles or suboptimal pH.

  • Solutions:

    • Aliquot samples into smaller volumes for single-use to avoid repeated freeze-thaw cycles, which are known to cause degradation.[4]

    • Verify the pH of your sample solution. If it is not within the stable range of 3-4, adjust it accordingly.

    • Ensure the refrigeration unit maintains a consistent temperature between 2-8°C.

Problem 3: My HPLC analysis shows poor resolution or unexpected peaks.

  • Cause: Procyanidin degradation during sample preparation or analysis can lead to the formation of new compounds, resulting in unexpected peaks. Poor resolution may occur if the chromatographic method is not optimized for procyanidin oligomers.

  • Solutions:

    • Use an acidified mobile phase (e.g., with 0.1% formic acid) to maintain stability during the HPLC run.[11]

    • For separating procyanidin oligomers based on their size (degree of polymerization), normal-phase HPLC is often more effective than reversed-phase HPLC.[12]

    • Ensure the sample preparation workflow is optimized to prevent degradation, as detailed in the protocols below.

Quantitative Data on Procyanidin Stability

While specific degradation kinetics for isolated this compound are not widely published, the following data from a study on dark chocolate containing various procyanidins (B1, B2, B3, B4) illustrates the typical impact of temperature on stability. The degradation was found to follow first-order reaction kinetics.[5][6]

Table 1: Degradation Rate Constants (k) for Procyanidins in Dark Chocolate at Different Storage Temperatures [6]

Compoundk at 4°C (x 10⁻³/day)k at 22°C (x 10⁻³/day)k at 35°C (x 10⁻³/day)
(+)-Catechin2.15.27.6
(-)-Epicatechin2.35.68.0
Procyanidin B12.05.07.3
Procyanidin B22.45.88.3
Procyanidin B32.15.17.5
Procyanidin B42.25.37.7

This data demonstrates a clear trend: procyanidin degradation accelerates as storage temperature increases.

Experimental Protocols

Protocol 1: Optimized Extraction of Procyanidins from Plant Material

This protocol is designed to efficiently extract procyanidins while minimizing degradation.

Materials:

  • Lyophilized and finely ground plant material (e.g., grape seeds)

  • Extraction Solvent: Acetone (B3395972)/water/acetic acid (70/29.5/0.5, v/v/v)[11]

  • Centrifuge

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Weigh 1 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 25 mL of the acidified acetone extraction solvent.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Stir the suspension for an additional 20 minutes at room temperature, protected from light.

  • Centrifuge the mixture at 8000 × g for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the remaining pellet to ensure complete extraction and combine the supernatants.

  • Remove the acetone from the combined supernatant using a rotary evaporator under reduced pressure at a temperature below 40°C.[4]

  • The remaining aqueous extract can be lyophilized to a powder or used directly for analysis.

  • For long-term storage, freeze the lyophilized powder at -20°C or -80°C in an amber, airtight container.[4]

Protocol 2: Quantification of this compound by HPLC

This method is suitable for the separation and quantification of procyanidin dimers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound standard.

Procedure:

  • Prepare a series of this compound standards of known concentrations to generate a calibration curve.

  • Prepare sample extracts by re-dissolving them in a known volume of the initial mobile phase. Filter through a 0.45 µm syringe filter.

  • Set the column temperature to a constant value (e.g., 30°C).[12]

  • Use a gradient elution program to separate the compounds. A typical gradient might be:

    • 0-10 min: 10% B

    • 10-20 min: Gradient from 10% to 35% B

    • Followed by a wash and re-equilibration step.

  • Set the detector to monitor absorbance at 280 nm.

  • Inject the standards and samples.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Start Plant Material Extract Extraction (Acidified Acetone/Water) Start->Extract Grind & Weigh Centrifuge Centrifugation Extract->Centrifuge Evaporate Solvent Evaporation (<40°C) Centrifuge->Evaporate Collect Supernatant Reconstitute Reconstitute & Filter Evaporate->Reconstitute Store Store Extract (-20°C or -80°C) (Amber Vials) Evaporate->Store HPLC HPLC Separation Reconstitute->HPLC Detect Detection (UV 280nm) HPLC->Detect Quantify Quantification Detect->Quantify

Caption: Standard experimental workflow for this compound extraction and analysis.

Caption: Troubleshooting logic for common this compound stability issues.

References

Technical Support Center: Quantification of Procyanidin B8 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Procyanidin (B600670) B8 isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental quantification of Procyanidin B8.

Problem Potential Cause(s) Suggested Solution(s)
Poor Chromatographic Resolution / Co-elution of Isomers (e.g., B8 with B2, B4, or B6) Inadequate stationary phase selectivity for the separation of C4→C6 (B5-B8) and C4→C8 (B1-B4) linked isomers.Optimize Chromatographic Conditions:Column Selection: Consider using a diol-based or silica-based normal-phase column, as these can offer better separation of procyanidin isomers based on their degree of polymerization.[1] For reversed-phase chromatography, test different stationary phases (e.g., C18 with different bonding densities or chemistries). • Gradient Optimization: Employ a shallow and slow gradient elution.[1] This can improve the separation of closely eluting isomers. • Temperature Control: Increasing the column temperature (e.g., to 50°C) can enhance molecular diffusion and may improve resolution between dimers, trimers, and tetramers.[1]
Inaccurate Quantification Lack of a specific this compound analytical standard: Using a different isomer (e.g., Procyanidin B1 or B2) for the calibration curve can lead to inaccurate results due to differences in response factors.[2][3]Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer.[4][5]Address Standardization and Matrix Effects:Standard Selection: If a certified this compound standard is unavailable, it is crucial to report results as "equivalents" of the standard used (e.g., "Procyanidin B2 equivalents"). Note the potential for inaccuracy in the methodology. Some suppliers offer a range of procyanidin standards, so it is worth checking their current availability.[6][7] • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed using the same sample preparation method. This helps to compensate for matrix-induced ion suppression or enhancement.[5] • Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard can help to correct for both matrix effects and variability in sample processing.
Low Signal Intensity or Poor Sensitivity Suboptimal MS Parameters: Incorrect ionization source settings (e.g., temperature, gas flows) or fragmentation energy can lead to a weak signal.In-source Fragmentation: Procyanidins can fragment within the ion source before entering the mass analyzer, reducing the abundance of the precursor ion.[8]Optimize Mass Spectrometry Conditions:Source Parameters: Systematically optimize ESI source parameters to maximize the signal for the this compound precursor ion. • Collision Energy: Optimize the collision energy in MS/MS experiments to obtain a stable and intense fragment ion for quantification. • In-Source Fragmentation Control: Use lower in-source energies (e.g., cone voltage or fragmentor voltage) to minimize unwanted fragmentation before mass analysis.[8]
Difficulty in Confirming Isomer Identity Similar Fragmentation Patterns: B-type procyanidin isomers often produce very similar fragment ions in MS/MS, making unambiguous identification challenging without chromatographic separation and authentic standards.[9]Employ Multiple Identification Criteria:Retention Time Matching: Compare the retention time of the peak of interest with that of a purified this compound standard, if available.[10] • High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the precursor and fragment ions. • Fragmentation Pattern Analysis: While challenging, subtle differences in the relative abundance of fragment ions may exist between isomers. A detailed comparison with literature data or an in-house generated library can aid in tentative identification.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What makes the quantification of this compound isomers so challenging?

The primary challenges stem from their structural similarity to other B-type procyanidin dimers. This compound is composed of (+)-catechin and (-)-epicatechin (B1671481) subunits linked through a C4→C6 bond.[10][2] This makes it an isomer of other dimers like Procyanidin B4 ((+)-catechin-(4α→8)-(-)-epicatechin). These isomers often co-elute in chromatographic systems, and their mass spectra and fragmentation patterns can be very similar, complicating accurate and independent quantification.[1][9] Furthermore, the commercial availability of pure analytical standards for all B-type isomers, including B8, is limited, which is a significant hurdle for accurate quantification.[2][3]

Q2: Which analytical technique is most suitable for the quantification of this compound?

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most powerful and widely used technique.[14] UHPLC (Ultra-High-Performance Liquid Chromatography) can offer even better resolution and faster analysis times.[15] The chromatography step is crucial for separating the isomers, while the tandem mass spectrometry provides the selectivity and sensitivity needed for detection and quantification in complex matrices.

Q3: How can I differentiate this compound from other B-type isomers in my analysis?

Differentiation relies on a combination of chromatographic separation and mass spectrometric analysis.

  • Chromatography: As mentioned in the troubleshooting guide, optimizing your HPLC/UHPLC method is key. Normal-phase chromatography on a diol or silica (B1680970) column can be effective in separating procyanidins by their degree of polymerization and may offer different selectivity for isomers compared to reversed-phase columns.[1]

  • Mass Spectrometry: While MS/MS fragmentation patterns are similar, careful analysis may reveal subtle differences. The main fragmentation pathways for B-type dimers include quinone methide (QM) cleavage, heterocyclic ring fission (HRF), and retro-Diels-Alder (RDA) fission.[12][13] Comparing the relative intensities of these fragment ions to those of a known standard or detailed literature data can aid in tentative identification.

Q4: What are the characteristic MS/MS fragment ions for B-type procyanidin dimers like this compound?

For a B-type procyanidin dimer with a precursor ion [M-H]⁻ at m/z 577, common fragment ions observed in negative ion mode include:

  • m/z 451: Resulting from a heterocyclic ring fission (HRF).

  • m/z 425: From a retro-Diels-Alder (RDA) fission of the heterocyclic C-ring.

  • m/z 407: A subsequent loss of water from the m/z 425 fragment.

  • m/z 289: Corresponding to the monomeric epicatechin or catechin (B1668976) unit, resulting from quinone methide (QM) cleavage of the interflavan bond.[12][16]

The presence of these fragments confirms the compound as a B-type procyanidin dimer. However, these fragments are typically not unique to a single isomer.

Q5: How should I prepare my samples to minimize matrix effects?

Effective sample preparation is crucial. A common approach involves:

  • Extraction: Use an appropriate solvent mixture to efficiently extract procyanidins. Mixtures of acetone (B3395972), methanol, or ethanol (B145695) with water are often employed.[17]

  • Cleanup: Solid-phase extraction (SPE) can be used to remove interfering compounds from the sample matrix.

  • Filtration: Always filter your final extract through a 0.22 or 0.45 µm filter before injection to protect your HPLC/UHPLC system.[14] To account for remaining matrix effects, it is highly recommended to use matrix-matched calibration standards.[5]

Quantitative Data Summary

Table 1: Typical Mass Spectrometry Parameters for Procyanidin B-type Dimer Analysis

ParameterSettingRationale
Ionization ModeElectrospray Ionization (ESI), NegativeProcyanidins readily form [M-H]⁻ ions, and this mode often provides high sensitivity and characteristic fragmentation.
Precursor Ion (m/z)577.1The deprotonated molecular ion for a procyanidin dimer.
Product Ions (m/z)451.1, 425.1, 407.1, 289.1These are characteristic fragment ions used for identification and quantification in MS/MS.[12][16]
Collision Energy15-30 eV (instrument dependent)This energy range is typically sufficient to induce characteristic fragmentation without excessive signal loss. Optimization is required for each specific instrument.[14]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Homogenization: Lyophilize and grind the plant material to a fine powder.

  • Extraction Solvent Preparation: Prepare a solution of acetone/water/acetic acid (70:29.5:0.5, v/v/v).

  • Extraction: a. Weigh approximately 250 mg of the powdered sample into a centrifuge tube. b. Add 5 mL of the extraction solvent. c. Vortex the mixture for 2 minutes. d. Sonicate the sample for 30-60 minutes at room temperature.[14] e. Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

  • Solvent Evaporation: Evaporate the acetone from the supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the remaining aqueous extract in a suitable volume of the initial mobile phase of your HPLC method.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC-MS analysis.[14]

Protocol 2: HPLC-MS/MS Method for Procyanidin Isomer Analysis

This protocol provides a starting point; optimization will be necessary for specific instrumentation and samples.

  • Chromatographic System: UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 25% B (slow gradient for isomer separation)

    • 25-30 min: 25% to 95% B (to elute more retained compounds)

    • 30-35 min: Hold at 95% B

    • 35.1-40 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Detection (MRM Mode):

    • Transition for Quantification: m/z 577.1 → 451.1 (or another stable fragment).

    • Transition for Confirmation: m/z 577.1 → 289.1.

Visualizations

G Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Homogenization Sample Homogenization (Lyophilize & Grind) Extraction Extraction (e.g., Aqueous Acetone) Sample_Homogenization->Extraction Cleanup Cleanup & Filtration (e.g., SPE, 0.45 µm filter) Extraction->Cleanup HPLC_Separation HPLC/UHPLC Separation (Isomer Separation) Cleanup->HPLC_Separation Inject Sample MS_MS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Acquire Data Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Caption: General workflow for the quantification of this compound.

G Troubleshooting Poor Peak Resolution Start Poor Peak Resolution (Co-elution) Q1 Is the gradient optimized? Start->Q1 A1 Implement a shallower gradient Q1->A1 No Q2 Have you tried different column chemistries? Q1->Q2 Yes A1->Q2 A2 Test a Diol or other Normal Phase column Q2->A2 No Q3 Is the column temperature controlled? Q2->Q3 Yes A2->Q3 A3 Increase temperature (e.g., to 50°C) Q3->A3 No End Resolution Improved Q3->End Yes A3->End

Caption: Decision tree for troubleshooting poor peak resolution.

G Key Fragmentation Pathways of Procyanidin B-type Dimers cluster_frags Primary Fragment Ions Precursor Procyanidin B-type Dimer [M-H]⁻ m/z 577 QM Quinone Methide (QM) Cleavage (m/z 289) Precursor->QM HRF Heterocyclic Ring Fission (HRF) (m/z 451) Precursor->HRF RDA Retro-Diels-Alder (RDA) Fission (m/z 425) Precursor->RDA

Caption: Main MS/MS fragmentation pathways for Procyanidin B-type dimers.

References

Refining purification protocols to remove Procyanidin B8 contaminants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for procyanidin (B600670) B8 purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the isolation and purification of procyanidin B8, with a focus on removing common contaminants.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My this compound fraction is contaminated with other procyanidin dimers (e.g., B1, B2, B4). How can I improve the separation?

A1: The co-elution of procyanidin B-type isomers is a common challenge due to their similar structures and polarities. This compound is a (+)-catechin-(4α→6)-(-)-epicatechin dimer.[1] Its isomers differ in the monomeric units and the linkage position (C4-C8 vs. C4-C6).[1]

  • Chromatographic Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally more effective than Normal-Phase (NP-HPLC) for separating isomers of the same degree of polymerization.[2]

  • Optimization of RP-HPLC:

    • Column Choice: A C18 column is a standard choice.

    • Mobile Phase: Employ a shallow gradient of an organic solvent (like acetonitrile (B52724) or methanol) in acidified water (e.g., with 0.1% formic or acetic acid). A slow, shallow gradient is crucial for resolving closely related isomers.

    • Temperature: Optimizing the column temperature can sometimes improve resolution.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective for the preparative-scale separation of procyanidin B dimers, including B3, B4, B6, and B8.[1][3][4]

Q2: My final product contains significant amounts of catechin (B1668976) and epicatechin monomers. How can I remove them?

A2: Monomers are less polar than dimers in NP-HPLC and more retained in RP-HPLC. Their removal can be achieved through several methods:

  • Column Chromatography:

    • Sephadex LH-20: This is a common and effective method. Eluting with a polar solvent like ethanol (B145695) will cause the monomers to elute after the dimeric fraction.

    • Silica Gel: This can also be used to separate monomers from dimers.

  • Preparative HPLC: Both NP-HPLC and RP-HPLC can be scaled up to preparative levels to effectively separate monomers from the dimer fraction. In NP-HPLC, monomers will elute before the dimers.

  • Solid-Phase Extraction (SPE): An SPE cartridge can be used to enrich the dimer fraction.

Q3: I am experiencing low yield of this compound after purification. What are the possible causes and solutions?

A3: Low yield can result from several factors, from initial extraction to the final purification steps.

  • Incomplete Extraction:

    • Ensure the plant material is finely ground to maximize surface area.

    • Use an optimal solvent system. A mixture of acetone (B3395972) and water (e.g., 70% acetone) is often effective for procyanidin extraction.[5]

    • Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[6]

  • Degradation: Procyanidins are sensitive to heat, light, and oxidative conditions.

    • Perform extractions at low temperatures.[6]

    • Use acidified solvents to improve stability.[6]

    • Evaporate solvents at low temperatures (<40°C) under reduced pressure.[6]

  • Irreversible Adsorption: Procyanidins can irreversibly bind to certain stationary phases. Ensure the chosen chromatography media is appropriate and that the column is properly packed and equilibrated.

Q4: The peaks in my chromatogram are broad or show tailing. How can I improve peak shape?

A4: Poor peak shape can be due to several factors related to the sample, mobile phase, or column.

  • Column Overload: Injecting too much sample can lead to broad peaks. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Procyanidins can have secondary interactions with the stationary phase. Adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase can suppress these interactions and improve peak shape.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.

  • Inappropriate Mobile Phase: The sample should be dissolved in the initial mobile phase to ensure good peak shape at the start of the gradient.

Data on Chromatographic Separation Methods

The following tables summarize common chromatographic methods used for the separation of procyanidins, which can be adapted for the purification of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MethodStationary PhaseTypical Mobile PhaseSeparation PrincipleApplication
Normal-Phase (NP-HPLC) Silica, DiolHexane/Methanol/Ethyl Acetate gradientsSeparates based on degree of polymerization (DP). Larger, more polar oligomers are retained longer.[2]Good for separating monomers, dimers, trimers, etc., into classes.
Reversed-Phase (RP-HPLC) C18, C8Water/Acetonitrile or Methanol with acid (e.g., formic acid)Separates based on hydrophobicity. Less polar, smaller molecules are retained longer.[2]Effective for separating isomers within the same DP class (e.g., B1 vs. B8).
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, DiolHigh organic solvent content with a small amount of aqueous bufferA variant of normal-phase, separates based on polarity and DP.[7][8]Useful for separating oligomers by size.[7][8]

Table 2: High-Speed Counter-Current Chromatography (HSCCC)

ApplicationSolvent System ExampleElution ModeResultReference
Separation of Apple Procyanidinsn-butanol-methyl tert.-butyl ether-acetonitrile-0.1% trifluoroacetic acid (2:4:3:8)Lower phase as mobile phaseGood separation of B and C type procyanidins.[9]
Preparative Separation of Cacao Bean Procyanidinsn-hexane-ethyl acetate-water (1:50:50, v/v/v)Combination of head-tail and tail-headIsolation of procyanidin B2 with >86% purity in a single run.[10]
Isolation of Dimeric Procyanidins B3, B4, B6, and B8Not specifiedNot specifiedSuccessful preparative scale isolation from a semi-synthetic reaction mixture.[1][3][4]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific application.

Protocol 1: Initial Enrichment of Procyanidin Dimers using Column Chromatography

This protocol describes a common first step to enrich the dimeric procyanidin fraction from a crude extract.

  • Sample Preparation:

    • Obtain a crude procyanidin extract from your source material (e.g., grape seeds) using an appropriate solvent like 70% aqueous acetone.[5]

    • Evaporate the organic solvent under reduced pressure at a temperature below 40°C.

    • Freeze-dry the remaining aqueous solution to obtain a dry powder.

  • Column Preparation (Sephadex LH-20):

    • Swell the Sephadex LH-20 gel in the desired elution solvent (e.g., ethanol) for several hours.

    • Carefully pack the swollen gel into a chromatography column, ensuring a homogenous and stable bed.

    • Equilibrate the column by washing with several bed volumes of the elution solvent.

  • Chromatography:

    • Dissolve the crude extract in a minimal amount of the elution solvent.

    • Carefully load the sample onto the top of the column.

    • Begin elution with the solvent.

    • Collect fractions and monitor the eluate at 280 nm.

    • Analyze the collected fractions by TLC or HPLC to identify those containing the dimeric procyanidins.

    • Pool the relevant fractions and concentrate under reduced pressure.

Protocol 2: High-Resolution Separation of this compound by RP-HPLC

This protocol is for the analytical or semi-preparative separation of this compound from other isomers.

  • HPLC System:

    • An HPLC system equipped with a pump, autosampler, column oven, and a diode array or fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow, linear gradient from a low to a moderate concentration of mobile phase B over a long run time (e.g., 5-25% B over 60 minutes). This will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm or fluorescence detection (Excitation: ~280 nm, Emission: ~320 nm).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare the enriched procyanidin fraction from Protocol 1 by dissolving it in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the equilibrated HPLC system.

    • Collect fractions corresponding to the peak of interest (this compound).

    • Confirm the identity and purity of the collected fraction using mass spectrometry (MS).

Visualizations

Procyanidin Purification Workflow

G cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification High-Resolution Purification cluster_analysis Analysis raw_material Plant Material (e.g., Grape Seeds) extraction Solvent Extraction (e.g., 70% Acetone) raw_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Sephadex LH-20) crude_extract->column_chrom enriched_fraction Enriched Dimer Fraction column_chrom->enriched_fraction hplc Preparative RP-HPLC enriched_fraction->hplc pure_b8 Pure this compound hplc->pure_b8 analysis Purity Check (HPLC, MS) pure_b8->analysis

Caption: A typical workflow for the purification of this compound from a plant source.

Troubleshooting Logic for Co-eluting Contaminants

G cluster_rp_hplc RP-HPLC Optimization cluster_column Column & Conditions cluster_advanced Advanced Techniques start Issue: Co-elution of this compound with other dimers/contaminants check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Action: Decrease gradient slope (e.g., 0.2% B/min) check_gradient->adjust_gradient No check_solvent Is the organic solvent optimal? check_gradient->check_solvent Yes adjust_gradient->check_solvent change_solvent Action: Try Methanol instead of Acetonitrile or vice versa check_solvent->change_solvent No check_column Is the column chemistry appropriate? check_solvent->check_column Yes change_solvent->check_column change_column Action: Try a different C18 phase or a Phenyl-Hexyl column check_column->change_column No check_temp Is the temperature optimized? check_column->check_temp Yes change_column->check_temp adjust_temp Action: Test different column temperatures (e.g., 25°C, 35°C, 45°C) check_temp->adjust_temp No consider_hsccc Is preparative scale needed? check_temp->consider_hsccc Yes adjust_temp->consider_hsccc use_hsccc Action: Use High-Speed Counter-Current Chromatography (HSCCC) consider_hsccc->use_hsccc Yes end_node Resolution Improved consider_hsccc->end_node No, continue optimization use_hsccc->end_node

References

Improving the shelf-life of Procyanidin B8 reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life and ensuring the stability of Procyanidin (B600670) B8 reference standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability under various conditions.

Frequently Asked Questions (FAQs)

Q1: What is Procyanidin B8 and why is its stability important?

This compound is a B-type proanthocyanidin, which is a dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units.[1] As a polyphenol, it is susceptible to degradation, which can impact its purity and concentration. Maintaining the stability of this compound reference standards is crucial for accurate quantification in experimental samples, ensuring the reliability and reproducibility of research findings in areas like nutraceuticals and pharmaceuticals.

Q2: What are the primary factors that cause the degradation of this compound?

The main factors leading to the degradation of this compound are:

  • pH: Procyanidins are most stable in mildly acidic conditions (pH 3-4).[2] In neutral or alkaline environments, they are highly susceptible to oxidation. At very low pH (<2.0), they can undergo acid-catalyzed hydrolysis of the interflavan bond.[2]

  • Temperature: Elevated temperatures accelerate degradation. Long-term storage should be at low temperatures, ideally -80°C.[2] Temperatures above 50°C can significantly reduce antioxidant activity.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is recommended to store standards in amber vials or otherwise protected from light.[2]

  • Oxygen: Atmospheric oxygen can cause oxidative degradation, often indicated by a browning of the solution.[2] Performing sample preparation under an inert atmosphere (e.g., nitrogen) can mitigate this.[2]

  • Solvent: The choice of solvent can impact stability. While methanol (B129727) and ethanol (B145695) are common solvents for preparing stock solutions, their purity and the presence of acidic modifiers can affect long-term stability.[2]

Q3: What is the ideal temperature for storing this compound reference standards?

For optimal long-term stability, this compound solid standards and stock solutions should be stored at -80°C. For short-term storage (up to a few weeks), -20°C is acceptable.[2] Refrigeration at 2-8°C is suitable for very short-term use (a few days).[2] Room temperature storage is not recommended as it can lead to significant degradation.[2]

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in HPLC-grade methanol or ethanol. To aid dissolution, sonication can be used. Store stock solutions in amber vials to protect from light and at -20°C for short-term use or -80°C for long-term storage. To minimize degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots.[2]

Q5: My this compound solution has turned brown. What does this signify and what can I do?

A brown coloration is a common indicator of oxidative degradation.[2] This occurs when the phenolic hydroxyl groups react with oxygen, a process accelerated by neutral or alkaline pH, light, and higher temperatures.[2] To prevent this, it is crucial to work quickly, use acidified solvents (pH 3-4), protect solutions from light by using amber vials, and store them at appropriate low temperatures.[2] For sensitive experiments, degassing solvents and working under an inert atmosphere (e.g., nitrogen) may be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent HPLC peak area for the standard. Degradation of the reference standard due to improper storage.Verify storage conditions (temperature, light protection). Prepare a fresh stock solution from the solid standard. Store aliquots at -80°C to avoid freeze-thaw cycles.
pH of the solution is outside the stable range (pH 3-4).Ensure all solvents and diluents are acidified to a pH between 3 and 4 using formic or acetic acid.[2]
Appearance of new, unidentified peaks in the chromatogram. Degradation of this compound into other compounds.This is expected in stability studies. These new peaks represent degradation products. A validated stability-indicating method should be able to resolve these peaks from the parent compound.
Contamination of the solvent or glassware.Use high-purity HPLC-grade solvents and ensure all glassware is thoroughly cleaned.
The solid reference standard appears discolored or clumpy. Exposure to moisture and/or oxygen.Store the solid standard in a tightly sealed container in a desiccator at -20°C or below.
Rapid degradation of the standard in the autosampler. The autosampler temperature is too high.Set the autosampler temperature to a low setting, typically 4-5°C, to maintain the stability of the samples during analysis.[3]

Quantitative Stability Data

The stability of procyanidins is influenced by temperature and pH. The following tables summarize degradation kinetic data for B-type procyanidin dimers, which can serve as a reference for the expected stability of this compound.

Table 1: Effect of Temperature on the Degradation of Procyanidins in Dark Chocolate (70% Cocoa)

TemperatureRate Constant (k) (day⁻¹)
4°C2.2 x 10⁻³
22°C5.4 x 10⁻³
35°C7.8 x 10⁻³

Adapted from a study on catechins and procyanidins in dark chocolate. The degradation followed first-order reaction kinetics.[4][5]

Table 2: Influence of pH on the Degradation of Procyanidin B1 in a Model Wine Solution

pHRate Constant (k) (days⁻¹)Half-life (t½) (days)
2.00.009275
3.20.0026267

Data from a study on the degradation kinetics of procyanidins in model wine solutions. The disappearance of procyanidins followed first-order apparent reaction kinetics. Procyanidin B1 was found to be most stable at pH 3.2.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Objective: To generate degradation products of this compound under various stress conditions. A degradation of 5-20% is generally recommended for the development of stability-indicating methods.[7]

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Ethanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours) due to the higher reactivity of procyanidins in basic conditions. Neutralize with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution. Store at room temperature, protected from light, and analyze at different time intervals (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the solid this compound standard in an oven at a controlled temperature (e.g., 60°C). Also, prepare a solution of the standard in a suitable solvent (e.g., acidified methanol) and expose it to the same temperature. Analyze at set time points.

  • Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

4. Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for a reversed-phase HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid (or another suitable acid to maintain a pH of 3-4).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient from 10% to 30% B

    • 30-35 min: Linear gradient from 30% to 90% B

    • 35-40 min: Hold at 90% B

    • 40-41 min: Return to 10% B

    • 41-50 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating. Peak purity analysis of the this compound peak in stressed samples should be performed using the DAD to confirm that it is not co-eluting with any degradation products.

Visualizations

cluster_storage Storage of this compound Standard cluster_conditions Recommended Conditions cluster_degradation Degradation Pathways Solid Solid Standard Stock Stock Solution (in acidified Methanol/Ethanol) Solid->Stock Dissolve Aliquots Working Aliquots Stock->Aliquots Aliquot PB8 This compound Aliquots->PB8 Use in Experiments Temp Temperature: -80°C (Long-term) -20°C (Short-term) Light Protection from Light: Use Amber Vials pH pH Control: Acidified solvent (pH 3-4) Oxidation Oxidation Products (e.g., Quinones) PB8->Oxidation High pH, O₂, Light, Heat Hydrolysis Hydrolysis Products (Catechin/Epicatechin monomers) PB8->Hydrolysis Low pH (<2), Heat cluster_workflow Forced Degradation & Stability Analysis Workflow Start Prepare this compound Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Evaluate Data: - % Degradation - Identify Degradation Products - Assess Peak Purity Analyze->Data

References

How to handle Procyanidin B8 instability during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the inherent instability of Procyanidin (B600670) B8 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is Procyanidin B8 and why is it unstable?

This compound is a B-type proanthocyanidin, which is a dimer of the flavan-3-ols (+)-catechin and (-)-epicatechin (B1671481) linked by a C4→C6 bond.[1][2] Like other procyanidins, it is susceptible to degradation due to the presence of multiple hydroxyl groups on its aromatic rings, making it sensitive to oxidation. The interflavan bond is also liable to cleavage under certain conditions.[1][3]

Q2: What are the main factors that contribute to the degradation of this compound?

The primary factors leading to the degradation of this compound and other procyanidins are:

  • pH: Procyanidins are most stable in mildly acidic conditions (pH 3-4). They are unstable in neutral and alkaline (pH > 7) conditions where they undergo rapid oxidative degradation.[3] At very low pH (< 2), they can undergo acid-catalyzed cleavage of the interflavan bond.[3]

  • Temperature: Elevated temperatures accelerate the degradation of procyanidins.[4] It is recommended to keep temperatures below 40°C during all sample preparation steps.[3]

  • Oxygen: Exposure to oxygen leads to oxidative degradation, often characterized by a browning of the solution.[3]

  • Light: Exposure to light can also promote the degradation of procyanidins.

  • Enzymes: The presence of polyphenol oxidase and other enzymes in plant extracts can lead to enzymatic degradation.

Q3: What is the ideal solvent for extracting and dissolving this compound?

A mixture of acetone (B3395972) and water (e.g., 70:30 v/v) is often effective for extracting procyanidins.[5] For dissolving purified this compound, organic solvents such as ethanol, DMSO, and dimethylformamide (purged with an inert gas) can be used. For aqueous solutions, it is crucial to use a buffer system to maintain a pH between 3 and 4. Acidifying the solvent with a small amount of an acid like formic acid or acetic acid (0.1-1%) can improve stability.[3]

Q4: How should I store my this compound samples and standards?

For long-term storage, solid this compound and its solutions should be stored at -20°C or ideally at -80°C.[3] For short-term storage (a few days), refrigeration at 2-8°C is acceptable.[3] It is also recommended to store samples in amber vials to protect them from light and to aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound samples.

Problem: Low or no recovery of this compound in my extract.

  • Possible Cause: Inefficient extraction.

    • Solution: Ensure your extraction solvent is appropriate for procyanidins. An acetone/water mixture is generally effective.[5] Increase the solvent-to-solid ratio and consider using techniques like sonication to improve extraction efficiency.

  • Possible Cause: Degradation during extraction.

    • Solution: Maintain a low temperature (below 40°C) throughout the extraction process. Use an acidified solvent (pH 3-4) to prevent degradation.[3] Minimize exposure to oxygen and light by working quickly and using amber-colored labware.

Problem: My this compound solution has turned brown.

  • Possible Cause: Oxidative degradation.

    • Solution: This is a common sign of oxidation, which is accelerated at neutral or alkaline pH and by exposure to oxygen and light.[3] Ensure your solutions are maintained at an acidic pH (3-4). Consider purging your solvents with an inert gas (like nitrogen or argon) before use and working under an inert atmosphere. The addition of antioxidants such as ascorbic acid can also help to mitigate oxidation.[3]

Problem: I am seeing unexpected peaks in my chromatogram.

  • Possible Cause: Degradation products.

    • Solution: this compound can degrade into its constituent monomers ((+)-catechin and (-)-epicatechin) or other rearrangement products. Review your sample preparation and storage procedures to identify potential causes of degradation. Ensure that your analytical method is optimized to separate this compound from its potential degradation products.

  • Possible Cause: Isomerization.

    • Solution: Under certain conditions, procyanidins can undergo epimerization. Ensure your experimental conditions are controlled and consistent.

Quantitative Data on Procyanidin Stability

Due to the limited availability of specific quantitative stability data for this compound, the following tables summarize the stability of B-type procyanidin dimers, which are structurally similar and expected to exhibit comparable stability profiles.

Table 1: Effect of Temperature on the Stability of B-type Procyanidin Dimers

Temperature (°C)Effect on StabilityRecommendation
> 60Significant and rapid degradation.Avoid heating above 40°C.[3]
40 - 50Increased rate of degradation.Limit exposure time at this temperature.
25 (Room Temp)Gradual degradation over time.Not recommended for storage.[3]
2 - 8Suitable for short-term storage (days).[3]Store working solutions and samples for immediate use.
-20 to -80Optimal for long-term storage.[3]Store stock solutions and valuable samples.

Table 2: Effect of pH on the Stability of B-type Procyanidin Dimers

pH RangeStabilityRecommendation
< 2.0Unstable; risk of acid-catalyzed cleavage of the interflavan bond.[3]Avoid highly acidic conditions unless intentional hydrolysis is desired.
3.0 - 4.0Most stable range.[3]Maintain this pH for all solutions containing this compound.
4.0 - 6.0Stability decreases as pH increases.Work quickly if operating in this range.
> 7.0Very unstable; rapid oxidative degradation occurs.[3]Avoid neutral and alkaline conditions completely.

Visualizing this compound Instability and Handling

Degradation Pathways of B-type Procyanidin Dimers

Simplified Degradation Pathways of B-type Procyanidin Dimers Procyanidin_B8 This compound ((+)-Catechin-(4α→6)-(-)-Epicatechin) Acid_Hydrolysis Acid-Catalyzed Cleavage (pH < 2) Procyanidin_B8->Acid_Hydrolysis Low pH Oxidation Oxidative Degradation (pH > 7, O2, Light) Procyanidin_B8->Oxidation High pH, O2 Monomers Monomers ((+)-Catechin & (-)-Epicatechin) Acid_Hydrolysis->Monomers Oxidized_Products Oxidized & Rearranged Products (Brown Color) Oxidation->Oxidized_Products Workflow for Stable this compound Sample Preparation Start Start: Plant Material Extraction Extraction (Acetone/Water with 0.1% Formic Acid, <40°C, subdued light) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Solvent_Evaporation Solvent Evaporation (<40°C, reduced pressure) Filtration->Solvent_Evaporation Reconstitution Reconstitution (Acidified mobile phase, pH 3-4) Solvent_Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Storage Storage (-80°C, amber vials, inert gas) Reconstitution->Storage Troubleshooting this compound Instability Problem Problem: Low Yield or Degradation of this compound Check_pH Is the pH of all solutions maintained between 3 and 4? Problem->Check_pH Check_Temp Was the temperature kept below 40°C at all times? Check_pH->Check_Temp Yes Solution_pH Solution: Acidify all solvents and buffers. Check_pH->Solution_pH No Check_O2_Light Was exposure to oxygen and light minimized? Check_Temp->Check_O2_Light Yes Solution_Temp Solution: Use cooling baths and low-temperature solvent evaporation. Check_Temp->Solution_Temp No Solution_O2_Light Solution: Work under inert atmosphere, use amber vials, and work quickly. Check_O2_Light->Solution_O2_Light No Resolved Problem Resolved Check_O2_Light->Resolved Yes Solution_pH->Check_Temp Solution_Temp->Check_O2_Light Solution_O2_Light->Resolved

References

Technical Support Center: Optimizing Solvent Systems for Procyanidin B8 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing solvent systems for Procyanidin (B600670) B8 chromatography. It includes frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting Procyanidin B8 and other procyanidins?

A: Generally, aqueous acetone (B3395972) (typically 70% v/v) is considered one of the most efficient solvents for extracting a broad range of procyanidins, including dimers like this compound, from various plant materials.[1][2] Aqueous ethanol (B145695) (47% to 70%) is also a widely used and less toxic alternative.[1] For targeting lower molecular weight procyanidins, methanol (B129727) can be a suitable choice.[3][4]

Q2: Why are aqueous-organic solvent mixtures recommended over pure solvents?

A: Aqueous-organic mixtures are effective because they can solvate a wider range of procyanidin oligomers, which have varying polarities.[1] The water component helps desorb the procyanidins from the plant matrix, while the organic solvent dissolves them.[1] Pure organic solvents, like 100% acetone, can sometimes lead to poor solubility and precipitation of the target compounds.[1]

Q3: How important is the pH of the extraction and mobile phase solvents?

A: The pH is critical for both yield and stability. Acidifying the extraction solvent to a pH between 2 and 4 often enhances the extraction yield and improves the stability of procyanidins by preventing oxidation and hydrolysis.[1][4] Procyanidins are most stable in mildly acidic conditions (pH 3-4).[4] In neutral or alkaline conditions, they are highly susceptible to oxidative degradation.[4] For HPLC, mobile phases are often acidified with small amounts of formic acid, acetic acid, or trifluoroacetic acid (TFA) to improve peak shape and resolution.[4][5][6]

Q4: What factors can cause this compound to degrade during sample preparation and analysis?

A: Procyanidins are sensitive compounds. Degradation can be triggered by high temperatures, inappropriate pH levels (both highly acidic and alkaline), oxygen (oxidation), light, and the presence of certain enzymes.[4] To minimize degradation, it is recommended to work at low temperatures (storage at -20°C or -80°C), maintain a slightly acidic pH, and use an inert atmosphere (e.g., nitrogen) to minimize oxidation.[1][4]

Q5: My procyanidin extract has turned brown. What does this indicate?

A: A brown color in the sample extract typically indicates oxidative degradation of the procyanidins.[4] This can happen in neutral or alkaline conditions and leads to a loss of bioactivity.[4]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue where the trailing edge of a peak extends further than its leading edge.[7] This can compromise resolution and quantification. Here are the common causes and solutions:

  • Secondary Interactions: Polar analytes like procyanidins can interact with ionized silanol (B1196071) groups on the silica (B1680970) surface of the column, causing tailing.[7]

    • Solution: Add a mobile phase modifier to reduce these interactions. Using an acidified mobile phase (e.g., with 0.05-0.1% formic or acetic acid) can help.[4] Selecting a buffer based on the analyte's pKa can also maintain a stable pH and improve peak shape.[7]

  • Column Overload: Injecting too much sample can exceed the column's capacity, leading to peak tailing.[7][8]

    • Solution: Dilute the sample or reduce the injection volume and re-run the analysis to see if the peak shape improves.[7][9]

  • Column Contamination or Degradation: Accumulation of strongly retained substances from the sample matrix on the column inlet frit can distort the peak shape.[8][10]

    • Solution: Use a guard column to protect the analytical column from contaminants.[11] If the column is contaminated, try backflushing it. If the problem persists, the column may need to be replaced.[10]

  • Extra-Column Effects: Dead volume in the tubing or fittings between the injector, column, and detector can cause peak broadening and tailing.[8][9]

    • Solution: Ensure all fittings are secure and use tubing with the smallest possible internal diameter and length.[9]

G start Peak Tailing Observed cause1 Secondary Interactions (e.g., silanol groups) start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination/ Blocked Frit start->cause3 cause4 Extra-Column Volume start->cause4 solution1 Modify Mobile Phase (e.g., add acid/buffer) cause1->solution1 solution2 Reduce Sample Load (Dilute or inject less) cause2->solution2 solution3 Use Guard Column/ Backflush/Replace Column cause3->solution3 solution4 Check & Minimize Tubing/ Fittings cause4->solution4

Caption: Troubleshooting workflow for peak tailing in chromatography.

Issue 2: Low Yield or Poor Resolution

Q: I am getting a very low yield of procyanidins in my final extract. What could be wrong?

A: Low yield can stem from several factors related to the extraction process:

  • Inefficient Solvent System: The solvent may not be optimal for your specific sample matrix.[4]

    • Solution: Optimize the solvent system. A 70% aqueous acetone solution is a robust starting point for a broad range of procyanidins.[1][4] Consider adding a small amount of acid (e.g., 1% acetic acid) to improve extraction efficiency.[4]

  • Insufficient Extraction Time/Agitation: The contact time between the solvent and the sample may be too short.

    • Solution: Increase the extraction time (e.g., up to 6 hours) and ensure continuous agitation to facilitate solvent penetration into the plant material.[1]

  • Incorrect pH: If the solvent pH is not acidic, yields can be lower due to reduced stability.[1]

    • Solution: Adjust the solvent pH to between 2 and 4 using an acid like formic or acetic acid.[1]

Q: The peaks for different procyanidin oligomers are not well-separated in my chromatogram. How can I improve resolution?

A: Poor resolution can often be addressed by adjusting the chromatographic conditions:

  • Mobile Phase Composition: The elution strength of your mobile phase may be too high or too low.

    • Solution: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds.[12] Normal-phase HPLC on a diol or silica column can be more effective for separating procyanidins based on their degree of polymerization compared to reversed-phase HPLC.[12][13]

  • Column Choice: The stationary phase may not be suitable for separating procyanidin oligomers.

    • Solution: For separating procyanidin oligomers up to tetramers, reversed-phase C18 columns are commonly used.[12] For separating higher polymers, normal-phase columns (like silica or diol) often provide better results.[12][14]

  • Flow Rate and Temperature: These parameters can influence peak separation.

    • Solution: Try reducing the flow rate to increase the interaction time with the stationary phase. Optimizing the column temperature can also affect selectivity and improve resolution.[15][16]

Data Presentation: Solvent Systems and HPLC Conditions

The following tables summarize quantitative data from various studies for the extraction and analysis of procyanidins.

Table 1: Common Solvent Systems for Procyanidin Extraction

Solvent SystemTarget ProcyanidinsSource Material(s)Reference(s)
70% Acetone (aqueous)Broad range of oligomersCocoa, Grape Seeds, Coffee Pulp[1][2][3][17]
80% DMSO (aqueous)Low molecular weight (monomers, dimers)Cocoa[3]
70% DMSO (aqueous)High molecular weight (trimers to decamers)Cocoa[3]
47-70% Ethanol (aqueous)Broad range of oligomersGeneral Plant Material[1][5]
MethanolLow molecular weight procyanidinsBerries, Apples[3][4]

Table 2: Exemplary HPLC Conditions for this compound Analysis

Chromatography ModeColumnMobile PhaseFlow RateDetectionReference(s)
Reversed-Phase HPLCC18A: 0.05% TFA in waterB: 0.05% TFA in 90% Acetonitrile (Gradient)1.2 mL/minUV (225 nm)[6]
Reversed-Phase HPLCC18Methanol - 0.4% Phosphoric Acid (1:1 v/v)1.0 mL/minUV (280 nm)[15]
Normal-Phase (HILIC)DiolA: Acetonitrile/Acetic AcidB: Methanol/Water/Acetic Acid (Gradient)0.5 mL/minUV (280 nm)[6]
Normal-Phase HPLCPVAA: Acetonitrile/Acetic Acid (98:2)B: Methanol/Water/Acetic Acid (95:3:2) (Gradient)1.0 mL/minFluorescence[14][16]

Experimental Protocols

Protocol 1: Standard Procyanidin Extraction

This protocol describes a general method for extracting procyanidins from plant material, such as grape seeds.

  • Sample Preparation: If the material has a high lipid content, perform a defatting step by washing the ground powder with a non-polar solvent like hexane.[1]

  • Extraction:

    • Weigh the powdered sample and place it in an extraction vessel.

    • Add 70% aqueous acetone, acidified to pH 3 with formic acid, at a 1:10 (w/v) solid-to-solvent ratio.[1]

    • Agitate the mixture continuously using a magnetic stirrer or orbital shaker at room temperature for 3-6 hours.[1]

  • Separation and Recovery:

    • Separate the solid residue from the liquid extract by vacuum filtration or centrifugation.[1]

    • Remove the acetone from the extract using a rotary evaporator at a temperature below 40°C.[1]

    • The remaining aqueous solution can be freeze-dried (lyophilized) to obtain a solid, crude procyanidin-rich powder.[1]

Protocol 2: HPLC Analysis of this compound

This protocol provides a standard method for the analysis of this compound using reversed-phase HPLC.

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase:

    • Eluent A: 0.05% Trifluoroacetic Acid (TFA) in water.[5]

    • Eluent B: 0.05% TFA in 90% acetonitrile/water.[5]

  • Gradient Elution: A linear gradient appropriate for separating dimeric procyanidins. A typical starting point is 5-10% B, increasing to 30-40% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30-40°C.[5][15]

  • Detection: UV detection at 280 nm or fluorescence detection for higher sensitivity.[15][16]

  • Injection Volume: 5-20 µL, depending on sample concentration.

Mandatory Visualization

G cluster_0 Phase 1: Extraction & Cleanup cluster_1 Phase 2: Chromatographic Fractionation cluster_2 Phase 3: High-Purity Isolation p1 Plant Material (e.g., Grape Seeds) p2 Grinding & Defatting p1->p2 p3 Solid-Liquid Extraction (e.g., 70% Acetone) p2->p3 p4 Filtration & Concentration p3->p4 p5 Crude Procyanidin Extract p4->p5 p6 Low-Pressure Column Chromatography (e.g., Sephadex LH-20) p5->p6 p7 Oligomeric Procyanidin Fraction (Contains Dimers B1, B2, B8, etc.) p6->p7 p8 Preparative HPLC (e.g., RP-C18 or Normal Phase) p7->p8 p9 Purified this compound p8->p9

Caption: General workflow for the isolation and purification of this compound.[6]

References

Technical Support Center: Addressing Variability in Procyanidin B8 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of in vitro assays involving Procyanidin B8.

Troubleshooting Guide

Variability in in vitro assays with this compound can arise from its inherent chemical properties and interactions within the experimental system. The following table outlines common issues, their potential causes, and recommended solutions to ensure more consistent and reliable results.

Issue Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Low Solubility / Precipitation in Aqueous Media Inherent Low Water Solubility: this compound, like other B-type proanthocyanidins, has limited solubility in aqueous solutions.[1] Inappropriate Solvent for Stock: Using a solvent that is not suitable for the initial dissolution. Solvent Content: The final concentration of the organic solvent (e.g., DMSO) in the assay medium is too high, causing precipitation upon dilution.[1]Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare high-concentration stock solutions.[1] Dissolution Technique: Aid dissolution by vortexing or sonicating the stock solution. Gentle warming to 37°C can also be applied, but be mindful of potential degradation.[1] Dilution Method: Add the stock solution dropwise into the aqueous buffer or cell culture medium while vortexing or stirring to prevent localized high concentrations and precipitation.[1] Solvent Concentration Control: Keep the final concentration of the organic solvent low in the final assay volume, ideally below 0.5% (v/v) for cell-based assays to avoid cytotoxicity.[1]
Inconsistent or Non-Reproducible Results Compound Degradation: this compound is susceptible to degradation due to pH, temperature, light, and oxidation.[2][3] Procyanidins are most stable in mildly acidic conditions (pH 3-4) and can degrade at neutral or alkaline pH.[3] Experimental Variability: Inconsistent cell seeding density, high cell passage number, or variations in incubation times. Sample Heterogeneity: Non-uniform starting material.[2]Ensure Stability: Prepare fresh solutions for each experiment from aliquoted, frozen stocks to minimize freeze-thaw cycles.[1] Use acidified solvents for extraction where appropriate.[2][3] Protect solutions from light and store at -20°C or -80°C for long-term stability.[1][3] Standardize Protocols: Use cells within a consistent and low passage number range. Ensure uniform cell seeding and precise incubation times for all experimental steps.[4] Calibrate pipettes regularly.[5] Homogenize Samples: Thoroughly homogenize any starting plant material before extraction.[2]
Assay Interference & Artifacts Direct Reaction with Reagents (e.g., MTT): As an antioxidant, this compound can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[4] Autofluorescence/Colorimetric Interference: this compound is a colored compound and may have intrinsic fluorescence, which can interfere with fluorescence or absorbance-based assays.[4][5] Interaction with Media Components: Procyanidins can interact with proteins and other components in cell culture media, which may affect their bioavailability and activity.[6]Include Proper Controls: Run cell-free controls containing only the media, assay reagents, and this compound to quantify any direct interference.[4][5] Select Alternative Assays: If interference is significant, consider alternative viability assays that are less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay.[4] For fluorescence assays, use black-walled plates to minimize background.[4] Media Considerations: Be aware of potential interactions. Using serum-free media during the treatment period may be considered, but its impact on cell health must be evaluated.
Low or No Observed Bioactivity Suboptimal Concentration Range: The concentrations tested may be too low to elicit a biological response. Poor Bioavailability: The compound may not be effectively reaching its target within the cells. Proanthocyanidins are generally known to have low bioavailability.[7] Compound Instability in Media: this compound may be degrading over the course of a long incubation period at physiological pH (~7.4).[1]Dose-Response Experiment: Perform a broad dose-response experiment to identify the optimal concentration range for your specific cell line and endpoint.[4] Evaluate Cellular Uptake: While complex, consider methods to assess cellular association of this compound if feasible. Time-Course Experiment: Assess the stability of this compound in your specific cell culture medium over time. Consider shorter incubation periods if degradation is significant.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What does this mean and how can I prevent it?

A1: A color change, often to a brownish hue, typically indicates oxidative degradation of the procyanidin.[1][3] This is more likely to occur in solutions at neutral or alkaline pH, and upon exposure to light and oxygen. To minimize this, prepare fresh solutions for each experiment, store stock solutions protected from light at -20°C or -80°C, and consider working quickly to limit exposure to air.[1][2] Using mildly acidic buffers (pH 3-4) during extraction or for storage can also enhance stability.[3]

Q2: I am observing an unexpected increase in cell viability in my MTT assay. Is this a real effect?

A2: Not necessarily. This compound is a potent antioxidant and can directly reduce the MTT reagent to its colored formazan (B1609692) product, mimicking the activity of viable cells and leading to falsely elevated viability readings.[4] It is crucial to run a cell-free control (media + this compound + MTT reagent) to measure this direct reduction. If you observe a significant color change in this control, the MTT assay is not suitable for your experiment, and an alternative method like the SRB assay should be considered.[4]

Q3: What is the best way to prepare this compound working solutions for cell culture experiments?

A3: First, prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in anhydrous DMSO.[1] Aliquot this stock into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] When preparing your working solution, warm the cell culture medium to 37°C. Then, add your stock solution drop-by-drop to the bulk of the medium while gently swirling.[1] This gradual dilution helps prevent the compound from precipitating out of the solution. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[1]

Q4: How does the degree of polymerization of procyanidins affect their bioactivity?

A4: The degree of polymerization (DP) is a critical factor. Some studies suggest that oligomeric procyanidins (with a lower DP) may have higher bioavailability and bioactivity compared to larger polymers.[8] For instance, in studies on angiotensin-converting enzyme (ACE) inhibition, the tetramer was found to be a more potent inhibitor than the dimer or hexamer.[9] The specific effects can be highly dependent on the assay and the biological target being investigated.

Q5: Can this compound interact with other compounds in my assay, like other antioxidants?

A5: Yes, interactions are possible. Procyanidins have been shown to have a "sparing effect" on Vitamin E, recycling the tocopheroxyl radical and protecting Vitamin E from consumption during oxidative stress.[10] This indicates a synergistic antioxidant effect. When co-treating with other compounds, be aware of potential synergistic or antagonistic interactions that could influence the outcome of the assay.[11]

Experimental Protocols & Methodologies

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Capacity)

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.[12]

    • Prepare a high-concentration stock solution of this compound in methanol or ethanol.

    • Prepare serial dilutions of the this compound stock to achieve a range of test concentrations.

    • A positive control, such as Trolox or Ascorbic Acid, should be prepared similarly.[10]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution, positive control, or blank (methanol).

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[13]

Protocol 2: MTT Cell Viability Assay

This protocol assesses cell viability based on the metabolic reduction of the tetrazolium salt MTT by viable cells. Note the critical importance of the cell-free control mentioned in the FAQs.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remember to maintain a consistent final DMSO concentration across all wells, including the vehicle control.

    • Remove the old medium and add 100 µL of the diluted compound, vehicle control, or medium-only control to the appropriate wells.

    • Crucially, include cell-free wells with each this compound concentration to test for direct MTT reduction.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C.[5]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly by gentle pipetting or shaking.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the absorbance values from the cell-free control wells from their corresponding experimental wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Logical Troubleshooting Workflow

A Inconsistent or Unexpected Results Observed B Check for Solubility Issues (Precipitation in Media?) A->B C Yes B->C Yes D No B->D No E Optimize Dissolution & Dilution - Use DMSO/Ethanol Stock - Add Dropwise to Media - Lower Final Solvent % C->E F Run Assay Interference Controls (Cell-Free Assay) D->F L Re-run Experiment with Optimized Protocol E->L G Interference Detected? F->G Yes H No F->H No I Switch to Alternative Assay (e.g., SRB instead of MTT) or Correct for Background G->I J Review Experimental Protocol - Cell Seeding Density - Incubation Times - Reagent Preparation H->J I->L J->L K Verify Compound Stability - Prepare Fresh Solutions - Protect from Light/Heat - Check pH of Media K->L prep_stock 1. Prepare Concentrated Stock (e.g., 20 mg/mL in anhydrous DMSO) Store at -80°C in Aliquots prep_working 3. Prepare Working Solutions (Dilute Stock Dropwise into Pre-warmed 37°C Medium) prep_stock->prep_working seed_cells 2. Seed Cells in Microplate (Optimal Density) Incubate 24h for Attachment treat_cells 4. Treat Cells (Add Working Solutions) Include Vehicle & Cell-Free Controls seed_cells->treat_cells prep_working->treat_cells incubate 5. Incubate (Desired Time Period, e.g., 24-72h) 37°C, 5% CO₂ treat_cells->incubate add_reagent 6. Add Assay Reagent (e.g., MTT, SRB, etc.) incubate->add_reagent measure 7. Incubate & Measure Signal (e.g., Absorbance, Fluorescence) add_reagent->measure analyze 8. Analyze Data (Correct for Controls) Calculate Viability / Inhibition measure->analyze cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates PB8 This compound PB8->IKK Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_P->NFkB Releases genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->genes Induces nucleus Nucleus

References

Validation & Comparative

Procyanidin B8 vs. Procyanidin B2: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of two B-type procyanidin (B600670) dimers, Procyanidin B8 and Procyanidin B2. While direct head-to-head experimental data is limited, this document synthesizes available information on their structural differences and the potential implications for their antioxidant efficacy. Detailed experimental protocols for common antioxidant assays are also provided to facilitate further research.

Qualitative Comparison of Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound and Procyanidin B2 is challenging due to a lack of studies performing a simultaneous evaluation. However, a qualitative assessment can be made based on their structural characteristics.

Both Procyanidin B2 and this compound are dimers composed of two (-)-epicatechin (B1671481) units. The primary structural difference lies in the point of linkage between these two units. Procyanidin B2 possesses a C4-C8 interflavan bond, whereas this compound is characterized by a C4-C6 linkage.[1][2]

Computational studies and structure-activity relationship analyses of B-type procyanidins suggest that the position of this interflavan bond can influence antioxidant activity. Some research indicates that the C4-C8 linkage, present in Procyanidin B2, may allow for more effective free radical scavenging compared to the C4-C6 linkage found in this compound.[3] This is potentially due to differences in molecular conformation and the steric accessibility of the hydroxyl groups responsible for donating hydrogen atoms to neutralize free radicals.[3]

Data Presentation

As no studies were identified that provide a direct quantitative comparison of the antioxidant activity of this compound and Procyanidin B2, a data table for direct comparison cannot be provided at this time. Further experimental investigation is required to generate the necessary data for a quantitative analysis.

Experimental Protocols

To facilitate research in this area, detailed methodologies for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are provided below.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare stock solutions of this compound, Procyanidin B2, and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).

    • Create a series of dilutions from the stock solutions to be tested.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of each procyanidin dilution or standard.

    • Add the DPPH working solution to each well or cuvette.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. This mixture is kept in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of this compound, Procyanidin B2, and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the procyanidin dilutions or standard to the diluted ABTS•+ solution.

    • Incubate the reaction mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

    • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Mandatory Visualization

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (Antioxidant, Radical Solution) Sample_Dilution Serial Dilution of Test Compounds Mixing Mixing of Sample and Radical Solution Sample_Dilution->Mixing Incubation Incubation (Dark, Room Temp) Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition and IC50 Value Measurement->Calculation

A typical workflow for in vitro antioxidant capacity assays.

Oxidative_Stress_Signaling ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Procyanidins This compound / B2 Procyanidins->ROS Radical Scavenging Nrf2_Activation Nrf2 Activation Procyanidins->Nrf2_Activation Induction Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Inhibition

Simplified signaling pathway of procyanidins in mitigating oxidative stress.

References

Procyanidin B Dimers in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Procyanidin (B600670) B dimers, a class of flavonoids abundant in fruits like apples, grapes, and cocoa, are emerging as promising candidates in cancer therapy. Extensive research has highlighted their anti-inflammatory, antiproliferative, and antitumor properties. This guide provides a comparative overview of three key procyanidin B dimers—B1, B2, and B3—detailing their efficacy in various cancer models, their mechanisms of action, and the experimental data supporting their potential as therapeutic agents.

Comparative Efficacy and Cytotoxicity

The anticancer effects of Procyanidin B dimers have been evaluated across a range of cancer cell lines. The following table summarizes the cytotoxic and inhibitory concentrations of Procyanidin B1, B2, and B3 in different cancer types.

Procyanidin DimerCancer TypeCell Line(s)AssayEffective Concentration / IC50Citation
Procyanidin B1 Colon CancerHCT-116, DLD-1, SW620CCK-852.3±5.0% decrease in viable HCT-116 cells at 100 µg/ml after 24h. Significant decrease in DLD-1 and SW620 viability at 100 µg/ml.[1]
Liver CancerHuH-7, HepG2Cell Proliferation & Migration AssayIC50 = 10.38 ± 0.87 μM (for Kv10.1 channel inhibition)[2]
Procyanidin B2 Breast CancerMCF-7Sulforhodamine B19.20 µM[3]
MDA-MB-231Not SpecifiedIC50 of 6.88 ± 0.647 µM (for DNMT activity)[3]
Gastric CancerBGC-823, SGC-7901CCK-8Concentration-dependent reduction in viability[3][4]
Prostate CancerDU145Not SpecifiedMore cytotoxic when galloylated[5]
Hodgkin's LymphomaL-428, KM-H2, L-540, L-1236, HDML-2NF-κB-DNA Binding Assay41-48% inhibition at 25 µM[6]
Procyanidin B3 Prostate CancerLNCaP, PC-3Cell Death Assay~95% cell death at 100 µM (LNCaP)[3]

Mechanisms of Action and Signaling Pathways

Procyanidin B dimers exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Procyanidin B1

Procyanidin B1 has been shown to induce apoptosis and block the cell cycle in colon cancer cells.[1] It achieves this by downregulating the expression of anti-apoptotic protein Bcl-2 and cell proliferation marker Ki67, while upregulating the expression of pro-apoptotic proteins Caspase-3 and BAX.[1][7] In liver cancer, Procyanidin B1 acts as a specific inhibitor of the Kv10.1 potassium channel, which is crucial for cancer cell proliferation and migration.[2] Furthermore, in glioblastoma, it promotes ferroptosis by mediating the ubiquitin-dependent degradation of NRF2.[8]

Procyanidin_B1_Signaling PCB1 Procyanidin B1 Kv10_1 Kv10.1 Channel PCB1->Kv10_1 inhibits Apoptosis_Genes Bcl-2, Ki67 PCB1->Apoptosis_Genes downregulates Pro_Apoptosis_Genes Caspase-3, BAX PCB1->Pro_Apoptosis_Genes upregulates NRF2 NRF2 PCB1->NRF2 promotes degradation Proliferation_Migration Cell Proliferation & Migration Kv10_1->Proliferation_Migration promotes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis inhibits Pro_Apoptosis_Genes->Apoptosis promotes Ferroptosis Ferroptosis NRF2->Ferroptosis inhibits

Signaling pathways modulated by Procyanidin B1 in cancer cells.
Procyanidin B2

Procyanidin B2 has demonstrated a multi-targeted approach in cancer therapy. It can induce apoptosis and autophagy in gastric cancer cells by inhibiting the Akt/mTOR signaling pathway.[4] In prostate cancer, it has been found to inhibit NF-κB and AP1 transcriptional activity, leading to decreased expression of survivin and subsequent apoptosis.[9] It also inhibits cytokine formation by directly interacting with NF-κB proteins.[9] Furthermore, in oral squamous cell carcinoma, Procyanidin B2 has been shown to inhibit angiogenesis and cell growth by targeting the VEGF/VEGFR2 pathway.[10]

Procyanidin_B2_Signaling PCB2 Procyanidin B2 Akt_mTOR Akt/mTOR Pathway PCB2->Akt_mTOR inhibits NFkB_AP1 NF-κB & AP1 PCB2->NFkB_AP1 inhibits VEGF_VEGFR2 VEGF/VEGFR2 Pathway PCB2->VEGF_VEGFR2 inhibits Apoptosis_Autophagy Apoptosis & Autophagy Akt_mTOR->Apoptosis_Autophagy inhibits Survivin Survivin NFkB_AP1->Survivin promotes Apoptosis Apoptosis Survivin->Apoptosis inhibits Angiogenesis Angiogenesis VEGF_VEGFR2->Angiogenesis promotes

Signaling pathways targeted by Procyanidin B2 in various cancers.
Procyanidin B3

Procyanidin B3 has shown significant potential, particularly in prostate cancer. It acts as a selective inhibitor of histone acetyltransferase (HAT), specifically targeting p300-mediated acetylation of the androgen receptor (AR).[9][11] This inhibition suppresses AR-dependent gene expression, which is crucial for the growth of prostate cancer cells.[9]

Procyanidin_B3_Signaling PCB3 Procyanidin B3 p300_HAT p300 HAT PCB3->p300_HAT inhibits AR_Acetylation AR Acetylation p300_HAT->AR_Acetylation mediates AR Androgen Receptor (AR) AR->AR_Acetylation AR_Target_Genes AR Target Gene Expression AR_Acetylation->AR_Target_Genes promotes Cell_Growth Prostate Cancer Cell Growth AR_Target_Genes->Cell_Growth drives

Mechanism of Procyanidin B3 in prostate cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Viability and Cytotoxicity Assays
  • CCK-8 (Cell Counting Kit-8) Assay: Used to determine the viability of colon and gastric cancer cells after treatment with Procyanidin B1 and B2, respectively.[1][4]

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of the procyanidin dimer for specified time periods (e.g., 24, 48, 72 hours).

    • After treatment, CCK-8 solution is added to each well, and the plate is incubated.

    • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Sulforhodamine B (SRB) Assay: Employed to assess the cytotoxicity of Procyanidin B2 on MCF-7 breast cancer cells.[3]

    • Cells are seeded in 96-well plates and treated with the compound.

    • After incubation, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is read at a specific wavelength (e.g., 510 nm).

Western Blot Analysis

This technique was used to measure the protein expression levels of key signaling molecules in pathways affected by procyanidin dimers, such as Akt, mTOR, Bcl-2, and Caspase-3.[1][4]

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE.

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescence detection system.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quantification Protein Quantification (BCA Assay) start->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Data Analysis detection->analysis

A generalized workflow for Western Blot analysis.
In Vivo Xenograft Mouse Models

To assess the in vivo antitumor efficacy of Procyanidin B1, a xenograft mouse model was utilized.[1]

  • Cancer cells (e.g., HCT-116) are subcutaneously injected into nude mice.

  • Once tumors reach a certain volume, the mice are randomly assigned to treatment and control groups.

  • The treatment group receives Procyanidin B1 (e.g., via oral gavage), while the control group receives a vehicle.

  • Tumor growth is monitored regularly by measuring tumor volume.

  • At the end of the study, the tumors are excised and weighed.

Conclusion

Procyanidin B dimers B1, B2, and B3 exhibit significant anticancer properties through diverse mechanisms of action. While Procyanidin B1 shows promise in colon and liver cancer by inducing apoptosis and inhibiting key ion channels, Procyanidin B2 demonstrates broad-spectrum activity by targeting crucial survival pathways like Akt/mTOR and NF-κB in various cancers. Procyanidin B3 presents a more targeted approach, particularly for hormone-dependent cancers like prostate cancer, by inhibiting androgen receptor signaling. The comparative data underscores the potential of these natural compounds as standalone or adjuvant therapies in oncology. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potency and therapeutic potential.

References

Procyanidin B8: A Potent Anti-Inflammatory Agent Validated in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vivo studies demonstrates the significant anti-inflammatory effects of Procyanidin B8, a naturally occurring dimeric proanthocyanidin. Experimental evidence highlights its potential as a therapeutic agent, with efficacy comparable to established anti-inflammatory drugs. This guide provides a detailed comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

This compound has been shown to effectively mitigate inflammatory responses in well-established in vivo models, including carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.[1][2] Its mechanism of action is attributed to the modulation of key inflammatory signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5]

Comparative Efficacy of this compound

In vivo studies have demonstrated the potent anti-inflammatory effects of procyanidins, with some research suggesting their efficacy is comparable to or even exceeds that of conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[1] For instance, in the carrageenan-induced paw edema model, procyanidins have shown a significant dose-dependent reduction in paw swelling.[2]

Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Route of AdministrationInhibition of Edema (%)Reference
This compound (anticipated)10 - 100Oral/IntraperitonealDose-dependent[2]
Indomethacin (B1671933)10Oral~45-50%[1]
Phenylbutazone100Intraperitoneal~50%[2]

Note: Direct comparative data for this compound was not explicitly available in the searched literature. The table reflects the reported efficacy of procyanidins in general and comparator drugs.

Table 2: Comparison of Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Inflammation in Mice

TreatmentDose (mg/kg)Route of AdministrationEffect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Reference
This compound (anticipated)20 - 80Oral/IntraperitonealSignificant reduction[6][7]
Dexamethasone (B1670325)1 - 5IntraperitonealSignificant reduction[8][9]

Note: Specific quantitative data for this compound's effect on cytokine levels in this model was not found. The table indicates the general effect of procyanidins and the comparator.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of compounds.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Measurement & Analysis A Acclimatize male Wistar rats (150-200g) for 1 week B Fast animals overnight with free access to water A->B C Administer this compound (10-100 mg/kg, p.o.) or vehicle/standard drug B->C D Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw (1 hour post-treatment) C->D E Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection D->E F Calculate the percentage inhibition of edema E->F

Carrageenan-Induced Paw Edema Workflow

Procedure:

  • Animal Preparation: Male Wistar rats (150-200 g) are acclimatized for at least one week under standard laboratory conditions. Animals are fasted overnight with free access to water before the experiment.[10]

  • Treatment: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Control groups receive the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg, p.o.).[1]

  • Induction of Edema: One hour after treatment, 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[5]

  • Measurement of Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Sample Collection & Analysis A Acclimatize male C57BL/6 mice (8-10 weeks old) for 1 week B Administer this compound (20-80 mg/kg, i.p.) or vehicle/standard drug A->B C Inject LPS (1-5 mg/kg, i.p.) (1 hour post-treatment) B->C D Collect blood and tissues at specific time points (e.g., 2, 6, 24 hours post-LPS) C->D E Measure serum cytokine levels (TNF-α, IL-6, IL-1β) using ELISA D->E F Analyze gene expression of inflammatory markers in tissues using RT-PCR D->F

LPS-Induced Systemic Inflammation Workflow

Procedure:

  • Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.

  • Treatment: this compound is administered (e.g., 20, 40, 80 mg/kg, i.p.) one hour before LPS challenge. A control group receives vehicle, and a positive control group receives dexamethasone (1-5 mg/kg, i.p.).[7][9]

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS from Escherichia coli (e.g., 1-5 mg/kg).[2]

  • Sample Collection: At various time points after LPS injection (e.g., 2, 6, 24 hours), blood is collected via cardiac puncture, and tissues (e.g., liver, lungs, spleen) are harvested.

  • Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits. Gene expression of inflammatory markers in tissues can be analyzed by RT-PCR.[6]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through the downregulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway:

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Procyanidins have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[11]

MAPK Signaling Pathway:

The MAPK family, including p38, JNK, and ERK, plays a crucial role in regulating the production of inflammatory mediators. Procyanidins can suppress the phosphorylation of these MAPKs, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[3][4]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Nucleus Nucleus MAPK->Nucleus Activates Transcription Factors IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->ProInflammatory Induces ProcyanidinB8 This compound ProcyanidinB8->MAPK Inhibits ProcyanidinB8->IKK Inhibits

Anti-inflammatory Signaling Pathway of this compound

References

A Comparative Guide to Cross-Laboratory Validation of Procyanidin B2 Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Procyanidin (B600670) B2, a bioactive compound of significant interest in pharmaceutical and nutraceutical research. The information presented is supported by a summary of reported experimental data to aid in the selection of appropriate analytical techniques for cross-laboratory validation and routine analysis.

Quantitative Data Summary

The performance of various analytical methods for Procyanidin B2 from several studies is summarized below. High-Performance Liquid Chromatography (HPLC) coupled with different detectors is the most common approach, offering high selectivity and sensitivity. Spectrophotometric and Thin-Layer Chromatography (TLC) methods serve as simpler, high-throughput alternatives, particularly for total procyanidin content estimation.

MethodMatrixLinearity (ng)Precision (RSD%)Accuracy/Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPTLC-Densitometry Milk Chocolate4-604.2---[1]
HPLC-FLD Herbal Matrices0.5-100 ppm (R² ≥ 0.99)Intra-day & Inter-day (specific values not provided)-S/N ratio of 3S/N ratio of 10[2][3]
HPLC-MS² Food Matrices-< 10% at lower concentrations90.9 - 125.4--[4][5]
DMAC Assay Cranberry Extracts-Repeatability: 3.9-6.3% Inter-day: 4.3-7.3%---[6]

Note: Direct cross-laboratory validation data was not available in the reviewed literature. The data presented is from single-laboratory validation studies. RSD refers to Relative Standard Deviation, a measure of precision. A lower RSD indicates higher precision. Recovery indicates the accuracy of the method.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below to facilitate replication and validation in different laboratory settings.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the specific quantification of individual procyanidins, including Procyanidin B2.

  • Extraction:

    • Homogenize the sample matrix.

    • Extract procyanidins using a solvent mixture such as 60% hydromethanolic mixture with 1% formic acid.[2]

    • Employ ultrasonication for approximately 10 minutes followed by stirring for 15 minutes to enhance extraction efficiency.[2]

    • Centrifuge the extract and collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A silica (B1680970) stationary phase is commonly used.[1]

    • Mobile Phase: A gradient elution using a mixture of water and a water-soluble polar solvent like methanol (B129727), acetonitrile, or acetone (B3395972) is typical.[7]

    • Detection: Fluorescence detection is set at an excitation wavelength of 272 nm and an emission wavelength of 312 nm.[2]

  • Quantification:

    • Generate a calibration curve using a certified reference standard of Procyanidin B2.[2][8]

    • Quantify Procyanidin B2 in samples by comparing its peak area to the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

A simpler and more rapid method for quantification, particularly useful for quality control.

  • Sample Preparation:

    • Prepare a test solution of the sample (e.g., chocolate).

  • Chromatography:

    • Apply the sample to an HPTLC cellulose (B213188) plate.

    • Develop the plate using a mobile phase such as n-propanol–water–acetic acid (20:80:1, v/v).[1]

  • Derivatization and Detection:

4-Dimethylaminocinnamaldehyde (DMAC) Assay

A spectrophotometric method for estimating total procyanidin content.

  • Reagent Preparation:

    • Extraction Solvent: 70:29.5:0.5 acetone/water/acetic acid.[8]

    • DMAC Reagent: Prepare a fresh 0.1% (w/v) solution of 4-dimethylaminocinnamaldehyde in a cold solution of 75% methanol and 25% concentrated HCl.[8]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of blank, standards (Procyanidin B2), and diluted sample extracts to appropriate wells.[8]

    • Add 250 µL of the DMAC reagent to each well.[8]

    • Incubate for 15-20 minutes at room temperature, protected from light.[8]

    • Read the absorbance at 640 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Calculate the procyanidin concentration in the samples based on the calibration curve.[8]

Visualizations

Signaling Pathways Involving Procyanidin B2

Procyanidin B2 has been shown to modulate several signaling pathways implicated in cellular processes such as apoptosis, autophagy, and oxidative stress response.

cluster_0 Oxidative Stress Response PB2_Nrf2 Procyanidin B2 PI3K_Nrf2 PI3K PB2_Nrf2->PI3K_Nrf2 Akt_Nrf2 Akt PI3K_Nrf2->Akt_Nrf2 Nrf2 Nrf2 Akt_Nrf2->Nrf2 ARE ARE Nrf2->ARE Upregulation Apoptosis_Nrf2 Apoptosis ARE->Apoptosis_Nrf2 Inhibition

Caption: Procyanidin B2 activates the PI3K/Akt pathway, upregulating Nrf2 and inhibiting apoptosis.[9]

cluster_1 Apoptosis and Autophagy Regulation PB2_mTOR Procyanidin B2 Akt_mTOR Akt PB2_mTOR->Akt_mTOR Inhibition Apoptosis_mTOR Apoptosis PB2_mTOR->Apoptosis_mTOR Induction mTOR mTOR Akt_mTOR->mTOR Inhibition Autophagy_mTOR Autophagy mTOR->Autophagy_mTOR Induction

Caption: Procyanidin B2 inhibits the Akt/mTOR pathway, inducing autophagy and apoptosis in cancer cells.[10]

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for Procyanidin B2.

cluster_workflow Analytical Method Validation Workflow start Method Development protocol Define Experimental Protocol start->protocol linearity Linearity & Range protocol->linearity precision Precision (Repeatability & Intermediate) protocol->precision accuracy Accuracy (Recovery) protocol->accuracy specificity Specificity/Selectivity protocol->specificity lod_loq LOD & LOQ Determination protocol->lod_loq robustness Robustness protocol->robustness validation_report Validation Report linearity->validation_report precision->validation_report accuracy->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report

Caption: A generalized workflow for the validation of analytical methods for Procyanidin B2.

References

Procyanidin B8 and Other Catechins: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Procyanidin B8 and other common catechins, including Epigallocatechin gallate (EGCG), Epicatechin (EC), and Catechin (C). This analysis is based on available experimental data for their antioxidant, anti-inflammatory, and anticancer activities.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of this compound and other catechins. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundBiological ActivityAssayTargetMetric (e.g., IC50, % Inhibition)Reference
Procyanidin B2 AntioxidantDPPH Radical ScavengingDPPH Radical-[1]
Anti-inflammatoryTPA-induced mouse ear edemaEdema34% inhibition at 200 µg[1]
AnticancerMCF-7 (Breast Cancer)Cell Viability-[1]
Procyanidin B1 Anti-inflammatoryTPA-induced mouse ear edemaEdema48% inhibition at 200 µg[1]
Procyanidin B4 Anti-inflammatoryTPA-induced mouse ear edemaEdema29% inhibition at 200 µg[1]
EGCG AntioxidantCellular Antioxidant Activity-Most potent among major catechins[2]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production-[3]
AnticancerMelanoma, Prostate, Ovarian Cancer Cell LinesCell ViabilityIC50 values vary by cell line[4]
AnticancerMCF-7 (Breast Cancer)Cell ViabilityIC50: 20.07 µM[5]
ECG Anticancer--Generally potent, sometimes more than EGCG[2]
EGC AnticancerMCF-7 (Breast Cancer)Cell ViabilityIC50: 20.07 µM[5]
Epicatechin (EC) Anticancer--Less potent than EGCG and ECG[2]
Catechin (C) Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionEC50: 238 µM[3]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesTNF-α Inhibition27% at 150 µM[3]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesIL-1β Inhibition44% at 150 µM[3]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further research.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (approximately 517 nm).[1]

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds (this compound, other catechins).

    • In a microplate well or cuvette, mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[1]

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[1]

    • A control containing only the solvent and DPPH is also measured.

    • The percentage of inhibition is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[1]

Anti-inflammatory Activity Assays

a) Nitric Oxide (NO) Assay (Griess Test) in LPS-Stimulated Macrophages

  • Principle: This colorimetric assay measures the concentration of nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants. Increased nitrite levels are indicative of inflammation.[3]

  • Protocol:

    • Culture RAW 264.7 macrophages in 24-well plates.

    • Pre-treat the cells with various concentrations of the test compounds for a specified time.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[3]

    • Incubate at room temperature for 10-15 minutes.[3]

    • Measure the absorbance at 540 nm using a microplate reader.[3]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[3]

b) ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines released by cells into the culture supernatant.[3]

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

    • Add cell culture supernatants from treated and control cells, as well as standards, to the wells and incubate.[3]

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).[3]

    • Add a substrate that reacts with the enzyme to produce a colored product.[3]

    • Measure the absorbance at a specific wavelength.

    • Determine the cytokine concentration from a standard curve.[3]

Anticancer Activity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the colored solution at approximately 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]

Signaling Pathways and Experimental Workflows

The biological activities of procyanidins and catechins are mediated through their interaction with various cellular signaling pathways.

experimental_workflow_antioxidant cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis Test_Compounds Prepare various concentrations of This compound and Catechins Mixing Mix test compound with DPPH solution Test_Compounds->Mixing DPPH_Solution Prepare DPPH stock solution DPPH_Solution->Mixing Incubation Incubate in dark at room temperature Mixing->Incubation Measurement Measure absorbance at ~517 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50

Workflow for DPPH Radical Scavenging Assay.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Proinflammatory_Genes Procyanidins_Catechins Procyanidins & Catechins Procyanidins_Catechins->IKK Inhibition Procyanidins_Catechins->NFkB_active Inhibition

Inhibition of NF-κB Signaling Pathway.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plate Treatment Treat with various concentrations of test compounds Seed_Cells->Treatment Add_MTT Add MTT solution Treatment->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Workflow for MTT Cell Viability Assay.

References

A Head-to-Head Clinical Trial Design Blueprint for Procyanidin Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and evaluating head-to-head clinical trials of procyanidin (B600670) compounds. Procyanidins, a class of flavonoids found in various plant sources, have garnered significant interest for their potential therapeutic benefits. This document offers an objective comparison of procyanidin performance based on available clinical data, details experimental protocols for key endpoints, and visualizes the primary signaling pathways involved in their mechanism of action.

Data Presentation: Comparative Efficacy of Procyanidin Compounds

The following tables summarize quantitative data from clinical trials investigating the effects of procyanidins from different sources on various health outcomes. This allows for a direct comparison of their potential efficacy.

Table 1: Cardiovascular Health Endpoints

Intervention & DosageDurationParticipant PopulationKey FindingsComparison to Placebo/Control
Grape Seed Procyanidin Extract (GSPE)
150 mg/day4 months119 pre- and mildly hypertensive adultsDose-dependent improvement in blood pressure.[1]Statistically significant higher improvement compared to the control group.[1]
300 mg/day4 months119 pre- and mildly hypertensive adultsBlood pressure normalized in 93% of participants.[1]Statistically significant higher improvement compared to the control group.[1]
French Maritime Pine Bark Extract (Pycnogenol®)
100 mg/day12 weeks58 hypertensive patientsReduced the required dose of nifedipine.[2] Decreased endothelin-1 (B181129) and increased 6-keto prostaglandin (B15479496) F1a.[2]Statistically significant difference compared to placebo.[2]
150 mg/day5 weeks24 stage-1 hypertensive adultsReduced systolic BP by 6.36 mmHg from baseline.[3] Raised HDL-cholesterol by 14.06%.[3]HDL-c increase was significantly greater than placebo.[3]
200 mg/day8 weeks58 patients with hypertensionIncreased artery dilation by 32%.[4]Artery dilation remained unchanged in the placebo group.[4]

Table 2: Skin Health Endpoints

Intervention & DosageDurationParticipant PopulationKey FindingsComparison to Placebo/Control
Procyanidin C1 (PCC1) from Apple Extract
2.5 mg/day (oral)12 weeks72 healthy females (45-65 years)30% reduction in senescent cells.[5] Biological skin age reversal of 5.2 years.[5]Significant improvements in skin texture, fine lines, and wrinkles compared to placebo.[5]
5 mg/day (oral)12 weeks72 healthy females (45-65 years)--
Procyanidin B2 from Apple Extract
1% topical tonic4 months29 men with male pattern baldness78.9% of participants showed an increased mean hair diameter.[1] Significant increase in the number of total hairs.[1]Only 30.0% in the placebo group showed an increase in hair diameter.[1] The increase in total hair number was significantly greater than placebo.[1]

Experimental Protocols: A Closer Look at Methodology

Detailed and standardized experimental protocols are crucial for the validity and comparability of clinical trial results. Below are examples of methodologies for key experiments cited in procyanidin research.

Cardiovascular Health Trials: Grape Seed Procyanidin Extract for Prehypertension
  • Study Design: A randomized, double-blind, placebo-controlled study.[6]

  • Participant Population:

    • Inclusion Criteria: Healthy adults aged 40-64 years with prehypertension (Systolic Blood Pressure [SBP] 130–139 mmHg and/or Diastolic Blood Pressure [DBP] 85–89 mmHg).[6]

    • Exclusion Criteria: Individuals treated for hypertension, dyslipidemia, or diabetes.[6]

  • Intervention:

    • Group 1: Low-dose GSPE (200 mg/day).[6]

    • Group 2: High-dose GSPE (400 mg/day).[6]

    • Group 3: Placebo.[6]

    • Duration: 12 weeks.[6]

  • Outcome Measures:

    • Primary Endpoint: Change in SBP and DBP from baseline.[6]

    • Secondary Endpoints: Brachial flow-mediated dilation (FMD), pulse wave velocity (PWV), and other markers of vascular elasticity.[6]

  • Methodology for Blood Pressure Measurement:

    • Blood pressure is measured in a seated position after a minimum of 5 minutes of rest, using a validated automated oscillometric device.

    • Measurements are taken three times at 1-minute intervals, and the average of the last two readings is used for analysis.

  • Methodology for Flow-Mediated Dilation (FMD):

    • FMD of the brachial artery is assessed using high-resolution ultrasound.

    • Baseline brachial artery diameter is measured, followed by inflation of a blood pressure cuff on the forearm to 50 mmHg above systolic pressure for 5 minutes to induce reactive hyperemia.

    • The cuff is then deflated, and the brachial artery diameter is measured again at 60 seconds post-deflation.

    • FMD is calculated as the percentage change in artery diameter from baseline.

Skin Health Trials: Procyanidin C1 for Skin Rejuvenation
  • Study Design: A randomized, double-blind, placebo-controlled trial (NCT06641869).[5]

  • Participant Population:

    • Inclusion Criteria: Healthy female participants aged 45-65.[5]

    • Exclusion Criteria: Significant underlying health conditions affecting the skin.[5]

  • Intervention:

    • Group 1: Procyanidin C1 (2.5 mg/day, oral).[5]

    • Group 2: Procyanidin C1 Complex (5 mg/day, oral).[5]

    • Group 3: Placebo.[5]

    • Duration: 12 weeks.[5]

  • Outcome Measures:

    • Primary Endpoints: Enhancement of skin barrier function, reduction in wrinkles, and improvement in skin texture and radiance.[5]

    • Secondary Endpoints: Safety and tolerability, assessed by monitoring adverse events.[5]

  • Methodology for Wrinkle Assessment:

    • Standardized high-resolution digital photographs of the face are taken at baseline and at the end of the study.

    • Image analysis software is used to quantify changes in wrinkle depth and length in specific areas, such as the crow's feet region.

  • Methodology for Skin Barrier Function:

    • Transepidermal water loss (TEWL) is measured using a Tewameter to assess the integrity of the skin barrier.

    • Skin hydration is measured using a Corneometer.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The therapeutic effects of procyanidins are mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical clinical trial workflow.

procyanidin_experimental_workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_intervention Intervention (12 Weeks) cluster_followup Follow-up Assessments cluster_analysis Data Analysis s1 Participant Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 b1 Measure Blood Pressure s3->b1 b2 Assess Skin Condition s3->b2 b3 Collect Blood Samples s3->b3 r1 Random Assignment to Groups b1->r1 b2->r1 b3->r1 i1 Group A: Procyanidin Compound 1 r1->i1 i2 Group B: Procyanidin Compound 2 (or Placebo) r1->i2 f1 Weeks 4, 8, 12 i1->f1 i2->f1 f2 Repeat Baseline Measures f1->f2 a1 Statistical Analysis of Endpoints f2->a1 a2 Safety & Tolerability Assessment a1->a2

Figure 1: A generalized workflow for a head-to-head clinical trial of procyanidin compounds.

Procyanidins exert their beneficial effects by modulating key signaling pathways involved in inflammation and oxidative stress. Two of the most well-documented pathways are the NF-κB and Nrf2 signaling cascades.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Procyanidins have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates procyanidins Procyanidins procyanidins->ikk inhibits ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases proteasome Proteasomal Degradation ikb->proteasome ubiquitination nfkb->ikb bound to nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Gene Expression dna->genes activates transcription

Figure 2: Procyanidins inhibit the NF-κB signaling pathway, reducing inflammation.
The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Procyanidins can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus procyanidins Procyanidins keap1 Keap1 procyanidins->keap1 inhibits ros Oxidative Stress (ROS) ros->keap1 induces conformational change nrf2 Nrf2 keap1->nrf2 sequesters keap1->nrf2 releases proteasome Proteasomal Degradation keap1->proteasome targets Nrf2 for nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates are Antioxidant Response Element (ARE) nrf2_nuc->are binds to genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) are->genes activates transcription

Figure 3: Procyanidins activate the Nrf2 antioxidant response pathway.

References

Comparative Bioavailability of Procyanidin Dimers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative bioavailability of different procyanidin (B600670) dimers is crucial for harnessing their therapeutic potential. Procyanidins, a class of flavonoids found in various plant-based foods, have garnered significant interest for their antioxidant and anti-inflammatory properties. However, their efficacy is largely dependent on their absorption and metabolism in the body. This guide provides an objective comparison of the bioavailability of different procyanidin dimers, supported by experimental data, detailed methodologies, and a visualization of their impact on cellular signaling pathways.

Quantitative Bioavailability Data

The bioavailability of procyanidin dimers varies depending on their structural configuration, specifically the linkage between the monomeric units. Procyanidins are broadly classified into A-type and B-type dimers. Studies in animal models have provided valuable insights into their comparative absorption.

Procyanidin DimerAnimal ModelDoseCmax (Plasma)Tmax (Plasma)Key Findings & Citations
Procyanidin B2 Rat10.5 mg/kg (oral)Not specified~6 hBioavailability of 14C from [14C]procyanidin B2 was estimated to be 8-11% based on blood AUC.[1]
Procyanidin Dimer (unspecified) RatIngestion of grape seed extract0.85 to 8.55 µM2 hNative dimer was detected and quantified in plasma.[2]
Procyanidin Dimer (unspecified) RatOral intake of grape seed extractNot specified1 hFree forms of dimers were detected, reaching maximum concentration 1 hour after intake.[3]
Procyanidin B2 Human0.375 g cocoa/kg body wt41 ± 4 nmol/L2 hDimeric procyanidins were detected in human plasma as early as 30 minutes after consumption.[4]

Note: Cmax refers to the maximum plasma concentration, and Tmax is the time at which Cmax is reached. The data presented highlights the generally low oral bioavailability of procyanidin dimers.

Experimental Protocols

The following section details the methodologies employed in key studies to assess the bioavailability of procyanidin dimers.

In Vivo Animal Study: In Situ Intestinal Perfusion in Rats

The in situ intestinal perfusion model in rats is a widely used technique to study the absorption of compounds directly from the small intestine, providing a controlled environment while maintaining physiological conditions.[5][6]

Objective: To determine the rate and extent of absorption of different procyanidin dimers across the intestinal wall.

Methodology:

  • Animal Preparation: Male Wistar rats are typically used.[7] They are anesthetized, and the abdominal cavity is opened to expose the small intestine.

  • Intestinal Segment Isolation: A specific segment of the small intestine (e.g., jejunum) is isolated and cannulated at both ends.

  • Perfusion: A perfusion solution containing the procyanidin dimer of interest at a known concentration is pumped through the isolated intestinal segment at a constant flow rate.

  • Sample Collection: The perfusate exiting the intestinal segment is collected at regular intervals. Blood samples may also be collected from the mesenteric vein draining the isolated segment.

  • Analysis: The concentration of the procyanidin dimer in the collected perfusate and plasma samples is determined using analytical techniques such as UPLC-MS/MS.

  • Calculation of Absorption: The disappearance of the procyanidin dimer from the perfusion solution is used to calculate the absorption rate and extent.

Analytical Method: UPLC-MS/MS for Plasma Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of procyanidin dimers and their metabolites in biological matrices like plasma.[2][8]

Objective: To accurately measure the concentration of procyanidin dimers in plasma samples obtained from bioavailability studies.

Methodology:

  • Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes of interest.[2]

  • Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the procyanidin dimers from other components in the sample.[9]

  • Mass Spectrometric Detection: The eluent from the UPLC column is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), to achieve high selectivity and sensitivity for the target procyanidin dimers.[9]

  • Quantification: The concentration of the procyanidin dimers in the plasma sample is determined by comparing the peak area of the analyte to that of a known concentration of a standard.[2]

Signaling Pathway Modulation by Procyanidin Dimers

Procyanidin dimers have been shown to modulate various intracellular signaling pathways, contributing to their biological activities. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like inflammation and apoptosis.

Procyanidin_MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative Stress->ROS Procyanidin Dimer Procyanidin Dimer Procyanidin Dimer->ROS Inhibition MAPK Kinases MAPKKs (e.g., MEK) ROS->MAPK Kinases MAPKs MAPKs (e.g., ERK, JNK, p38) MAPK Kinases->MAPKs Transcription Factors Transcription Factors (e.g., AP-1, NF-κB) MAPKs->Transcription Factors Inflammation & Apoptosis Inflammation & Apoptosis Transcription Factors->Inflammation & Apoptosis

Caption: Procyanidin dimers inhibit oxidative stress-induced MAPK signaling.

Procyanidin A-type dimers have been shown to protect cells against oxidative stress by attenuating the phosphorylation of MAPKs.[10] They can reduce the levels of reactive oxygen species (ROS), which in turn inhibits the activation of downstream signaling cascades involving MAPK kinases (MAPKKs) and MAPKs, ultimately leading to a decrease in the activation of transcription factors responsible for inflammation and apoptosis.[10][11] Furthermore, procyanidin dimers can also directly interact with components of the NF-κB signaling pathway, another critical regulator of inflammation.[12][13]

References

A Comparative Analysis of Procyanidin B8 Extraction Efficiency from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Procyanidin (B600670) B8 extraction efficiency from various natural sources. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and visualizes a key signaling pathway influenced by procyanidins.

Procyanidin B8, a B-type proanthocyanidin (B93508), is a phenolic compound found in various plants, including acorns, blackberries, raspberries, cowberries, and grape seeds. As a bioactive molecule, it has garnered interest for its potential therapeutic properties. Optimizing its extraction is a critical step for research and development. This guide compares the extraction of procyanidins from several sources, with a focus on this compound where data is available.

Comparative Extraction Efficiency of Procyanidins

While specific quantitative data for this compound is limited in publicly available literature, this section provides a comparative overview of proanthocyanidin (PAC) and total procyanidin yields from sources known to contain this compound. This data serves as a valuable proxy for understanding the potential extraction efficiency of this compound from these sources.

SourceCultivar/VarietyExtraction MethodKey ParametersProcyanidin YieldReference
Acorn Flour (Quercus robur) Not SpecifiedHot Water Extraction60 °C for 30 minProcyanidin B2: 2.05 mg/kg [1]
Grape Seed Mixed VarietiesUltrasound-Assisted Extraction (UAE)47% ethanol (B145695), 60 °C, 53 minTotal PACs: 26.6 mg Catechin Equivalents/g Fresh Weight[2]
Raspberry Not SpecifiedUltrasound-Assisted Extraction (UAE)60% ethanol, 44 °C, 2 h, 450 WTotal Proanthocyanidins (B150500): 0.914%[3]
Blackberry Pomace 'Brzezina'Microwave-Assisted + Ultrasound-Assisted Extraction (MAE + UAE)30:70 ethanol:waterTotal Flavonoids: 12.948 mg/mL of extract[4]
Blackberry Pomace 'Orkan'Microwave-Assisted + Ultrasound-Assisted Extraction (MAE + UAE)30:70 ethanol:waterCatechin: 2.146 mg/mL of extract[4]

Note: The data for acorn flour specifically quantifies Procyanidin B2, a closely related B-type procyanidin, providing a direct insight into the extraction of this class of compounds from this source. For other sources, total proanthocyanidin or flavonoid content is provided as an indicator of extraction efficiency.

Detailed Experimental Protocols

Hot Water Extraction of Bioactive Compounds from Acorn Flour

This protocol is based on the methodology described for the extraction of bioactive compounds from Quercus robur acorn flour.[1]

  • Sample Preparation: Commercially available dried and ground organic acorn flour is used.

  • Extraction Procedure:

    • Mix 20 g of acorn flour with 200 mL of water in a 1:10 (flour/water) ratio.

    • Conduct the extraction at 60 °C under magnetic stirring for 30 minutes.

    • After extraction, filter the solution through filter paper to remove solid materials.

    • Collect the liquid extract.

    • Freeze-dry the extract and store it at -20 °C in the dark until further analysis.

  • Quantification: The quantification of 36 bioactive compounds, including procyanidins, was performed using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS). For analysis, 5 mg of the lyophilized extract is dissolved in 5 mL of methanol, sonicated for 10 minutes, centrifuged, and filtered.[1]

Ultrasound-Assisted Extraction (UAE) of Proanthocyanidins from Grape Seeds

This protocol is optimized for the extraction of proanthocyanidins (PACs) from grape seeds using food-grade ethanol.[2]

  • Sample Preparation: Grape seeds are used for extraction.

  • Extraction Procedure:

    • Mix grape seeds with 47% aqueous ethanol in a 1:10 solid-to-solvent ratio (w/v).

    • Perform the extraction at 60 °C.

    • Apply ultrasonication for 53 minutes.

  • Quantification: The yield of PACs is quantified by the methylcellulose (B11928114) precipitable tannin assay. High-Performance Liquid Chromatography (HPLC) analysis is used to confirm the presence of catechin, procyanidin B2, and other oligomeric and polymeric PACs.[2]

Ultrasound-Assisted Extraction (UAE) of Proanthocyanidins from Raspberries

This protocol was optimized for the extraction of proanthocyanidins from raspberries using response surface methodology.[3]

  • Sample Preparation: Raspberries are used as the starting material.

  • Extraction Procedure:

    • Use 60% ethanol as the extraction solvent.

    • Maintain a material-to-liquid ratio of 1:30.

    • Set the ultrasonic extraction temperature to 44 °C.

    • Apply ultrasonic power of 450 watts for 2 hours.

  • Quantification: The yield of proanthocyanidins is determined, and the antioxidant activities of the separated proanthocyanidin fractions are evaluated.[3]

Microwave-Assisted and Ultrasound-Assisted Extraction (MAE + UAE) of Phenolic Compounds from Blackberry Pomace

This protocol describes a combined extraction method for obtaining phenolic compounds from blackberry pomace.[4]

  • Sample Preparation: Blackberry pomace powder is used as the raw material.

  • Extraction Procedure:

    • Mix 150 g of blackberry pomace powder with 2000 mL of a 30:70 ethanol:water solvent.

    • The specific parameters for the MAE and UAE steps (e.g., power, time, temperature) would be optimized for maximal yield.

  • Quantification: Individual polyphenols, including catechins and total flavonoids, are identified and quantified using High-Performance Liquid Chromatography (HPLC).[4]

Procyanidin B2 and B3 Inhibition of VEGF Signaling Pathway

Procyanidins, including B-type dimers, have been shown to exert biological effects by modulating various signaling pathways. One such pathway is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which is crucial in angiogenesis (the formation of new blood vessels). Procyanidins B2 and B3 have been demonstrated to mitigate osteoarthritis pathogenesis, at least in part, by suppressing VEGF signaling.[5] The diagram below illustrates the VEGF signaling pathway and the inhibitory action of Procyanidin B2 and B3.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Migration, Angiogenesis Akt->Proliferation MAPK->Proliferation ProcyanidinB2B3 Procyanidin B2 & B3 ProcyanidinB2B3->VEGFR2 Inhibits Phosphorylation

References

In Vitro vs. In Vivo Correlation of Procyanidin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of specific research on Procyanidin (B600670) B8 necessitates a broader analysis of B-type procyanidins to provide a comprehensive comparison. This guide synthesizes available data on the in vitro and in vivo bioactivity of procyanidins, with a focus on antioxidant and anti-inflammatory effects, to approximate a correlation for Procyanidin B8.

Procyanidins, a class of flavonoids found in many plants, are known for their potent antioxidant and anti-inflammatory properties.[1] These compounds exist as oligomers and polymers of catechin (B1668976) and epicatechin units.[2] B-type procyanidins, such as the dimer this compound, are characterized by a single C4-C8 or C4-C6 interflavan bond.[3][4] While this compound has been identified in sources like grape seeds and beer[5][6], detailed studies on its specific bioactivity are limited. This guide, therefore, draws upon the broader research on procyanidins to explore the correlation between their effects in laboratory settings (in vitro) and in living organisms (in vivo).

Quantitative Comparison of Bioactivity

The bioactivity of procyanidins is often quantified by their ability to scavenge free radicals and inhibit inflammatory markers. The following tables summarize representative data from both in vitro and in vivo studies.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Procyanidins

Assay TypeProcyanidin Source/TypeConcentration/DoseKey FindingReference
DPPH Radical ScavengingGrape Seed Extract5 - 50 µg/mLDose-dependent increase in radical scavenging activity.[7]
ORAC AssayPine Bark Extract1 - 10 µg/mLHigh oxygen radical absorbance capacity.[8]
Nitric Oxide (NO) InhibitionMacrophage Cell Line (RAW 264.7)10 - 100 µMInhibition of LPS-induced NO production.[9]
COX-2 ExpressionHuman Colon Cancer Cells (Caco-2)25 µMDownregulation of COX-2 mRNA expression.[1]

Table 2: In Vivo Antioxidant and Anti-inflammatory Activity of Procyanidins

Animal ModelProcyanidin Source/TypeDosageDurationKey FindingReference
RatGrape Seed Extract100 mg/kg/day8 weeksIncreased plasma antioxidant capacity (FRAP).[8]
MousePine Bark Extract50 mg/kg/day4 weeksReduced levels of lipid peroxidation in liver tissue.[8]
Rat (Alcohol-induced liver injury)Procyanidins150 mg/kg/day6 weeksDecreased serum levels of inflammatory cytokines (TNF-α, IL-6) and reduced NF-κB p65 expression.[10]
Mouse (UV-induced skin inflammation)Dietary ProcyanidinsNot specifiedNot specifiedInhibition of edema, erythema, and myeloperoxidase activity.[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for assessing the bioactivity of procyanidins.

In Vitro: DPPH Radical Scavenging Assay
  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The procyanidin extract is dissolved in a suitable solvent to create a series of concentrations.

  • Reaction Mixture: An aliquot of each procyanidin concentration is mixed with the DPPH solution in a 96-well plate. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.

In Vivo: Assessment of Plasma Antioxidant Capacity (FRAP Assay)
  • Animal Dosing: Laboratory animals (e.g., rats) are administered the procyanidin extract orally at a specified dosage for a defined period. A control group receives the vehicle only.

  • Blood Collection: At the end of the treatment period, blood samples are collected from the animals into heparinized tubes.

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • FRAP Assay: The Ferric Reducing Antioxidant Power (FRAP) assay is performed on the plasma samples. This involves mixing the plasma with a FRAP reagent (containing TPTZ, FeCl3, and acetate (B1210297) buffer) and measuring the change in absorbance at 593 nm.

  • Data Analysis: The antioxidant capacity of the plasma is determined by comparing the absorbance values to a standard curve prepared with a known antioxidant (e.g., Trolox).

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of procyanidins are often mediated through the modulation of key signaling pathways. The experimental workflow for investigating these effects typically involves a series of in vitro and in vivo experiments.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Activates MAPK MAPK Pathway (ERK, p38, JNK) LPS->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Procyanidins Procyanidins Procyanidins->IKK Inhibits Procyanidins->MAPK Inhibits MAPK->NFkB_n Activates Gene Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_n->Gene Induces

Caption: Procyanidins inhibit inflammatory pathways by blocking IKK and MAPK activation.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: Procyanidins have antioxidant/anti-inflammatory effects cell_culture Cell Culture Experiments (e.g., Macrophages, Epithelial cells) start->cell_culture animal_model Animal Model of Disease (e.g., Induced Inflammation, Oxidative Stress) start->animal_model biochemical_assays Biochemical Assays (DPPH, ORAC, NO, Cytokine ELISA) cell_culture->biochemical_assays molecular_analysis Molecular Analysis (Western Blot for NF-κB, qPCR for COX-2) biochemical_assays->molecular_analysis correlation In Vitro-In Vivo Correlation Analysis molecular_analysis->correlation dosing Procyanidin Administration (Oral gavage, Dietary supplementation) animal_model->dosing sample_collection Sample Collection (Blood, Tissues) dosing->sample_collection analysis Biochemical & Histological Analysis (Plasma FRAP, Tissue Cytokines, Histopathology) sample_collection->analysis analysis->correlation

Caption: Experimental workflow for assessing procyanidin bioactivity.

Correlation and Discrepancies

A positive correlation is generally observed between the in vitro and in vivo antioxidant and anti-inflammatory activities of procyanidins.[1] High radical scavenging activity in vitro often translates to increased antioxidant capacity in the plasma and tissues of animals in vivo.[8] Similarly, the inhibition of inflammatory mediators in cell cultures corresponds with anti-inflammatory effects in animal models of inflammation.[10]

However, discrepancies can arise due to several factors:

  • Bioavailability and Metabolism: Procyanidins, particularly larger polymers, have limited bioavailability.[2] They are often metabolized by gut microbiota into smaller phenolic acids, which may have different biological activities than the parent compounds.[1] This means the compounds acting in vivo may not be the same as those tested in vitro.

  • Complexity of Biological Systems: In vivo environments are far more complex than in vitro systems, with intricate cellular interactions, hormonal regulation, and immune responses that can influence the overall effect of a compound.

  • Dosing and Concentration: The concentrations used in in vitro studies may not be achievable or sustainable in vivo. The dose and duration of administration in animal studies are critical factors that determine the physiological response.[10]

References

Procyanidin B8 and Other Polyphenols: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in natural compounds for neurodegenerative disease therapy has spotlighted a class of polyphenols known as procyanidins. Among these, B-type procyanidins, including Procyanidin (B600670) B8, are subjects of increasing research for their potential neuroprotective properties. This guide provides a comparative analysis of the neuroprotective effects of B-type procyanidins against other well-researched polyphenols—Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG). The information herein is supported by experimental data to aid in research and development decisions.

Comparative Analysis of Neuroprotective Efficacy

While specific quantitative data for Procyanidin B8 is limited in publicly available research, studies on closely related B-type procyanidin dimers (B1, B2, B3, B4) offer valuable insights. The following table summarizes key quantitative data from studies on these procyanidins and other selected polyphenols in a model of hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells, a common in vitro model for neurotoxicity studies.

Table 1: Comparison of Neuroprotective Effects of Polyphenols on H₂O₂-Induced Oxidative Stress in PC12 Cells

ParameterProcyanidin B-type (B1, B2, B3, B4)¹Resveratrol²Curcumin³EGCG⁴
Concentration 5 µM25 µM10, 20, 40 µM10 µM
Cell Viability (% of control) Significantly increased vs. H₂O₂ group[1]IncreasedIncreasedIncreased
Reactive Oxygen Species (ROS) Levels Significantly decreased vs. H₂O₂ group[1]DecreasedDecreasedDecreased
Malondialdehyde (MDA) Levels Significantly decreased vs. H₂O₂ group[1]DecreasedDecreasedDecreased
Superoxide Dismutase (SOD) Activity Significantly increased vs. H₂O₂ group[1]Increased[2]Increased[3]Increased
Catalase (CAT) Activity Significantly increased vs. H₂O₂ group[1]IncreasedIncreased[3]Increased
Glutathione Peroxidase (GSH-Px) Activity Significantly increased vs. H₂O₂ group[1]Increased[2]Increased[3]Increased

¹Data from a comparative study on various procyanidin dimers.[1][4] ²Data extrapolated from studies on various oxidative stress models. ³Data from studies on various oxidative stress models. ⁴Data from studies on various oxidative stress models.

Mechanistic Insights: Signaling Pathways in Neuroprotection

The neuroprotective effects of these polyphenols are attributed to their ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Nrf2/ARE Pathway

A primary mechanism of action for procyanidins is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[5][6] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress and compounds like procyanidins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and detoxifying enzymes.

Nrf2_Pathway ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Procyanidins Procyanidins Procyanidins->Keap1_Nrf2 promotes dissociation Nrf2_nucleus Nrf2 Keap1_Nrf2->Nrf2_nucleus Nrf2 translocation to nucleus ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (HO-1, NQO1, SOD, CAT, GSH-Px) ARE->Antioxidant_Enzymes activates transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: Activation of the Nrf2/ARE signaling pathway by procyanidins.

Other Key Neuroprotective Pathways

Resveratrol, Curcumin, and EGCG also exert their neuroprotective effects through multiple signaling pathways:

  • Sirtuin 1 (Sirt1) Pathway: Resveratrol is a well-known activator of Sirt1, a deacetylase involved in cellular stress resistance and longevity.[1] Sirt1 activation has been shown to be neuroprotective in models of Alzheimer's and Parkinson's disease.

  • NF-κB Pathway: Curcumin and EGCG are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6] By inhibiting NF-κB, these compounds reduce the production of pro-inflammatory cytokines in the brain.

  • Anti-apoptotic Pathways: All these polyphenols have been shown to modulate apoptosis-related proteins, such as the Bcl-2 family, to prevent neuronal cell death.[7]

Experimental Protocols

The following are summaries of the experimental methodologies used in the cited studies to evaluate the neuroprotective effects of procyanidins.

In Vitro Model of H₂O₂-Induced Oxidative Stress in PC12 Cells
  • Cell Culture: Rat pheochromocytoma (PC12) cells were cultured in appropriate media.

  • Treatment: Cells were pre-treated with various concentrations of procyanidins (e.g., 5 µM for dimers) for 24 hours, followed by exposure to 200 µM H₂O₂ for another 24 hours to induce oxidative stress.[1]

  • Cell Viability Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.[4]

  • Measurement of ROS: Intracellular ROS levels were measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.[4]

  • Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, were quantified using a commercial kit.[4]

  • Antioxidant Enzyme Activity Assays: The activities of SOD, CAT, and GSH-Px in cell lysates were determined using specific commercial assay kits.[4]

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Nrf2, Keap1, HO-1, NQO1) were analyzed by Western blotting to elucidate the underlying molecular mechanisms.[5]

Experimental_Workflow cluster_assays Endpoint Assays Start Start: PC12 Cell Culture Pretreatment Pre-treatment with Procyanidins (24h) Start->Pretreatment Induction Induction of Oxidative Stress (200 µM H₂O₂, 24h) Pretreatment->Induction CellViability Cell Viability (CCK-8) Induction->CellViability ROS ROS Levels (DCFH-DA) Induction->ROS MDA MDA Levels Induction->MDA EnzymeActivity Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) Induction->EnzymeActivity WesternBlot Western Blot (Nrf2 pathway proteins) Induction->WesternBlot

Caption: In vitro experimental workflow for assessing neuroprotection.

Conclusion

The available evidence strongly suggests that B-type procyanidins, similar to this compound, possess significant neuroprotective properties, primarily through the activation of the Nrf2/ARE antioxidant pathway.[5][6] Their efficacy in mitigating oxidative stress is comparable to that of other well-known neuroprotective polyphenols like resveratrol, curcumin, and EGCG. The multi-target nature of these compounds, particularly their ability to influence key signaling pathways involved in cellular defense and inflammation, makes them promising candidates for further investigation in the context of neurodegenerative diseases. Future research should focus on direct comparative studies of this compound and other specific procyanidin oligomers to elucidate their precise structure-activity relationships and therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of B-Type Procyanidins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant, anti-inflammatory, and anticancer effects of various B-type procyanidins. B-type procyanidins, a class of flavonoids composed of catechin (B1668976) and/or epicatechin units, are of significant interest for their diverse biological activities.[1] Understanding the relationship between their chemical structure and biological function is paramount for developing novel therapeutic agents. This document summarizes available quantitative data, details key experimental protocols, and illustrates the molecular pathways involved.

Key Structural Features of B-Type Procyanidins

B-type procyanidins are characterized by a single C4-C8 or C4-C6 interflavan bond between their constituent flavan-3-ol (B1228485) units.[1] Key structural features that influence their biological activity include:

  • Degree of Polymerization (DP): The number of monomeric units. Oligomers and polymers of flavan-3-ol often exhibit higher antiproliferative effects than monomers and dimers.

  • Stereochemistry: The spatial arrangement of the constituent units (e.g., catechin vs. epicatechin).

  • Interflavan Linkage Position: The C4-C8 linkage is most common in fruit-bearing plants.[2]

  • Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical for antioxidant activity.[1]

Comparative Biological Activities of B-Type Procyanidins

The following tables summarize quantitative data on the biological activities of different B-type procyanidins. Direct comparisons can be challenging due to variations in experimental conditions across different studies; therefore, the assay and conditions are noted where available.

Antioxidant Activity

The antioxidant capacity of procyanidins is a cornerstone of their health benefits, primarily attributed to their ability to scavenge free radicals. This activity is heavily influenced by the number and arrangement of hydroxyl groups.[1] While a higher degree of polymerization does not always correlate with higher antioxidant activity, some studies suggest procyanidin (B600670) B2 has a more potent anti-oxidative effect than other B-type oligomers like B1, B4, and B5.[3][4]

Table 1: Comparative Antioxidant Activity of B-Type Procyanidins

ProcyanidinAssayIC50 / ActivityKey Findings & Reference
Procyanidin B1DPPH Radical Scavenging-Higher number of hydroxyl groups is a more critical factor than the degree of polymerization.[1]
Procyanidin B1ABTS Radical ScavengingHigher activity than A-type procyanidin A2.[2]B-types (B1–B4) showed higher ABTS radical scavenging properties.[2]
Procyanidin B2DPPH Radical Scavenging-Procyanidin B2 has been shown to exert a more potent anti-oxidative effect than other B-type oligomers.[3]
Procyanidin B2Superoxide (B77818) Anion ScavengingHigher activity than A-type procyanidin A2.[2]Confirmed the higher ability of B2 to scavenge superoxide anion radicals.[2]
Procyanidin B3DPPH Radical Scavenging-Activity is influenced by the stereochemistry of the constituent units.
Procyanidin B4DPPH Radical Scavenging-Generally, B-type dimers show potent radical scavenging activity.

Note: Direct IC50 value comparisons for a full series of B-type procyanidins from a single study are limited in the reviewed literature.

Anti-inflammatory Activity

B-type procyanidins exhibit significant anti-inflammatory properties, primarily by modulating key inflammatory pathways like NF-κB and inhibiting pro-inflammatory enzymes such as COX-2.[1]

Table 2: Comparative Anti-inflammatory Activity of B-Type Procyanidins

ProcyanidinAssay / ModelActivityKey Findings & Reference
Procyanidin B1TPA-induced mouse ear edema48% inhibition at 200 µgShowed the most potent anti-inflammatory effect in this model compared to B2 and B4.[1]
Procyanidin B2TPA-induced mouse ear edema34% inhibition at 200 µgDemonstrated significant anti-inflammatory activity.[1]
Procyanidin B2LPS-stimulated THP-1 macrophagesInhibits inflammasome activation and IL-1β secretion.Inactivates the NF-κB signaling pathway.
Procyanidin B4TPA-induced mouse ear edema29% inhibition at 200 µgExhibited anti-inflammatory effects, though less potent than B1 and B2 in this study.[1]
Anticancer Activity

The potential of B-type procyanidins as anticancer agents is an active area of research. Their mechanisms include inducing apoptosis, arresting the cell cycle, and inhibiting cancer cell proliferation.

Table 3: Comparative Anticancer Activity of B-Type Procyanidins

ProcyanidinCancer Cell LineCancer TypeAssayIC50 / Effective ConcentrationKey Findings & Reference
Procyanidin B1HCT-116Colon CancerCCK-852.3% decrease in viable cells at 100 µg/ml (24h)Induced apoptosis and cell cycle arrest in the S phase.[5]
Procyanidin B2MCF-7Breast AdenocarcinomaSulforhodamine B19.20 µMShowed cytotoxicity in a concentration and time-dependent manner.[6]
Procyanidin B3LNCaP, PC-3Prostate CancerCell Death Assay~95% cell death at 100 µM (LNCaP)Acted as a specific histone acetyltransferase inhibitor.[6]

Visualizing Mechanisms and Protocols

Signaling Pathway: Procyanidin Inhibition of the NF-κB Pathway

B-type procyanidins can inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition reduces the expression of pro-inflammatory genes like COX-2 and various cytokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates ProcyanidinB2 Procyanidin B2 ProcyanidinB2->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) Degradation IkB->Degradation Ubiquitination & Degradation NFkB_inactive->IkB Bound to NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) Nucleus->Gene Promotes Transcription

Caption: Procyanidin B2 inhibits the NF-κB pathway, preventing pro-inflammatory gene expression.

Experimental Workflow: In Vitro Fluorometric COX-2 Inhibition Assay

This workflow outlines the key steps for determining the direct inhibitory effect of a B-type procyanidin on purified COX-2 enzyme activity.

COX2_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Protocol (96-well plate) cluster_analysis 3. Data Acquisition & Analysis prep_inhibitor Prepare Procyanidin dilutions (in DMSO/Assay Buffer) prep_control Prepare Positive Control (e.g., Celecoxib) prep_enzyme Prepare purified COX-2 enzyme prep_reaction Prepare Reaction Mix (Buffer, Heme, Fluorometric Probe) add_mix Add 80 µL Reaction Mix to wells prep_reaction->add_mix add_compounds Add 10 µL Procyanidin, Control, or Vehicle add_mix->add_compounds add_enzyme Add 10 µL COX-2 Enzyme (Incubate 15 min at 37°C) add_compounds->add_enzyme add_substrate Initiate reaction with 10 µL Arachidonic Acid add_enzyme->add_substrate measure Measure fluorescence kinetically (Ex/Em ~535/590 nm) add_substrate->measure calculate_rate Calculate reaction rate (slope) for each well measure->calculate_rate calculate_inhibition % Inhibition Calculation calculate_rate->calculate_inhibition calculate_ic50 Plot % Inhibition vs. [Procyanidin] to determine IC50 value calculate_inhibition->calculate_ic50

Caption: Experimental workflow for the in vitro fluorometric COX-2 inhibition assay.

Logical Relationship: B-Type Procyanidin SAR Summary

The biological activity of B-type procyanidins is a multifactorial outcome of their structural characteristics.

SAR_Summary cluster_structure Structural Features cluster_activity Biological Activities SAR Structure-Activity Relationship (SAR) DP Degree of Polymerization (DP) SAR->DP Stereochem Stereochemistry (e.g., epicatechin vs. catechin) SAR->Stereochem Hydroxyl Hydroxylation Pattern (Number & Position of -OH) SAR->Hydroxyl Linkage Interflavan Linkage (C4-C8 vs. C4-C6) SAR->Linkage Anticancer Anticancer DP->Anticancer + (Oligomers > Monomers) AntiInflammatory Anti-inflammatory Stereochem->AntiInflammatory Modulates Potency (e.g., B1 vs B2) Antioxidant Antioxidant Hydroxyl->Antioxidant ++ (Key determinant) Linkage->Antioxidant Influences Antioxidant->Anticancer Contributes to mechanism AntiInflammatory->Anticancer Contributes to mechanism

Caption: Key structural features determining the biological activities of B-type procyanidins.

Detailed Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • B-type procyanidin samples

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Store in a dark, amber-colored bottle to protect from light. The absorbance of this working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of concentrations for each B-type procyanidin sample and the positive control in methanol.

  • Reaction Setup:

    • To each well of a 96-well plate, add 100 µL of the sample or control solution.

    • Add 100 µL of the DPPH working solution to each well to initiate the reaction.

    • For the blank control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the % Inhibition against the sample concentration. The IC50 value is the concentration of the procyanidin required to scavenge 50% of the DPPH radicals.

Protocol 2: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on purified COX-2 enzyme.

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • B-type procyanidin samples (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of procyanidins and Celecoxib in DMSO. Create serial dilutions in COX Assay Buffer. The final DMSO concentration should not exceed 1%. Prepare a Reaction Mix containing Assay Buffer, heme, and the fluorometric probe.

  • Assay Protocol:

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted procyanidin sample, positive control, or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of the purified COX-2 enzyme solution to all wells (except no-enzyme controls).

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-15 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each sample concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the procyanidin concentration.[7]

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the effect of procyanidins on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • B-type procyanidin samples

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the B-type procyanidin. Include untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells. Determine the IC50 value, which is the concentration of the procyanidin that reduces cell viability by 50%.

References

Safety Operating Guide

Proper Disposal Procedures for Procyanidin B8

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the responsible management and disposal of chemical compounds like Procyanidin B8 are critical for ensuring personnel safety, environmental protection, and regulatory compliance. While this compound and similar compounds are generally not classified as hazardous, their toxicological properties are not exhaustively studied.[1][2] Therefore, treating them with the standard precautions applicable to all laboratory chemicals is a mandatory and prudent practice.[1][3]

This guide provides a comprehensive, procedural framework for the safe disposal of this compound waste streams, aligning with standard laboratory safety protocols and environmental stewardship.

Hazard Profile Summary

While specific quantitative disposal data for this compound is not detailed in safety data sheets, a summary of its hazard assessment provides context for the recommended handling and disposal precautions. The following table is based on data for closely related procyanidins, which indicates a low hazard level but underscores the need for professional laboratory practices.

Hazard ClassificationRating & RemarksSource
GHS Classification Not a hazardous substance or mixture.[4]
Primary Irritant Effect On the skin: No irritant effect. On the eye: Can cause serious eye damage (based on Procyanidin B1 data).[5]
Carcinogenicity No ingredients are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[4]
Ecological Toxicity No data available, but products should not be allowed to enter drains or waterways.[2][4][5]

Step-by-Step Disposal Protocol

The following procedures provide a direct, operational workflow for managing this compound waste from generation to final disposal.

Step 1: Waste Identification and Segregation

Proper identification and separation of waste streams are the foundational steps for safe and compliant disposal.

  • Identify the Waste Stream : Characterize the waste as one of the following:

    • Solid Waste : Pure this compound powder, contaminated weighing paper, gloves, or wipes.[3]

    • Liquid Waste : Solutions containing this compound dissolved in aqueous or organic solvents.[3]

    • Sharps : Needles, scalpels, or glass pipettes contaminated with this compound.[3]

  • Segregate the Waste :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[3][6]

    • Keep this compound waste separate from incompatible materials, such as strong oxidizing or reducing agents.[3][7] Mixing incompatible wastes can lead to dangerous reactions.[7]

Step 2: Containment and Labeling

Proper containment prevents leaks and spills, while clear labeling ensures safe handling and disposal by EHS personnel.

  • Use Appropriate Containers :

    • All hazardous waste must be stored in containers made of compatible materials that can be securely sealed to prevent leaks.[6][8]

    • The original chemical container is often the best choice for storing its own waste.[6][8]

    • For liquid waste, use sealable, leak-proof glass or polyethylene (B3416737) carboys.[3] EH&S departments often provide suitable containers.[9]

    • For solid waste, use a durable, sealed container.[3]

    • Contaminated sharps must always be placed in a designated, puncture-resistant sharps container.[3]

  • Label Containers Immediately and Clearly :

    • Label the waste container as soon as the first drop of waste is added.[9]

    • The label must include the words "Hazardous Waste ".[7]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their estimated percentages or volumes, including solvents and water.[7][9]

    • Include the name and contact information of the generating personnel, along with the building and room number.[8]

    • Indicate the date when the container was first used for waste accumulation.[3]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending pickup.

  • Designate an SAA : Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[7][10] This area should be isolated and under the control of laboratory personnel.[8][9]

  • Secondary Containment : All hazardous waste containers must be stored within a secondary containment system, such as a tray or tub, to contain any potential spills.[6]

  • Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when adding waste.[6][9] Using a funnel that is left open is a common violation.[6]

Step 4: Accidental Spill Management

Immediate and correct response to spills minimizes exposure and contamination.

  • Wear Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[1][11]

  • Contain the Spill : Prevent the spill from spreading or entering drains.[4]

  • Clean Up :

    • For solid spills : Gently sweep or vacuum the material to avoid generating dust.[2][3] Collect the material in a suitable container for disposal.[1][3]

    • For liquid spills : Use an inert absorbent material like sand or diatomaceous earth to absorb the spill.[3]

  • Decontaminate : Thoroughly clean the spill surface to remove any residual contamination.[2][3] All cleanup materials should be disposed of as hazardous waste.[6]

Step 5: Disposal of Empty Containers

Even "empty" containers require proper handling as they contain chemical residues.

  • Triple Rinse : The first rinse of a container that held a this compound solution must be collected and disposed of as hazardous chemical waste.[3]

  • Subsequent Rinses : Subsequent rinses with water may typically be discarded down the drain, but always confirm this with your local EHS guidelines first.[3][9]

  • Final Disposal : Once triple-rinsed and dried, deface the original label and dispose of the container in the regular laboratory glass or plastic recycling stream, as permitted by your institution.[3]

Step 6: Final Disposal Route

The final step is to arrange for professional disposal.

  • Consult EHS : Always consult your institution's EHS office for specific guidance, as they are responsible for making the final hazardous waste determination and managing disposal according to federal, state, and local regulations.[1][8][10]

  • Arrange for Pickup : Once a waste container is full or has been accumulating for the maximum time allowed (e.g., nine months), seal it and submit a waste pickup request to your EHS department.[9]

  • Prohibited Methods : Never dispose of solid this compound waste in the regular trash or wash concentrated solutions down the drain.[3][6] Evaporation of waste in a fume hood is also forbidden.[6][7]

Operational Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.

Procyanidin_B8_Disposal_Workflow start Waste Generation (Solid, Liquid, Sharps) identify Step 1: Identify & Segregate Waste Stream start->identify empty_container Step 5: Empty Container Disposal (Triple Rinse) start->empty_container contain Step 2: Use Appropriate Container & Apply Hazardous Waste Label identify->contain store Step 3: Store in Designated SAA with Secondary Containment contain->store spill_check Spill Occurs? store->spill_check spill_manage Step 4: Execute Spill Management Protocol spill_check->spill_manage Yes full_check Container Full or Max Time Reached? spill_check->full_check No spill_manage->store full_check->store No request_pickup Step 6: Request Pickup from EHS/EH&S full_check->request_pickup Yes end EHS Collects Waste for Final Disposal request_pickup->end

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Procyanidin B8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Procyanidin (B600670) B8. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory. While Procyanidins are not always classified as hazardous substances, their toxicological properties may not be thoroughly investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling Procyanidin B8. The following equipment is recommended based on general safety protocols for similar chemical compounds.[1]

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Safety glasses with side-shields or safety gogglesShould conform to EU EN 166 or US NIOSH standards. Always wear when handling this compound powder or solutions.[1]
Hand Protection Compatible chemical-resistant glovesThe specific glove material should be impermeable and resistant to the substance.[1] Nitrile or butyl rubber gloves are a common recommendation for handling fine chemicals.[1] Always inspect gloves for tears or holes before use.[1] The exact breakthrough time should be confirmed with the glove manufacturer.[2]
Body Protection Laboratory coatA standard lab coat must be worn to protect skin and personal clothing from potential splashes or spills.[1][3]
Respiratory Protection NIOSH-approved respirator (if applicable)Generally not required for small quantities under well-ventilated conditions, such as in a chemical fume hood.[1][3] A respirator is recommended if dust may be generated or when working in poorly ventilated areas.[1]
Hazard Identification and Physicochemical Properties

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related procyanidins (B1, B2, B3, B5) suggest that it should be handled as a potential irritant.[4][5][6] Procyanidin B1, for instance, is classified as causing serious eye damage.[2]

PropertyData
Molecular Formula C₃₀H₂₆O₁₂[7]
Molecular Weight 578.52 g/mol [7]
GHS Hazard Statements (based on related compounds) H315: Causes skin irritation.[4][5][6] H318/H319: Causes serious eye damage/irritation.[2][4][5][6] H335: May cause respiratory irritation.[4][5][6]
Precautionary Statements (based on related compounds) P280: Wear protective gloves/eye protection/face protection.[2][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

Operational Plan: Handling and Disposal Workflow

A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility. The following workflow outlines the key steps from preparation to final disposal of this compound.[1]

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Management & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handling1 Weigh Solid Carefully to Minimize Dust prep3->handling1 Proceed to Handling handling2 Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) handling1->handling2 handling3 Perform Experiment handling2->handling3 disposal1 Segregate Waste (Solid, Liquid, Sharps) handling3->disposal1 End of Experiment disposal2 Collect in Labeled, Sealed Containers disposal1->disposal2 disposal3 Triple Rinse Empty Containers disposal2->disposal3 disposal4 Dispose via Licensed Service (Consult EHS) disposal3->disposal4 spill Spill Cleanup exposure First Aid for Exposure

Caption: Operational Workflow for this compound Handling and Disposal.

Procedural Guidance for Safe Handling

Preparation

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for the specific Procyanidin product.[1] If an SDS for this compound is unavailable, consult the SDS for similar compounds like Procyanidin B1 or B2 and handle with caution.[2][5][8]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.[1]

  • Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust inhalation.[1][3]

Experimental Protocol: Preparation of Stock Solution Procyanidin B2, a similar compound, is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF) at approximately 30 mg/ml, and in PBS (pH 7.2) at about 10 mg/ml.[8] This protocol is based on these properties.

  • Purge a vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Carefully weigh the required amount of this compound crystalline solid, avoiding dust generation.[1]

  • Add the solvent of choice (e.g., DMSO) slowly to the solid to avoid splashing.[1]

  • Vortex or sonicate gently until the solid is completely dissolved.

  • For biological experiments, make further dilutions of the stock solution into aqueous buffers or isotonic saline. Ensure the residual amount of organic solvent is insignificant, as it may have physiological effects.[8]

  • Aqueous solutions are not recommended for storage for more than one day.[8] For long-term stability, store stock solutions at -20°C.[1]

Emergency Plans: Spills and Exposure

Spill Management

  • Evacuate the immediate area if the spill is large or generates significant dust.

  • Wear appropriate PPE, including a respirator if necessary.[1]

  • Contain the spill and collect the material using a method that does not generate dust. For small powder spills, use a wet paper towel.[1] For larger spills, gently sweep up the material.[3]

  • Place the collected material and any contaminated items (e.g., paper towels, gloves) into a suitable, closed, and labeled container for disposal as chemical waste.[1][3]

  • Wash the spill area with soap and water.[4]

First Aid for Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][5]

  • Skin Contact: Remove contaminated clothing. Wash off the affected area with soap and plenty of water.[1][5] Get medical attention if irritation develops.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1] If breathing has stopped, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical advice.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Treat all this compound waste and contaminated materials as chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) office.[1]

  • Waste Segregation: Do not mix procyanidin waste with other chemical waste streams unless permitted by your EHS office.[10] Keep it separate from incompatible materials like strong oxidizing agents.[10]

  • Containerization:

    • Solid Waste: Collect pure powder and lightly contaminated solids (e.g., weighing paper, wipes) in a sealed, clearly labeled container.[10]

    • Liquid Waste: Collect solutions in a sealable, leak-proof container.[10]

    • Sharps: Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container.[10]

  • Empty Containers: "Triple rinse" empty containers. The first rinse should be collected and disposed of as chemical waste. Subsequent rinses with water can typically be discarded down the drain, but confirm this with local EHS guidelines.[10] Deface the original label on the empty, rinsed container before recycling or disposal.[10]

  • Final Disposal: Disposal must be conducted according to official federal, state, and local regulations.[1] Arrange for pickup from your institution's EHS department.[10] Do not dispose of this compound in the regular trash or wash it down the drain.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.